molecular formula C25H20N6O3 B15606531 JH-X-119-01

JH-X-119-01

Número de catálogo: B15606531
Peso molecular: 452.5 g/mol
Clave InChI: WQVPGYMGERDXLH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

CHEMBL4782804 is a Unknown drug.

Propiedades

IUPAC Name

N-[4-[[3-(prop-2-enoylamino)benzoyl]amino]phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N6O3/c1-2-23(32)27-19-6-3-5-16(15-19)24(33)28-17-9-11-18(12-10-17)29-25(34)22-8-4-7-20(30-22)21-13-14-26-31-21/h2-15H,1H2,(H,26,31)(H,27,32)(H,28,33)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVPGYMGERDXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=N3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

JH-X-119-01: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of JH-X-119-01, a highly potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). The information presented herein is synthesized from published research to guide further investigation and drug development efforts.

Core Mechanism of Action

This compound is a novel small molecule engineered as a highly selective, covalent inhibitor of IRAK1, a critical serine/threonine kinase in innate immune signaling pathways.[1][2][3][4][5][6] Its primary mechanism involves the irreversible binding to a specific cysteine residue within the IRAK1 protein.

Intact protein mass spectrometry studies have definitively confirmed that this compound forms a covalent bond with IRAK1 at cysteine 302 (C302).[1][3][5][7][8][9] This irreversible interaction effectively blocks the kinase activity of IRAK1, thereby inhibiting its downstream signaling functions. The compound demonstrates remarkable selectivity for IRAK1, with a biochemical half-maximal inhibitory concentration (IC50) in the low nanomolar range, while exhibiting no significant inhibition against the closely related kinase IRAK4, even at high concentrations.[1][3][8][9][10]

Affected Signaling Pathways

IRAK1 is a central component of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades, which are fundamental to the innate immune response.[11][12][13] In various hematological malignancies, particularly those with activating mutations in the Myeloid Differentiation primary response 88 (MyD88) gene, this pathway is constitutively active, promoting cell survival and proliferation.[1][3][7][11]

The canonical pathway proceeds as follows:

  • Ligand Binding: Activation of TLRs or IL-1Rs by their respective ligands triggers the recruitment of the adaptor protein MyD88.

  • Myddosome Formation: MyD88 assembles with IRAK4 and IRAK1 to form a multiprotein signaling complex known as the Myddosome.[11][13]

  • IRAK1 Activation: Within this complex, IRAK4 phosphorylates and activates IRAK1.[12][13][14]

  • Downstream Signaling: Activated IRAK1 dissociates from the complex and interacts with TNF Receptor-Associated Factor 6 (TRAF6), an E3 ubiquitin ligase. This interaction leads to the activation of downstream pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which drive the transcription of pro-inflammatory and pro-survival genes.[11][12][13]

This compound, by covalently inhibiting IRAK1, effectively halts this cascade. This leads to the suppression of NF-κB activation and a reduction in the proliferation of cancer cells dependent on this pathway, such as in MYD88-mutated B-cell lymphomas.[1][9]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding Myddosome Myddosome Complex MyD88->Myddosome IRAK4 IRAK4 IRAK4->Myddosome IRAK1_inactive IRAK1 (Inactive) IRAK1_inactive->Myddosome IRAK1_active IRAK1-P (Active) Myddosome->IRAK1_active Phosphorylation TRAF6 TRAF6 IRAK1_active->TRAF6 Activation NFkB_pathway NF-κB Pathway TRAF6->NFkB_pathway Transcription Pro-survival & Pro-inflammatory Gene Transcription NFkB_pathway->Transcription JMX This compound JMX->IRAK1_inactive Covalent Inhibition (at C302)

Figure 1: TLR/IL-1R signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The activity of this compound has been quantified through various biochemical and cellular assays.

Table 1: Biochemical and Kinase Selectivity Profile

Target Metric Value Reference
IRAK1 IC50 9.0 - 9.3 nM [1][2][3][5][8][9]
IRAK4 Inhibition No inhibition up to 10 µM [1][3][5][8][9]
YSK4 IC50 57 nM [3][5][8]
MEK3 Inhibition Identified as an off-target [1][3][5][8][9]

| Kinome Scan | S(10) at 1 µM | 0.01 (highly selective) |[3][8] |

Table 2: Cellular Antiproliferative Activity

Cell Lines Mutation Status Metric Value Range (µM) Reference
WM, DLBCL, Lymphoma Panel MYD88-mutant EC50 0.59 - 9.72 [3][8]

| HBL-1 (ABC-DLBCL) | MYD88-mutant | EC50 | 12.10 |[9][11] |

Table 3: In Vivo Pharmacokinetic (PK) Parameters (IV Dosing)

Parameter Value Unit Reference
Half-life (t½) 1.61 hours [1][9]
Cmax 9.95 µM [1][9]

| Clearance | 18.84 | mL/min/kg |[1][9] |

Synergistic Effects

In MYD88-mutated B-cell lymphomas, survival signaling is driven by parallel pathways involving both IRAK1 and Bruton's tyrosine kinase (BTK). Research has shown that co-treatment of this compound with the BTK inhibitor ibrutinib (B1684441) results in synergistic tumor cell-killing effects in these cancer cell lines.[1][3][6][7][9][11] This suggests a promising combination therapy strategy to overcome potential resistance and enhance therapeutic efficacy.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize this compound.

This protocol is used to measure the cytotoxic or antiproliferative effects of this compound on cancer cell lines.

  • Cell Seeding: Plate cells (e.g., MYD88-mutated lymphoma cells) in opaque-walled 96-well plates at a density of 5,000-20,000 cells per well in 100 µL of culture medium.[15] Include wells with medium only for background measurements.

  • Incubation: Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells. Include a DMSO vehicle control.

  • Exposure: Incubate the plates for a specified period, typically 72 hours, to assess the effect on cell proliferation.[8]

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[15][16]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of media in the well (100 µL).[15]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[15][16]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15][16]

  • Data Acquisition: Record luminescence using a plate luminometer.

  • Analysis: Subtract the background luminescence and normalize the data to the vehicle control wells to determine the percent viability. Calculate EC50 values using non-linear regression analysis.

This method confirms the covalent binding of this compound to IRAK1.

  • Incubation: Incubate purified recombinant IRAK1 protein (e.g., 5 µg in a suitable buffer like 20 mM HEPES) with a molar excess of this compound (e.g., 5 µM) for a set time (e.g., 1-3 hours) at room temperature.[17] A DMSO control sample (protein only) must be run in parallel.

  • Chromatography: Desalt the protein-inhibitor mixture using reverse-phase liquid chromatography (LC) to remove unbound inhibitor and non-volatile salts.[18][19]

  • Mass Spectrometry: Analyze the sample via electrospray ionization mass spectrometry (ESI-MS).[18][20] The instrument detects the mass-to-charge (m/z) ratio of the protein.

  • Data Analysis: Deconvolute the resulting multi-charged spectrum to determine the total mass of the protein.[18] A mass shift in the this compound-treated sample corresponding to the molecular weight of the inhibitor confirms covalent adduction.[18][21]

  • Site of Modification (Peptide Mapping): To identify the specific binding site (C302), the labeled protein is digested with a protease (e.g., trypsin). The resulting peptide mixture is analyzed by LC-MS/MS to identify the specific peptide fragment that carries the mass modification.[11][18]

Start Start Prepare_Cells Seed Cells in 96-well Plates Start->Prepare_Cells Treat_Cells Add Serial Dilutions of This compound & Ibrutinib (Alone and in Combination) Prepare_Cells->Treat_Cells Incubate Incubate for 72h Treat_Cells->Incubate Add_CTG Add CellTiter-Glo® Reagent Incubate->Add_CTG Measure Measure Luminescence Add_CTG->Measure Analyze Calculate % Viability and Determine Combination Index (CI) Measure->Analyze End End Analyze->End

Figure 2: Experimental workflow for assessing synergistic effects.

This animal model is used to evaluate the in vivo efficacy of this compound in mitigating a systemic inflammatory response.

  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

  • Sepsis Induction: Induce sepsis via intraperitoneal (i.p.) injection of a lethal or sub-lethal dose of lipopolysaccharide (LPS), a component of gram-negative bacteria.[11][22]

  • Compound Administration: Administer this compound (e.g., at doses of 5-10 mg/kg) or a vehicle control, typically via i.p. or intravenous (i.v.) injection, at a specified time relative to the LPS challenge (e.g., pre-treatment or post-treatment).[9]

  • Monitoring: Monitor animals for survival over a period of several days.[9]

  • Endpoint Analysis:

    • Cytokine Levels: At specific time points, collect blood or peritoneal lavage fluid to measure levels of key inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or multiplex assays.[11][12][23]

    • Cell Counts: Perform flow cytometry on blood samples to analyze immune cell populations, such as CD11b+ myeloid cells.[9][11]

    • Histology: Harvest organs (e.g., lungs) for histological analysis to assess tissue damage and inflammation.[11]

  • Data Analysis: Compare survival curves between treatment and vehicle groups using Kaplan-Meier analysis. Use statistical tests (e.g., t-test or ANOVA) to compare cytokine levels and cell counts.

References

JH-X-119-01: A Technical Whitepaper on a Selective IRAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JH-X-119-01 is a potent and highly selective, covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical serine/threonine kinase in innate immune signaling pathways. Dysregulation of IRAK1 is implicated in various inflammatory diseases and cancers, particularly B-cell lymphomas with MYD88 mutations. This document provides a comprehensive technical overview of this compound, including its mechanism of action, target selectivity, and preclinical efficacy. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are presented to facilitate further research and development.

Introduction

Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) is a key mediator of signaling downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon ligand binding, these receptors recruit the adaptor protein MyD88, leading to the formation of the Myddosome complex and subsequent activation of IRAK4 and IRAK1. Activated IRAK1 plays a crucial role in the activation of downstream pathways, including NF-κB and MAPK, which drive the expression of pro-inflammatory cytokines and regulate cell survival.[1][2][3] In certain cancers, such as Waldenström's macroglobulinemia (WM) and the Activated B-Cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), activating mutations in MYD88 lead to constitutive activation of IRAK1 signaling, promoting tumor cell survival and proliferation.[4][5]

This compound was developed as a highly selective covalent inhibitor of IRAK1 to probe its therapeutic potential.[6] This whitepaper summarizes the current knowledge on this compound, presenting its biochemical and cellular activities, pharmacokinetic properties, and preclinical efficacy in models of cancer and sepsis.

Mechanism of Action

This compound is an irreversible inhibitor of IRAK1.[7][8] It forms a covalent bond with a specific cysteine residue, Cys302, in the kinase domain of IRAK1.[7][9][10] This covalent modification blocks the kinase activity of IRAK1, thereby inhibiting downstream signaling. The irreversible nature of the binding provides a sustained inhibitory effect.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Biochemical Potency and Selectivity

TargetIC50 (nM)Notes
IRAK1 9 - 9.3Apparent IC50 in biochemical assays.[4][6][7][11][12][13]
IRAK4>10,000Demonstrates high selectivity over IRAK4.[6][7]
YSK457Identified as an off-target kinase.[6][7] Binding is likely reversible.[6][7]
MEK3-Identified as a potential off-target, but biochemical assay data was not available.[6][7]

Table 2: Cellular Activity

Cell LineDisease TypeMYD88 StatusEC50 (µM)
HBL-1ABC Diffuse Large B-cell Lymphoma (DLBCL)Mutated9.72 - 12.10
VariousWaldenström's macroglobulinemia (WM), DLBCL, and other lymphoma cell linesMutated0.59 - 9.72

Table 3: In Vivo Pharmacokinetics (Mouse)

ParameterValueRoute of Administration
Half-life1.61 hoursIntravenous (IV)
Cmax9.95 µMIntravenous (IV)
Clearance18.84 mL/min/kgIntravenous (IV)

Signaling Pathways and Experimental Workflows

IRAK1 Signaling Pathway

The following diagram illustrates the canonical IRAK1 signaling pathway initiated by TLR/IL-1R activation and the point of inhibition by this compound.

IRAK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex MAPK MAPK TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Gene_expression Pro-inflammatory Gene Expression NFkB->Gene_expression MAPK->Gene_expression JHX11901 This compound JHX11901->IRAK1 Inhibits (covalent) KinomeScan_Workflow cluster_assay Competition Binding Assay cluster_quantification Quantification Kinase DNA-tagged Kinase Ligand Immobilized Ligand Kinase->Ligand Binds Complex Kinase-Ligand Complex JHX11901 This compound JHX11901->Kinase Competes for binding qPCR qPCR of DNA tag Complex->qPCR Data_Analysis Data Analysis (Kd or % Inhibition) qPCR->Data_Analysis

References

JH-X-119-01 IRAK1 inhibitor selectivity profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Selectivity Profile of JH-X-119-01, a Covalent IRAK1 Inhibitor

This document provides a comprehensive overview of the selectivity profile of this compound, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). The information is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is a covalent inhibitor that demonstrates high potency for IRAK1 and exceptional selectivity across the human kinome. It was developed to overcome the off-target effects of previous IRAK1 inhibitors, particularly the inhibition of JNK kinases.[1][2] this compound inhibits IRAK1 with a low nanomolar potency by forming an irreversible covalent bond, primarily at cysteine residue C302.[1][3][4] Extensive kinome profiling reveals a very clean selectivity profile, with significant off-target activity observed for only two other kinases, YSK4 and MEK3.[1][2][3] Its high selectivity for IRAK1 over the closely related IRAK4 makes it a valuable tool for studying IRAK1-specific signaling and a promising candidate for therapeutic development, particularly in the context of MYD88-mutated B-cell lymphomas.[1][3][5]

Quantitative Selectivity Profile

The inhibitory activity of this compound has been quantified against its primary target, IRAK1, its closely related family member, IRAK4, and a broad panel of kinases through kinome scanning. The results highlight its potent and selective nature.

On-Target Potency

This compound demonstrates potent inhibition of IRAK1 in biochemical assays.

KinaseIC50 (nM)Notes
IRAK1 9 - 9.3Apparent biochemical IC50.[1][3][5][6]
Selectivity Against IRAK4

A key feature of this compound is its remarkable selectivity for IRAK1 over IRAK4, another key kinase in the Myddosome signaling complex.

KinaseInhibitionConcentration
IRAK4 No inhibition observedUp to 10 µM

Source:[1][2][3][5][6]

Off-Target Kinase Profile

Kinome-wide screening provides a comprehensive view of the inhibitor's selectivity. This compound exhibits a highly selective profile with minimal off-target interactions.

ParameterValueConcentrationNotes
KINOMEScan Selectivity Score S(10) = 0.011 µMThis score indicates that only a very small fraction of the tested kinome is inhibited.[1][2]

The primary off-target kinases identified are YSK4 and MEK3.

Off-Target KinaseIC50 (nM)Notes
YSK4 57Binding is likely reversible as YSK4 lacks a cysteine residue analogous to IRAK1's C302.[1][2][6]
MEK3 Not DeterminedInhibition was observed, but a biochemical assay to determine the IC50 was not commercially available at the time of the study.[1][2]

Mechanism of Action

This compound acts as a covalent inhibitor. Mass spectrometry studies confirmed that it irreversibly binds to IRAK1.[3][5] Further analysis using nanoflow liquid chromatography-tandem mass spectrometry (LC-MS/MS) identified the specific binding site, revealing that this compound preferentially labels cysteine 302 (C302) over C307, with a labeling ratio of approximately 95% to 5%.[1][2]

Signaling Pathway and Experimental Workflow

IRAK1 Signaling Pathway

IRAK1 is a critical serine/threonine kinase in the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[4][7] Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4 and IRAK1, forming a complex known as the Myddosome.[8][9] IRAK4 phosphorylates and activates IRAK1.[9] Activated IRAK1 then dissociates from the complex and interacts with TRAF6, leading to the activation of downstream pathways, including NF-κB and MAPK, which drive inflammatory responses.[8][10][11]

IRAK1_Signaling_Pathway cluster_myddosome Membrane-associated TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding Myddosome Myddosome Complex MyD88->Myddosome IRAK4 IRAK4 IRAK4->Myddosome IRAK1_inactive IRAK1 (Inactive) IRAK1_inactive->Myddosome IRAK1_active IRAK1 (Active) Myddosome->IRAK1_active Phosphorylation by IRAK4 TRAF6 TRAF6 IRAK1_active->TRAF6 Association Downstream Downstream Signaling (NF-κB, MAPK) TRAF6->Downstream Activation Inhibitor This compound Inhibitor->IRAK1_inactive Covalent Inhibition

Figure 1: Simplified IRAK1 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Selectivity Profiling

The characterization of this compound's selectivity involved a multi-step process, starting with specific biochemical assays and progressing to broad kinome screening and mechanistic studies.

Experimental_Workflow cluster_0 AssayDev Step 1: Primary Target Assay IRAK4Assay Step 2: Selectivity vs. IRAK4 AssayDev->IRAK4Assay AssayDev_Desc Determine IC50 against IRAK1 AssayDev->AssayDev_Desc KinomeScan Step 3: Broad Kinome Profiling IRAK4Assay->KinomeScan IRAK4_Desc Test inhibition of IRAK4 up to high concentrations IRAK4Assay->IRAK4_Desc OffTarget Step 4: Off-Target Validation KinomeScan->OffTarget KinomeScan_Desc Screen against a large panel of kinases (KINOMEScan) KinomeScan->KinomeScan_Desc MOA Step 5: Mechanism of Action OffTarget->MOA OffTarget_Desc Determine IC50 for identified hits (e.g., YSK4) OffTarget->OffTarget_Desc MOA_Desc Confirm covalent binding site via LC-MS/MS MOA->MOA_Desc

Figure 2: Workflow for characterizing the selectivity profile of this compound.

Experimental Protocols

While the source documents do not provide exhaustive, step-by-step protocols, the methodologies can be summarized based on standard practices in kinase inhibitor profiling.

Biochemical IC50 Determination

The apparent IC50 values for IRAK1 and YSK4 were determined using biochemical assays. A typical kinase activity assay involves:

  • Reagents : Recombinant human kinase (e.g., IRAK1), a suitable peptide or protein substrate, and ATP.

  • Procedure : The inhibitor (this compound) is serially diluted and incubated with the kinase enzyme. The kinase reaction is initiated by adding ATP and the substrate.

  • Detection : After a fixed incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods like ADP-Glo, LanthaScreen, or radiometric assays that measure the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP.

  • Analysis : The percentage of kinase inhibition relative to a DMSO control is plotted against the inhibitor concentration. A dose-response curve is fitted using non-linear regression to calculate the IC50 value.

KINOMEScan™ Selectivity Profiling

The exceptional kinome selectivity was measured using a KINOMEScan assay.[1] This competition binding assay is performed as follows:

  • Principle : An immobilized active-site directed ligand (probe) is prepared for each kinase to be tested. The test compound (this compound) is incubated at a fixed concentration (e.g., 1 µM) with the kinases and the immobilized ligand.

  • Procedure : If the test compound binds to a kinase, it prevents that kinase from binding to the immobilized ligand.

  • Detection : The amount of kinase bound to the immobilized ligand is quantified, typically using quantitative PCR (qPCR) for a DNA tag conjugated to each kinase. A low signal indicates strong binding of the test compound.

  • Analysis : Results are often reported as percent of control, where the DMSO control represents 100% binding. The S-score (e.g., S(10) at 1 µM) is a quantitative measure of selectivity, calculated by dividing the number of kinases bound with high affinity by the total number of kinases tested. A lower S-score indicates higher selectivity.[1][2]

Mass Spectrometry for Covalent Labeling

The covalent modification of IRAK1 by this compound was confirmed using liquid chromatography-mass spectrometry (LC-MS).[1]

  • Intact Protein Analysis : Recombinant IRAK1 protein is incubated with either DMSO (control) or this compound. The resulting protein samples are analyzed by LC-MS. A mass shift in the inhibitor-treated sample corresponding to the molecular weight of this compound confirms covalent labeling.

  • Peptide Mapping (LC-MS/MS) : To identify the specific amino acid residue labeled, the protein is digested into smaller peptides using an enzyme like trypsin. The resulting peptide mixture is analyzed by nanoflow LC-MS/MS. The fragmentation spectra of the modified peptide are analyzed to pinpoint the exact site of covalent attachment (e.g., C302).[1][2]

References

JH-X-119-01: A Technical Whitepaper on its Covalent Engagement of IRAK1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical serine/threonine kinase that functions as a key mediator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, pivotal components of the innate immune system. Dysregulation of IRAK1 signaling is implicated in a variety of inflammatory diseases and cancers, making it an attractive target for therapeutic intervention. JH-X-119-01 is a highly potent and selective covalent inhibitor of IRAK1. This document provides an in-depth technical overview of the mechanism of covalent binding of this compound to IRAK1, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to IRAK1 and its Signaling Pathway

IRAK1 is a central player in the innate immune response.[1][2] Upon activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1Rs by their cognate cytokines, the adaptor protein MyD88 is recruited to the receptor complex.[3] This event facilitates the recruitment and activation of IRAK family kinases, including IRAK4 and IRAK1.[3] IRAK4 phosphorylates and activates IRAK1, which then autophosphorylates and dissociates from the receptor complex to interact with TNF receptor-associated factor 6 (TRAF6).[3] This interaction leads to the activation of downstream signaling cascades, most notably the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, culminating in the production of pro-inflammatory cytokines.[3]

IRAK1_Signaling_Pathway cluster_cytoplasm Cytoplasm TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1_complex TAK1 Complex TRAF6->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex MAPK_pathway MAPK Pathway TAK1_complex->MAPK_pathway NFkB_pathway NF-κB Pathway IKK_complex->NFkB_pathway Cytokines Pro-inflammatory Cytokines NFkB_pathway->Cytokines MAPK_pathway->Cytokines JHX11901 This compound JHX11901->IRAK1 Covalent Inhibition

Figure 1: Simplified IRAK1 signaling pathway and the point of inhibition by this compound.

This compound: A Covalent Inhibitor of IRAK1

This compound was developed as a highly potent and selective covalent inhibitor of IRAK1.[4] Its design was based on modifying the dual IRAK1/JNK inhibitor THZ-2-118 to enhance its kinome selectivity.[4] The key feature of this compound is its acrylamide (B121943) "warhead," which is designed to form an irreversible covalent bond with a nucleophilic residue in the ATP-binding pocket of IRAK1.

Mechanism of Covalent Binding

Mass spectrometry studies have definitively shown that this compound irreversibly binds to IRAK1.[4][5] The primary site of this covalent adduction is the cysteine residue at position 302 (C302).[4][5] A minor degree of labeling (approximately 5%) was also observed at cysteine 307 (C307).[6] The covalent interaction is crucial for the high potency of this compound, as a reversible analog of the compound demonstrated a significant loss of inhibitory activity.[6]

The selectivity of this compound for IRAK1 over the closely related kinase IRAK4 is attributed to structural differences in their respective ATP-binding pockets.[4] IRAK4 possesses a smaller ATP front pocket, which would likely result in a steric clash with this compound, thereby preventing its stable binding.[4]

Covalent_Binding_Workflow IRAK1_protein Purified IRAK1 Protein Incubation Incubation IRAK1_protein->Incubation JHX11901 This compound JHX11901->Incubation Intact_MS Intact Protein Mass Spectrometry Incubation->Intact_MS Initial Confirmation Digestion Proteolytic Digestion (e.g., Trypsin) Incubation->Digestion Confirmation Confirmation of Covalent Adduct (Mass Shift) Intact_MS->Confirmation LC_MSMS Nanoflow LC-MS/MS Digestion->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis Site_Identification Identification of Modified Peptide (e.g., C302-containing peptide) Data_Analysis->Site_Identification

Figure 2: Experimental workflow for confirming the covalent binding of this compound to IRAK1.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cell-based assays.

Table 1: Biochemical Activity of this compound
TargetAssay TypeIC50Reference
IRAK1Biochemical9 nM[6]
IRAK1Biochemical9.3 nM[5]
IRAK4Biochemical> 10 µM[5][6]
YSK4Biochemical57 nM[6]
MEK3BiochemicalNot Available[6]
Table 2: Cellular Activity of this compound in MYD88-mutated Cell Lines
Cell LineCancer TypeAssay TypeEC50 (µM)Reference
BCWM.1Waldenström's MacroglobulinemiaCell Viability0.59 - 9.72[4]
TMD8ABC Diffuse Large B-cell LymphomaCell Viability0.59 - 9.72[4]
HBL-1ABC Diffuse Large B-cell LymphomaCell Viability12.10[5]

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.[1][4][6]

Intact Protein Mass Spectrometry for Covalent Labeling

Objective: To confirm the covalent binding of this compound to IRAK1 and determine the stoichiometry of the interaction.

Protocol:

  • Incubation: Incubate purified recombinant IRAK1 protein with a molar excess of this compound in an appropriate buffer (e.g., PBS) at room temperature for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO) for comparison.

  • Sample Preparation: Desalt the protein samples using a suitable method, such as a C4 ZipTip, to remove excess inhibitor and non-volatile salts.

  • Mass Spectrometry Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS).

    • Chromatography: Use a reverse-phase column (e.g., C4) with a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

    • Mass Spectrometer: Operate in positive ion mode and acquire data over a mass range appropriate for the expected mass of IRAK1 and the IRAK1-inhibitor adduct.

  • Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weights of the species present. A mass shift corresponding to the molecular weight of this compound will confirm covalent binding.

Nanoflow LC-MS/MS for Covalent Site Identification

Objective: To identify the specific amino acid residue(s) on IRAK1 that are covalently modified by this compound.

Protocol:

  • Protein Labeling and Digestion:

    • Incubate purified IRAK1 with this compound as described above.

    • Denature the protein by adding urea (B33335) to a final concentration of 8 M.

    • Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) at 37°C for 1 hour.

    • Alkylate the free cysteines with iodoacetamide (B48618) in the dark at room temperature for 30 minutes.

    • Dilute the sample to reduce the urea concentration to <2 M.

    • Digest the protein overnight at 37°C with a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the resulting peptides using a nanoflow HPLC system with a reverse-phase column (e.g., C18) and a shallow gradient of acetonitrile in water with 0.1% formic acid.

    • Mass Spectrometry: Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap) operating in a data-dependent acquisition mode. The instrument should be programmed to select the most abundant precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database containing the sequence of IRAK1 using a suitable search algorithm (e.g., Sequest, Mascot).

    • Specify a variable modification on cysteine residues corresponding to the mass of this compound.

    • Manually validate the spectra of any identified modified peptides to confirm the site of adduction.

In Vitro Kinase Assay

Objective: To determine the IC50 value of this compound against IRAK1 kinase activity.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the following components in a kinase assay buffer (e.g., containing HEPES, MgCl2, DTT):

    • Recombinant IRAK1 enzyme.

    • A suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate).

    • A serial dilution of this compound (and a vehicle control).

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of radioactivity into the substrate.

    • Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.

    • Fluorescence-based assay: Using a phospho-specific antibody that recognizes the phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay

Objective: To determine the EC50 value of this compound in cancer cell lines.

Protocol:

  • Cell Seeding: Seed cells (e.g., MYD88-mutated lymphoma cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for a specified duration (e.g., 72 hours).

  • Viability Measurement: Assess cell viability using a commercially available kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the viability data to the vehicle-treated control cells and plot the percentage of viability against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the EC50 value.

Western Blotting for IRAK1 Pathway Modulation

Objective: To assess the effect of this compound on the phosphorylation of IRAK1 and downstream signaling proteins.

Protocol:

  • Cell Treatment: Treat cells with this compound for a specified time. In some experiments, stimulate the cells with an IRAK1 activator (e.g., lipopolysaccharide [LPS]) to induce pathway activation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-IRAK1, total IRAK1, phospho-NF-κB, or a loading control like GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

Conclusion

This compound is a potent and selective covalent inhibitor of IRAK1 that irreversibly targets cysteine 302 in the kinase domain. Its mechanism of action has been thoroughly characterized using a combination of biochemical and cell-based assays, including advanced mass spectrometry techniques. The data presented in this whitepaper underscore the utility of this compound as a valuable tool for studying IRAK1 biology and as a promising lead compound for the development of novel therapeutics for inflammatory diseases and cancers driven by aberrant IRAK1 signaling.

References

JH-X-119-01: A Covalent Inhibitor of IRAK1 and its Impact on the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of the inflammatory response and a key player in innate and adaptive immunity.[1][2] Its dysregulation is implicated in a multitude of diseases, including chronic inflammatory disorders and cancer. A critical upstream regulator of this pathway is the Interleukin-1 receptor-associated kinase 1 (IRAK1), a serine/threonine kinase that acts as a crucial signaling node.[3][4] This technical guide provides a comprehensive overview of JH-X-119-01, a potent and selective covalent inhibitor of IRAK1, and its functional consequences on the NF-κB signaling cascade. We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols for its characterization, and visualize the underlying biological and experimental workflows.

Introduction to the NF-κB Signaling Pathway

The NF-κB signaling pathway is a highly conserved cellular response mechanism to a wide array of stimuli, including cytokines, pathogens, and stress. There are two major signaling arms: the canonical and non-canonical pathways.[1][2]

Canonical Pathway: This is the most common route for NF-κB activation. In its inactive state, NF-κB dimers (most commonly a heterodimer of p50 and p65/RelA) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation of upstream receptors such as Toll-like receptors (TLRs) or the Interleukin-1 receptor (IL-1R), the adaptor protein MyD88 recruits IRAK4 and IRAK1.[3][4] This leads to the phosphorylation and activation of IRAK1, which then interacts with and activates TRAF6 (TNF receptor-associated factor 6).[5] TRAF6, an E3 ubiquitin ligase, subsequently activates the IκB kinase (IKK) complex. The activated IKK complex phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimer, allowing its translocation to the nucleus where it binds to specific DNA sequences (κB sites) in the promoter and enhancer regions of target genes, leading to the transcription of pro-inflammatory cytokines, chemokines, and anti-apoptotic factors.[1][2][6]

Non-Canonical Pathway: This pathway is activated by a subset of TNF receptor superfamily members and is dependent on NF-κB-inducing kinase (NIK) and IKKα. It primarily results in the processing of the p100 subunit to p52, leading to the formation of p52/RelB heterodimers that regulate a distinct set of target genes.[1][2]

This guide will focus on the canonical pathway, as it is the primary target of this compound's inhibitory action.

This compound: A Selective Covalent IRAK1 Inhibitor

This compound is a highly potent and selective small molecule inhibitor of IRAK1.[3][7] Its mechanism of action is characterized by the formation of an irreversible covalent bond with a specific cysteine residue within the IRAK1 kinase domain.

Mechanism of Action: Mass spectrometry studies have confirmed that this compound irreversibly labels IRAK1 at cysteine 302 (C302).[3][8] This covalent modification of the active site leads to the inactivation of IRAK1's kinase function, thereby blocking the downstream signaling cascade that leads to NF-κB activation.[9] The selectivity of this compound is noteworthy; it exhibits no significant inhibition of the closely related kinase IRAK4 at concentrations up to 10 μM.[3][7]

By targeting IRAK1, this compound effectively prevents the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB p65.[9] This leads to a reduction in the expression of NF-κB target genes, such as the pro-inflammatory cytokines IL-6 and TNF-α.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and cellular effects.

Parameter Value Target Assay Type Reference
IC50 9 nMIRAK1Biochemical Kinase Assay[3][7]
IC50 >10,000 nMIRAK4Biochemical Kinase Assay[3][7]
IC50 57 nMYSK4Biochemical Kinase Assay[3]

Table 1: In Vitro Inhibitory Activity of this compound

Cell Line EC50 (μM) Cell Type Assay Type Reference
BCWM.10.59Waldenström's MacroglobulinemiaCell Viability (CellTiter-Glo)[3]
TMD81.2Diffuse Large B-cell Lymphoma (ABC subtype)Cell Viability (CellTiter-Glo)[3]
OCI-Ly39.72Diffuse Large B-cell Lymphoma (GCB subtype)Cell Viability (CellTiter-Glo)[3]
HBL-112.10Diffuse Large B-cell Lymphoma (ABC subtype)Cell Viability (CellTiter-Glo)[10]

Table 2: Cellular Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

IRAK1 Kinase Assay

This assay is used to determine the in vitro inhibitory activity of this compound against IRAK1.

Materials:

  • Recombinant human IRAK1 enzyme

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)

  • ATP

  • Peptide substrate (e.g., a generic kinase substrate like Myelin Basic Protein or a specific IRAK1 substrate)

  • This compound (or other test compounds) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 96-well white, opaque plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • In a 96-well plate, add the diluted this compound or DMSO (vehicle control).

  • Add the IRAK1 enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is measured using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phosphorylated IκBα and NF-κB p65

This method is used to assess the effect of this compound on the phosphorylation status of key proteins in the NF-κB pathway within a cellular context.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • This compound

  • LPS (Lipopolysaccharide) or other appropriate stimulus

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-NF-κB p65, anti-NF-κB p65, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) to induce NF-κB pathway activation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels and the loading control.

NF-κB Luciferase Reporter Assay

This cell-based assay quantifies the transcriptional activity of NF-κB.

Materials:

  • HEK293T cells or other suitable cell line

  • Cell culture medium and supplements

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)

  • Control plasmid expressing Renilla luciferase (for normalization of transfection efficiency)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound

  • TNF-α or other NF-κB stimulus

  • Dual-Luciferase® Reporter Assay System (Promega)

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • After 24 hours, pre-treat the transfected cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 6-8 hours to activate the NF-κB pathway.

  • Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

  • Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Calculate the fold induction of NF-κB activity in stimulated versus unstimulated cells and the percent inhibition by this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 96-well white, opaque plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.

  • Allow the cells to adhere and grow for 24 hours.

  • Treat the cells with a range of concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability for each treatment condition relative to the DMSO control and determine the EC50 value.

LC-MS/MS for Covalent Binding Site Identification

This mass spectrometry-based method is used to identify the specific amino acid residue to which this compound covalently binds.

Materials:

  • Recombinant IRAK1 protein

  • This compound

  • Reaction buffer

  • DTT (dithiothreitol) and iodoacetamide (B48618) (for reduction and alkylation of non-target cysteines)

  • Trypsin (proteomics grade)

  • LC-MS/MS system (e.g., a high-resolution Orbitrap mass spectrometer coupled to a nano-LC system)

Procedure:

  • Incubate recombinant IRAK1 with an excess of this compound to ensure complete labeling of the target cysteine.

  • Remove the excess, unbound inhibitor.

  • Denature, reduce, and alkylate the protein to linearize it and block non-target cysteines.

  • Digest the protein into smaller peptides using trypsin.

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

  • Analyze the MS/MS data using specialized software to identify the peptide that has been modified by this compound. The mass shift corresponding to the addition of this compound will pinpoint the exact amino acid residue of covalent attachment.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the NF-κB signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., IL-1, LPS) Receptor Receptor (e.g., IL-1R, TLR) Stimulus->Receptor MyD88 MyD88 Receptor->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 recruits IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates activates TRAF6 TRAF6 IRAK1->TRAF6 activates IKK_complex IKK Complex (IKKα, IKKβ, NEMO) TRAF6->IKK_complex activates IkBa IκBα IKK_complex->IkBa phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkBa->Proteasome ubiquitination & degradation NFkB->IkBa NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates DNA κB DNA sites NFkB_nuc->DNA binds Gene_expression Gene Expression (Cytokines, etc.) DNA->Gene_expression induces

Figure 1: The Canonical NF-κB Signaling Pathway.

JHX11901_MOA cluster_pathway NF-κB Signaling IRAK4 IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 activates TRAF6 TRAF6 IRAK1->TRAF6 activates NFkB_activation NF-κB Activation TRAF6->NFkB_activation JHX11901 This compound JHX11901->IRAK1 covalently binds & inhibits (C302)

Figure 2: Mechanism of Action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cell_seeding Seed Cells inhibitor_treatment Treat with this compound cell_seeding->inhibitor_treatment stimulus Stimulate with LPS/TNF-α inhibitor_treatment->stimulus western_blot Western Blot (p-IκBα, p-p65) stimulus->western_blot luciferase_assay Luciferase Assay (NF-κB Activity) stimulus->luciferase_assay cell_viability Cell Viability (CellTiter-Glo) stimulus->cell_viability

Figure 3: General Experimental Workflow.

Conclusion

This compound represents a significant tool for the study of the NF-κB signaling pathway and holds potential as a therapeutic agent in diseases driven by IRAK1 hyperactivation. Its high potency, selectivity, and covalent mechanism of action make it a valuable probe for dissecting the intricate roles of IRAK1 in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic utility of targeting the IRAK1-NF-κB axis.

References

An In-depth Technical Guide to JH-X-119-01: A Potent and Selective IRAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JH-X-119-01 is a novel, potent, and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical serine/threonine kinase in innate immune signaling pathways. Dysregulation of IRAK1 activity is implicated in a variety of inflammatory diseases and cancers. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes detailed summaries of its inhibitory potency, selectivity, and cellular effects, supported by experimental protocols and pathway diagrams to facilitate further research and development.

Chemical Structure and Properties

This compound is a small molecule with the chemical formula C25H20N6O3 and a molecular weight of 452.47 g/mol .[1] Its structure is characterized by a pyrazole-picolinamide core linked to an acrylamide (B121943) warhead, which is responsible for its covalent mechanism of action.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name N-(4-(3-Acrylamidobenzamido)phenyl)-6-(1H-pyrazol-5-yl)picolinamide[1]
Molecular Formula C25H20N6O3[1]
Molecular Weight 452.47 g/mol [1]
CAS Number 2227368-54-7 (free base)[1]
Appearance Solid powder[1]
SMILES C=CC(=O)Nc1cccc(c1)C(=O)Nc1ccc(cc1)NC(=O)c2cccc(n2)c3cc[nH]n3[2]

Mechanism of Action

This compound is a highly selective, covalent inhibitor of IRAK1.[2][3][4] It exerts its inhibitory effect by irreversibly binding to a specific cysteine residue (Cys302) within the ATP-binding pocket of the IRAK1 kinase domain.[4][5][6][7] This covalent modification blocks the kinase activity of IRAK1, thereby preventing the phosphorylation of its downstream substrates and interrupting the signal transduction cascade.

The IRAK1 signaling pathway is a key component of the innate immune response, activated by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4 and then IRAK1. IRAK4 phosphorylates and activates IRAK1, leading to a signaling cascade that culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. By inhibiting IRAK1, this compound effectively dampens this inflammatory response.

IRAK1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB P NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes JHX11901 This compound JHX11901->Inhibition Inhibition->IRAK1

Caption: IRAK1 signaling pathway and inhibition by this compound.

Biological Activity

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of IRAK1 with a reported IC50 of 9 nM in biochemical assays.[4][8] It demonstrates excellent selectivity for IRAK1 over the closely related kinase IRAK4, showing no significant inhibition of IRAK4 at concentrations up to 10 µM.[4][8] Kinome-wide screening has revealed that this compound has a favorable selectivity profile, with off-target inhibition observed for only two other kinases, YSK4 and MEK3.[4][7]

Table 2: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Assay TypeReference
IRAK1 9Biochemical Assay[4][8]
IRAK4 >10,000Biochemical Assay[4][8]
YSK4 57Dose Response Analysis[7]
MEK3 Not Determined-[7]
Cellular Activity

In cellular assays, this compound effectively inhibits the IRAK1 signaling pathway. In lipopolysaccharide (LPS)-treated macrophages, this compound (10 µM) has been shown to decrease the phosphorylation of NF-κB and reduce the mRNA levels of the pro-inflammatory cytokines IL-6 and TNFα.[9]

This compound has also demonstrated cytotoxic effects in various cancer cell lines, particularly those with mutations in the MyD88 gene, which leads to constitutive activation of the IRAK1 pathway.

Table 3: Cytotoxic Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeMYD88 StatusEC50 (µM)Reference
BCWM.1 Waldenström's MacroglobulinemiaMutated0.59 - 9.72[4][6]
TMD8 Diffuse Large B-cell Lymphoma (ABC subtype)Mutated0.59 - 9.72[4][6]
Other Lymphoma Cells LymphomaMutated0.59 - 9.72[4][6]

Furthermore, co-treatment of this compound with the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib (B1684441) has been shown to result in synergistic killing of MYD88-mutated B-cell lymphoma cells.[1][7]

In Vivo Efficacy

The therapeutic potential of this compound has been evaluated in a mouse model of LPS-induced sepsis. Administration of this compound demonstrated a significant improvement in the survival rate of septic mice.

Table 4: In Vivo Efficacy of this compound in a Mouse Sepsis Model

Treatment GroupDose (mg/kg)Survival Rate at Day 5Reference
Vehicle Control -13.3%[9]
This compound 537.5%[9]
This compound 1056.3%[9]

Experimental Protocols

IRAK1 Biochemical Assay (ADP-Glo™ Kinase Assay)

This protocol is a general guideline for determining the IC50 of an inhibitor against IRAK1 using a luminescence-based kinase assay.

Materials:

  • Recombinant human IRAK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

  • Prepare a master mix containing IRAK1 enzyme and MBP substrate in kinase assay buffer.

  • Add 5 µL of the enzyme/substrate master mix to each well.

  • Prepare a 2X ATP solution in kinase assay buffer.

  • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well. The final ATP concentration should be at or near the Km for IRAK1.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol outlines the measurement of cell viability in response to this compound treatment.

Materials:

  • Cancer cell lines (e.g., BCWM.1, TMD8)

  • Cell culture medium and supplements

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled 96-well plates

Procedure:

  • Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Treat the cells with various concentrations of this compound or vehicle control.

  • Incubate the plate for 72 hours under standard cell culture conditions.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent viability relative to the vehicle-treated control and determine the EC50 value.

Western Blot for Phosphorylated IRAK1 and NF-κB

This protocol describes the detection of phosphorylated IRAK1 and NF-κB pathway proteins.

Materials:

  • Macrophages or other relevant cell lines

  • LPS

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-IRAK1, anti-IRAK1, anti-p-NF-κB p65, anti-NF-κB p65, anti-p-IκBα, anti-IκBα, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

Procedure:

  • Plate cells and treat with this compound or vehicle for a specified time, followed by stimulation with LPS (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes).

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software.

In Vivo Mouse Model of LPS-Induced Sepsis

This protocol provides a general framework for evaluating the efficacy of this compound in a sepsis model.

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Vehicle for this compound

  • Sterile saline

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Prepare a solution of this compound in a suitable vehicle.

  • Induce sepsis by intraperitoneal (i.p.) injection of a lethal or sub-lethal dose of LPS (e.g., 20 mg/kg).

  • Administer this compound (e.g., 5 or 10 mg/kg) or vehicle to the mice at a specified time point relative to the LPS challenge (e.g., 1 hour post-LPS).

  • Monitor the mice for survival over a period of several days (e.g., 5 days).

  • In separate cohorts, blood and tissue samples can be collected at various time points to analyze inflammatory markers (e.g., cytokines) and organ damage.

Experimental and Screening Workflow

The discovery and characterization of a selective kinase inhibitor like this compound typically follows a structured workflow.

experimental_workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Start Start: High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification Start->Hit_ID Lead_Opt Lead Optimization (Medicinal Chemistry) Hit_ID->Lead_Opt Selectivity Selectivity Profiling (Kinome Scan) Lead_Opt->Selectivity Cellular_Assays Cellular Target Engagement & Pathway Inhibition (e.g., Western Blot) Lead_Opt->Cellular_Assays Selectivity->Cellular_Assays Functional_Assays Functional Cellular Assays (e.g., Cytotoxicity, Cytokine Release) Cellular_Assays->Functional_Assays In_Vivo_PK In Vivo Pharmacokinetics (PK) Studies Functional_Assays->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Sepsis or Cancer Models) In_Vivo_PK->In_Vivo_Efficacy Tox Preclinical Toxicology In_Vivo_Efficacy->Tox Candidate Clinical Candidate Tox->Candidate

Caption: A representative workflow for the discovery and development of a kinase inhibitor.

Conclusion

This compound is a valuable research tool for investigating the role of IRAK1 in health and disease. Its high potency, selectivity, and demonstrated in vitro and in vivo activity make it a promising lead compound for the development of novel therapeutics for inflammatory disorders and cancers driven by aberrant IRAK1 signaling. This technical guide provides a solid foundation of its chemical properties and biological functions to aid researchers in their exploration of this important therapeutic target.

References

Preclinical Profile of JH-X-119-01: A Selective IRAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

JH-X-119-01 is a novel, potent, and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical signaling node in innate immunity and various pathological inflammatory processes.[1][2][3] Dysregulation of the IRAK1 signaling pathway is implicated in a range of diseases, including B-cell lymphomas and sepsis.[2][4][5] This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information is intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Core Data Summary

Biochemical and Cellular Activity

This compound demonstrates high potency and selectivity for IRAK1. It acts as an irreversible inhibitor by covalently binding to cysteine 302 (C302) of the IRAK1 protein.[6][7]

ParameterValueTarget/SystemReference
Biochemical IC50 9 nMIRAK1[1][7][8]
>10 µMIRAK4[1][2]
57 nMYSK4 (off-target)[1][7]
Cellular EC50 0.59 - 9.72 µMPanel of Waldenström's macroglobulinemia (WM), Diffused Large B-cell Lymphoma (DLBCL), and other lymphoma cell lines expressing mutant MYD88[1][7][8]
12.10 µMHBL-1 (ABC-DLBCL cell line)[6]
In Vivo Pharmacokinetics (Mouse)

Pharmacokinetic studies in mice have revealed a favorable profile for this compound when administered intravenously.[6]

ParameterValueRoute of AdministrationReference
Half-life (t½) 1.61 hoursIntravenous (IV)[6]
Maximum Concentration (Cmax) 9.95 µMIntravenous (IV)[6]
Clearance 18.84 mL/min/kgIntravenous (IV)[6]
In Vivo Efficacy in a Sepsis Model

This compound has shown significant efficacy in a lipopolysaccharide (LPS)-induced sepsis model in mice, improving survival rates in a dose-dependent manner.[1][9]

Treatment GroupDosageSurvival Rate (Day 5)p-value (vs. Control)Reference
Control (Vehicle)-13.3%-[1][6]
This compound5 mg/kg37.5%p = 0.046[6]
This compound10 mg/kg56.3%p = 0.003[6]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the IRAK1 signaling pathway, which is a key component of the innate immune response triggered by Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R). Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, leading to the formation of the "Myddosome" complex and the subsequent recruitment and activation of IRAK4 and IRAK1.[2][5][10] Activated IRAK1 then associates with TRAF6, an E3 ubiquitin ligase, which in turn activates downstream signaling cascades, most notably the NF-κB pathway, leading to the transcription of pro-inflammatory genes.[4][5][11] this compound selectively and irreversibly inhibits the kinase activity of IRAK1, thereby blocking these downstream inflammatory responses.[2]

IRAK1_Signaling_Pathway cluster_receptor Cell Membrane TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation & Activation TRAF6 TRAF6 IRAK1->TRAF6 Association JHX11901 This compound JHX11901->IRAK1 Inhibition NFkB NF-κB Activation TRAF6->NFkB Inflammation Pro-inflammatory Gene Transcription NFkB->Inflammation

Figure 1: IRAK1 Signaling Pathway Inhibition by this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the biochemical potency of this compound against IRAK1 and other kinases.

Methodology:

  • Recombinant human IRAK1 and IRAK4 enzymes are used.

  • This compound is serially diluted to a range of concentrations.

  • The inhibitor is incubated with the kinase in a buffer containing ATP and a suitable substrate.

  • The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ADP-Glo Kinase Assay).

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

Methodology:

  • Waldenström's macroglobulinemia (WM), Diffused Large B-cell Lymphoma (DLBCL), and other lymphoma cell lines expressing mutant MYD88 are seeded in 96-well plates.

  • Cells are treated with increasing concentrations of this compound.

  • After a 72-hour incubation period, cell viability is assessed using a commercial assay such as CellTiter-Glo.

  • Luminescence is measured, and the data is normalized to vehicle-treated control cells.

  • EC50 values are determined from the resulting dose-response curves.

Western Blot Analysis of NF-κB Phosphorylation

Objective: To evaluate the effect of this compound on the downstream signaling of the IRAK1 pathway.

Methodology:

  • RAW 264.7 or THP-1 macrophage cell lines are treated with this compound (e.g., 10 µM) for a specified pre-incubation time.

  • Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to activate the TLR4/IRAK1 pathway.

  • After stimulation, cell lysates are prepared, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of NF-κB p65 and IκBα.

  • Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow start Macrophage Cell Culture treatment Treat with this compound (e.g., 10 µM) start->treatment stimulation Stimulate with LPS (e.g., 100 ng/mL) treatment->stimulation lysis Cell Lysis & Protein Quantification stimulation->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Primary Antibodies (p-NF-κB, NF-κB, p-IκBα, IκBα) blocking->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection end Data Analysis detection->end

Figure 2: Experimental Workflow for Western Blot Analysis.

In Vivo Sepsis Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of sepsis.

Methodology:

  • Male C57BL/6 mice (20-22 g) are used for the study.

  • Sepsis is induced by intraperitoneal (i.p.) injection of a lethal dose of LPS (e.g., 20 mg/kg).

  • This compound is administered intraperitoneally at different doses (e.g., 5 mg/kg and 10 mg/kg) at a specified time point relative to the LPS challenge.

  • A control group receives vehicle treatment.

  • The survival of the mice is monitored for at least 5 days.

  • Survival curves are generated, and statistical analysis (e.g., log-rank test) is performed to compare the different treatment groups.

Sepsis_Model_Workflow start Acclimate C57BL/6 Mice lps_injection Induce Sepsis: LPS Injection (i.p.) start->lps_injection treatment_groups Administer Treatment (i.p.): - Vehicle (Control) - this compound (5 mg/kg) - this compound (10 mg/kg) lps_injection->treatment_groups monitoring Monitor Survival (for 5 days) treatment_groups->monitoring data_analysis Generate Survival Curves & Statistical Analysis monitoring->data_analysis end Efficacy Assessment data_analysis->end

Figure 3: In Vivo Sepsis Model Experimental Workflow.

Conclusion

The preclinical data for this compound strongly support its profile as a potent, selective, and efficacious inhibitor of IRAK1. Its ability to modulate the IRAK1 signaling pathway translates to significant anti-proliferative effects in lymphoma cell lines and a marked survival benefit in a preclinical model of sepsis. These findings highlight the therapeutic potential of this compound and provide a solid foundation for its further development as a novel treatment for IRAK1-driven diseases.

References

The Discovery and Development of JH-X-119-01: A Selective Covalent IRAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

JH-X-119-01 is a highly potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical serine/threonine kinase in innate immune signaling pathways. Dysregulation of IRAK1 is implicated in various neoplastic disorders, particularly in B-cell lymphomas characterized by mutations in the MYD88 gene. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Rationale for Targeting IRAK1

Interleukin-1 receptor-associated kinases (IRAKs) are central mediators of signal transduction downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R).[1] Upon ligand binding, these receptors recruit the adaptor protein MYD88, which in turn recruits and activates IRAK family members, leading to the activation of downstream transcription factors like NF-κB and subsequent pro-inflammatory and pro-survival signaling.[1]

In certain cancers, such as Waldenström's macroglobulinemia (WM) and the Activated B-Cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), activating mutations in MYD88 are prevalent.[2] This leads to constitutive activation of the IRAK1 signaling pathway, promoting cancer cell survival and proliferation. Therefore, selective inhibition of IRAK1 presents a promising therapeutic strategy for these malignancies.[1][2]

Discovery of this compound: A Structure-Guided Approach

The development of this compound originated from a lead compound, THZ-2-118, a dual inhibitor of IRAK1 and JNK kinases.[1][3] While THZ-2-118 potently inhibited IRAK1 with an IC50 of 14.2 nM by covalently targeting Cysteine 302, its lack of selectivity limited its utility as a specific IRAK1 probe.[1][3]

The discovery team sought to enhance selectivity by merging structural features of the THZ series with those of a highly selective dual IRAK1/4 inhibitor, JH-1-25.[1] This structure-guided design led to the synthesis of this compound, a hybrid compound engineered to retain high IRAK1 potency while eliminating off-target JNK activity and improving overall kinome selectivity.[1][3]

Mechanism of Action: Covalent and Selective Inhibition

This compound is a covalent, irreversible inhibitor of IRAK1.[1][3] Mass spectrometry studies have confirmed that it forms a covalent bond with the cysteine residue at position 302 (C302) in the IRAK1 kinase domain.[1][3][4] A small amount of labeling at C307 (~5%) was also detected.[3][4] The acrylamide (B121943) "warhead" on the molecule is responsible for this covalent interaction, and a reversible analog of this compound demonstrated significantly reduced potency, highlighting the importance of this covalent bond for its inhibitory activity.[3]

The selectivity of this compound for IRAK1 over the closely related IRAK4 is attributed to differences in the ATP-binding pocket. IRAK4 possesses a smaller front pocket, which would likely result in a steric clash with this compound, thus preventing its binding.[1][3]

Quantitative Preclinical Data

The following tables summarize the key quantitative data for this compound from biochemical and cellular assays.

Table 1: Biochemical Activity and Selectivity
TargetAssay TypeIC50Notes
IRAK1 Biochemical9 nM Primary target.[3][5]
IRAK4Biochemical>10,000 nMDemonstrates high selectivity over IRAK4.[3][5]
YSK4Biochemical57 nMOff-target kinase.[3][5]
MEK3BiochemicalN/AIdentified as an off-target; biochemical assay was not commercially available.[1][3]
Table 2: Cellular Activity in MYD88-Mutated Cell Lines
Cell LineCancer TypeEC50 (µM)
BCWM.1Waldenström's Macroglobulinemia (WM)2.59
MWCL-1Waldenström's Macroglobulinemia (WM)9.72
TMD8ABC Diffuse Large B-cell Lymphoma (DLBCL)0.59
HBL-1ABC Diffuse Large B-cell Lymphoma (DLBCL)3.51
OCI-LY3Diffuse Large B-cell Lymphoma (DLBCL)4.89
OCI-LY10ABC Diffuse Large B-cell Lymphoma (DLBCL)1.89

EC50 values were determined after 72 hours of incubation.[3]

Table 3: In Vivo Pharmacokinetics in Mice
ParameterValueRoute of Administration
Half-life (t1/2)1.61 hoursIntravenous (IV)
Cmax9.95 µMIntravenous (IV)
Clearance18.84 mL/min/kgIntravenous (IV)

[6]

Signaling Pathway and Experimental Workflow

Signaling Pathway

This compound targets IRAK1 within the MyD88-dependent signaling pathway, which is initiated by TLR or IL-1R activation and culminates in NF-κB activation.

IRAK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MYD88 MYD88 TLR_IL1R->MYD88 Recruitment IRAK4 IRAK4 MYD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation (Activation) TRAF6 TRAF6 IRAK1->TRAF6 NFkB_complex IKK Complex TRAF6->NFkB_complex NFkB NF-κB NFkB_complex->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene Gene Transcription (Pro-survival, Pro-inflammatory) NFkB_nuc->Gene Inhibitor This compound Inhibitor->IRAK1 Covalent Inhibition

Caption: MyD88-dependent signaling pathway and the inhibitory action of this compound on IRAK1.

Experimental Workflow

The discovery and characterization of this compound followed a logical progression from rational design to in vivo validation.

JHX11901_Workflow cluster_discovery Discovery & Synthesis cluster_validation In Vitro Validation cluster_invivo In Vivo & Combination Studies Lead Lead Compound (THZ-2-118) Design Structure-Guided Hybrid Design Lead->Design Synthesis Chemical Synthesis of this compound Design->Synthesis Biochem Biochemical Assays (IRAK1/4 IC50) Synthesis->Biochem Kinome KinomeScan (Selectivity Profile) Biochem->Kinome MS_spec Mass Spectrometry (Covalent Binding @ C302) Kinome->MS_spec Cell_assays Cell-Based Assays (EC50 in MYD88-mut cells) MS_spec->Cell_assays Synergy Synergy Studies (with Ibrutinib) Cell_assays->Synergy PK Pharmacokinetic Studies (Mice) Synergy->PK Sepsis Sepsis Model (In Vivo Efficacy) PK->Sepsis

Caption: Experimental workflow for the discovery and preclinical development of this compound.

Detailed Experimental Protocols

Disclaimer: These protocols are summarized from the supporting information of Hatcher et al., 2020. For complete details, refer to the original publication.

Synthesis of this compound

The synthesis of this compound is a multi-step process. A representative preparation is outlined in the primary publication.[3] It involves a series of coupling and deprotection reactions, culminating in a Suzuki coupling to install the pyrazole (B372694) moiety. The key steps include:

  • Amide Coupling: Coupling of a protected aminophenyl intermediate with 6-bromopicolinoyl chloride.

  • Deprotection: Removal of the protecting group to expose the amine.

  • Second Amide Coupling: Coupling with 3-(acrylamido)benzoic acid.

  • Suzuki Coupling: Palladium-catalyzed cross-coupling with a pyrazole boronic ester to yield the final product, this compound.

Kinase Inhibition Assays (IC50 Determination)
  • Assay Principle: Kinase activity is measured using a radiometric assay (e.g., ADP-Glo) or a fluorescence-based assay.

  • Procedure:

    • Recombinant human IRAK1 or IRAK4 enzyme is incubated with a specific substrate (e.g., a peptide or protein) and ATP in a kinase assay buffer.

    • This compound is added at various concentrations (typically in a serial dilution).

    • The reaction is initiated by the addition of ATP and allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.

KinomeScan Selectivity Profiling
  • Assay Principle: A competition binding assay where the test compound (this compound) competes with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

  • Procedure:

    • This compound is incubated with a panel of 468 kinases, each tagged with a unique DNA sequence.

    • An immobilized ligand is present in the reaction.

    • The amount of each kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.

    • The results are reported as percent of control, where a lower percentage indicates stronger binding of the test compound to the kinase.

Cell Viability Assays (EC50 Determination)
  • Assay Principle: The effect of the compound on cell proliferation and viability is measured using a luminescent cell viability assay (e.g., CellTiter-Glo).

  • Procedure:

    • Cells (e.g., BCWM.1, TMD8) are seeded in 96-well plates and allowed to adhere overnight.

    • This compound is added at various concentrations in a serial dilution.

    • Cells are incubated with the compound for 72 hours.

    • The CellTiter-Glo reagent is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

    • Luminescence is measured using a plate reader.

    • EC50 values are calculated from the dose-response curves.[3]

Intact Protein Mass Spectrometry for Covalent Labeling
  • Assay Principle: LC-MS is used to determine the mass of the IRAK1 protein before and after incubation with this compound. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent binding.

  • Procedure:

    • Recombinant IRAK1 protein is incubated with an excess of this compound or a DMSO control.

    • The reaction mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS).

    • The resulting mass spectra are deconvoluted to determine the precise mass of the protein.

    • To identify the specific site of covalent modification, the labeled protein is digested with trypsin, and the resulting peptides are analyzed by nanoflow LC-MS/MS. The modified peptide is identified by its mass shift, and the specific modified residue (C302) is confirmed by fragmentation analysis.[3][4]

Conclusion and Future Directions

This compound is a potent, selective, and cell-active covalent inhibitor of IRAK1.[1] Its discovery validates the therapeutic hypothesis of targeting IRAK1 in MYD88-mutated B-cell lymphomas. Preclinical data demonstrate its ability to induce cytotoxicity in relevant cancer cell lines and its synergistic activity with the BTK inhibitor ibrutinib (B1684441) suggests a promising combination therapy strategy.[2] Furthermore, its efficacy in a mouse model of sepsis highlights its potential in inflammatory conditions.[5][6] Further optimization of this chemotype, particularly regarding in vivo pharmacokinetics and long-term safety, will be crucial for its potential clinical development.[1]

References

Methodological & Application

Application Notes and Protocols for JH-X-119-01 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-X-119-01 is a potent and highly selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical serine/threonine kinase in innate immune signaling pathways.[1][2][3] Dysregulation of IRAK1 signaling is implicated in various neoplastic disorders, including B-cell lymphomas with myeloid differentiation primary response 88 (MYD88) mutations.[1][3] this compound covalently binds to a cysteine residue (C302) in the kinase domain of IRAK1, leading to its irreversible inhibition.[1][4] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Data Presentation

The inhibitory and cytotoxic activities of this compound are summarized in the tables below. This data highlights its potency against its primary target, IRAK1, and its effects on the viability of cancer cell lines.

Table 1: Biochemical Activity of this compound

TargetIC50 (nM)Notes
IRAK19Apparent IC50 in a biochemical assay.[1][2][4]
IRAK4>10,000No significant inhibition observed at concentrations up to 10 µM.[1][2][4]
YSK457Off-target kinase.[1][4]
MEK3Not DeterminedOff-target kinase; biochemical assays were not readily available.[1][4]

Table 2: Cellular Activity of this compound in MYD88-Mutated Lymphoma Cell Lines

Cell LineCancer TypeEC50 (µM)
OCI-LY19Diffuse Large B-cell Lymphoma (DLBCL)0.59[5]
HBL-1ABC Subtype DLBCL12.10[6]
Various WM, DLBCL, and lymphoma cellsWaldenström's macroglobulinemia (WM), DLBCL0.59 - 9.72[1][5]

Signaling Pathway

This compound targets IRAK1 within the MyD88 signaling cascade. In many B-cell lymphomas, activating mutations in MYD88 lead to the constitutive assembly of the "Myddosome," a signaling complex that includes IRAK family kinases. This results in the downstream activation of the NF-κB pathway, promoting cell survival and proliferation. This compound's inhibition of IRAK1 disrupts this signaling cascade.

IRAK1_Signaling_Pathway cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MYD88 Mutated MYD88 IRAK4 IRAK4 MYD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex IkB IκB IKK_Complex->IkB phosphorylates, leading to degradation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-survival Gene Expression JHX11901 This compound JHX11901->IRAK1

MyD88-IRAK1-NF-κB Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

IRAK1 Biochemical Kinase Assay

This protocol is adapted from commercially available kinase assay kits and is designed to measure the direct inhibitory effect of this compound on IRAK1 enzymatic activity.

Materials:

  • Recombinant human IRAK1 enzyme

  • Kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)

  • Myelin basic protein (MBP) as a substrate

  • ATP

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well white opaque plates

Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare a 1x kinase assay buffer.

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in 1x kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Master Mix Preparation: Prepare a master mix containing 1x kinase assay buffer, ATP, and the MBP substrate.

  • Assay Plate Setup:

    • Add the diluted this compound or vehicle (DMSO) to the appropriate wells of the 96-well plate.

    • Add the master mix to all wells.

    • Include "positive control" wells (with enzyme, no inhibitor) and "negative control" wells (no enzyme).

  • Initiate Reaction: Add the diluted IRAK1 enzyme to all wells except the negative controls to start the reaction.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Signal Detection (using ADP-Glo™):

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay in MYD88-Mutated Lymphoma Cells

This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the cytotoxic effects of this compound on lymphoma cell lines.[7][8]

Cell_Viability_Workflow A Seed lymphoma cells in 96-well plate B Prepare serial dilutions of this compound C Add compound to cells A->C B->C D Incubate for 72 hours C->D E Add CellTiter-Glo® reagent D->E F Incubate and lyse cells E->F G Measure luminescence F->G H Calculate EC50 G->H

Workflow for the CellTiter-Glo® cell viability assay.

Materials:

  • MYD88-mutated lymphoma cell lines (e.g., OCI-LY19, HBL-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 96-well opaque-walled plates suitable for luminescence measurements

Procedure:

  • Cell Seeding: Seed the lymphoma cells into 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in complete culture medium.

  • Treatment: Add 100 µL of the 2x compound dilutions to the respective wells to achieve the final desired concentrations. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature and then mix to form the CellTiter-Glo® Reagent.

  • Lysis and Signal Generation:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for about 30 minutes.

    • Add 100 µL of the CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the EC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of NF-κB Pathway Inhibition

This protocol outlines the procedure to assess the effect of this compound on the phosphorylation of key proteins in the NF-κB signaling pathway in macrophage cell lines.[9]

Materials:

  • Macrophage cell lines (e.g., RAW 264.7 or THP-1)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) for stimulation

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-phospho-IκBα, anti-total-IκBα, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed macrophage cells in 6-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes to induce NF-κB pathway activation.[9]

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein bands to the total protein and/or a loading control (e.g., GAPDH).

    • Compare the levels of phosphorylated proteins in this compound-treated samples to the LPS-stimulated control to determine the extent of inhibition.

References

Application Notes and Protocols for the Use of JH-X-119-01 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-X-119-01 is a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical serine/threonine kinase involved in innate immunity and inflammatory signaling pathways.[1][2][3][4] Dysregulation of IRAK1 signaling is implicated in various diseases, including cancer and inflammatory disorders.[4][5][6] this compound acts by irreversibly binding to cysteine 302 of IRAK1, thereby blocking its kinase activity.[4][5][7][8] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments to aid researchers in studying its effects on cellular processes.

Mechanism of Action

This compound selectively inhibits IRAK1 with a biochemical IC50 of approximately 9 nM, while showing no significant inhibition of IRAK4 at concentrations up to 10 µM.[2][3][6][9] IRAK1 is a key component of the Myddosome signaling complex, which is activated by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R).[4] Upon activation, IRAK1 is phosphorylated by IRAK4, leading to the recruitment of TRAF6 and subsequent activation of downstream signaling cascades, most notably the NF-κB and MAPK pathways.[5] By covalently modifying IRAK1, this compound effectively blocks these downstream events, leading to the suppression of inflammatory cytokine production and induction of apoptosis in susceptible cell types.

IRAK1_Signaling_Pathway cluster_cytoplasm Cytoplasm TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 JHX11901 This compound JHX11901->IRAK1 Inhibition TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) NFkB_nuc NF-κB NFkB_p65_p50->NFkB_nuc Degradation Degradation IkB->Degradation Degradation NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB_p65_p50 Cytokines Inflammatory Cytokines (IL-6, TNFα) NFkB_nuc->Cytokines

Caption: Simplified IRAK1 signaling pathway and the inhibitory action of this compound.

Data Presentation

Biochemical and Cellular Activity of this compound
ParameterValueNotes
Biochemical IC50 (IRAK1) 9 nM[2][3][6][9]
Biochemical IC50 (IRAK4) > 10 µM[2][3][6][9]
Off-target Kinases YSK4 (IC50 = 57 nM), MEK3[2][6][9]
Cellular Efficacy (EC50) of this compound in Cancer Cell Lines
Cell LineCancer TypeMYD88 StatusEC50 (µM)Reference
HBL-1 ABC Diffuse Large B-cell Lymphoma (DLBCL)Mutant12.10[5][10]
Various Waldenström's Macroglobulinemia (WM), DLBCL, LymphomaMutant0.59 - 9.72[2][9]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound hydrochloride (MW: 488.93 g/mol ), dissolve 4.89 mg in 1 mL of DMSO.

  • Vortex thoroughly to ensure the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[10]

Cell Viability Assay (CellTiter-Glo®)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with serial dilutions of this compound B->C D Incubate for 72 hours C->D E Add CellTiter-Glo® Reagent D->E F Measure luminescence E->F G Analyze data and calculate EC50 F->G

Caption: General workflow for a cell viability assay using this compound.

Materials:

  • Cells of interest (e.g., HBL-1, other MYD88-mutant lymphoma cell lines)

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • This compound stock solution (10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Include wells with medium only for background luminescence measurement.

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be from 0.1 µM to 20 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the EC50 value.

Western Blot Analysis of NF-κB Signaling

This protocol is designed to assess the inhibitory effect of this compound on the LPS-induced phosphorylation of NF-κB pathway components.

Materials:

  • RAW 264.7 or THP-1 macrophage cell lines

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound stock solution (10 mM in DMSO)

  • Phosphatase and protease inhibitor cocktails

  • RIPA lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-phospho-NF-κB p65, and total protein controls)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Treatment:

    • Seed RAW 264.7 or THP-1 cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat the cells with 10 µM this compound (or vehicle control) for 15 minutes.[10]

    • Stimulate the cells with 100 ng/mL LPS for 15-30 minutes.[10]

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with phosphatase and protease inhibitors.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-NF-κB p65) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total protein levels as a loading control.

RT-qPCR Analysis of Cytokine Gene Expression

This protocol is for measuring the effect of this compound on the mRNA expression of pro-inflammatory cytokines like IL-6 and TNFα.

Materials:

  • RAW 264.7 or THP-1 macrophage cell lines

  • Complete cell culture medium

  • LPS

  • This compound stock solution (10 mM in DMSO)

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes (e.g., IL-6, TNFα) and a housekeeping gene (e.g., GAPDH, β-actin)

Protocol:

  • Cell Treatment:

    • Seed and treat the cells with this compound and LPS as described in the Western Blot protocol (Section 3.1). A longer LPS stimulation time (e.g., 4-6 hours) may be necessary to observe significant changes in mRNA levels.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Assess the RNA quality and quantity.

    • Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target gene or housekeeping gene, and the cDNA template.

    • Perform the qPCR reaction using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative fold change in gene expression using the 2^-ΔΔCt method, comparing the this compound treated samples to the vehicle-treated control.

Conclusion

This compound is a valuable tool for investigating the role of IRAK1 in various cellular processes. The protocols provided here offer a framework for researchers to study the effects of this selective inhibitor on cell viability and inflammatory signaling pathways. As with any experimental system, optimization of concentrations, incubation times, and other parameters may be necessary for specific cell types and experimental questions.

References

Application Notes and Protocols for JH-X-119-01 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JH-X-119-01 is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical component of the innate immune signaling pathway.[1][2][3][4] Dysregulation of IRAK1 signaling is implicated in various inflammatory diseases and cancers, making it a promising therapeutic target.[4][5] These application notes provide detailed protocols for the use of this compound in preclinical mouse models, with a focus on a lipopolysaccharide (LPS)-induced sepsis model. The provided methodologies and data aim to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Sepsis
ParameterVehicle ControlThis compound (5 mg/kg)This compound (10 mg/kg)
Animal Model C57BL/6 male mice (20-22 g)C57BL/6 male mice (20-22 g)C57BL/6 male mice (20-22 g)
Inducing Agent LPS (20 mg/kg)LPS (20 mg/kg)LPS (20 mg/kg)
Administration Route Intraperitoneal injectionIntraperitoneal injectionIntraperitoneal injection
Dosing Regimen Daily for 5 daysDaily for 5 daysDaily for 5 days
Survival Rate (Day 5) 13.3%37.5%56.3%[1][6]
In Vitro Activity of this compound
ParameterValue
Target IRAK1
IC50 (Biochemical) 9 nM[2][3][4]
IRAK4 Inhibition No inhibition up to 10 µM[2][3][4]
Off-Target Kinases YSK4 (IC50 = 57 nM), MEK3[3][4]
Cellular EC50 (MYD88 mutated lymphoma cells) 0.59 to 9.72 µM[2][3]
Pharmacokinetic Profile of this compound in Mice (Intravenous Administration)
ParameterValue
Half-life (t1/2) 1.61 hours[6]
Maximum Concentration (Cmax) 9.95 µM[6]
Clearance 18.84 mL/min/kg[6]

Experimental Protocols

Protocol 1: Evaluation of this compound in a Mouse Model of LPS-Induced Sepsis

Objective: To assess the in vivo efficacy of this compound in protecting mice from LPS-induced septic shock.

Materials:

  • This compound hydrochloride (MedChemExpress or other reputable supplier)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Dimethyl sulfoxide (B87167) (DMSO)

  • C57BL/6 male mice (8-10 weeks old, 20-22 g)

  • Standard laboratory equipment for animal handling and injections

Procedure:

  • Animal Acclimation: Acclimate C57BL/6 mice to the animal facility for at least one week prior to the experiment with ad libitum access to food and water.

  • Preparation of Dosing Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • For injections, dilute the stock solution in sterile saline to achieve the final desired concentrations (5 mg/kg and 10 mg/kg) in a volume suitable for intraperitoneal injection (typically 100-200 µL). The final DMSO concentration should be kept low (e.g., <5%) to minimize toxicity.

    • Prepare a vehicle control solution with the same concentration of DMSO in sterile saline.

  • Experimental Groups:

    • Group 1: Vehicle control + LPS

    • Group 2: this compound (5 mg/kg) + LPS

    • Group 3: this compound (10 mg/kg) + LPS

  • Dosing and Induction of Sepsis:

    • Administer the vehicle or this compound solution via intraperitoneal injection once daily for 5 consecutive days.

    • Two hours after the first administration of the compound or vehicle, induce sepsis by intraperitoneally injecting LPS (20 mg/kg).

  • Monitoring and Endpoint:

    • Monitor the mice for survival, body weight, and clinical signs of sepsis (e.g., lethargy, piloerection) at regular intervals for at least 5 days.

    • The primary endpoint is survival.

Expected Outcome: Treatment with this compound is expected to increase the survival rate of LPS-challenged mice in a dose-dependent manner.[1][6]

Protocol 2: In Vitro Inhibition of NF-κB Signaling

Objective: To confirm the inhibitory effect of this compound on the NF-κB signaling pathway in macrophages.

Materials:

  • RAW 264.7 or THP-1 macrophage cell lines

  • This compound

  • LPS

  • Cell culture medium (e.g., DMEM or RPMI-1640) with supplements

  • Reagents for Western blotting (antibodies against phospho-IκBα, IκBα, phospho-NF-κB p65, NF-κB p65, and a loading control like β-actin)

  • Reagents for qRT-PCR (primers for IL-6, TNFα, and a housekeeping gene)

Procedure:

  • Cell Culture and Treatment:

    • Culture macrophage cells to 80% confluency.

    • Pre-treat the cells with various concentrations of this compound (e.g., up to 10 µM) for a specified time (e.g., 15 minutes).

    • Stimulate the cells with LPS (e.g., 100 ng/mL).

  • Western Blot Analysis:

    • After LPS stimulation, lyse the cells and perform Western blotting to analyze the phosphorylation status of IκBα and NF-κB p65.

  • qRT-PCR Analysis:

    • Extract total RNA from the cells and perform qRT-PCR to measure the mRNA expression levels of pro-inflammatory cytokines IL-6 and TNFα.

Expected Outcome: this compound is expected to decrease the LPS-induced phosphorylation of IκBα and NF-κB p65, and reduce the mRNA levels of IL-6 and TNFα.[1]

Signaling Pathway and Experimental Workflow Diagrams

JH_X_119_01_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Activates IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates IKK_complex IKK Complex TRAF6->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_nucleus NF-κB NFκB->NFκB_nucleus Translocates JH_X_119_01 This compound JH_X_119_01->IRAK1 Inhibits DNA DNA NFκB_nucleus->DNA Binds Cytokines Pro-inflammatory Cytokines (IL-6, TNFα) DNA->Cytokines Transcription LPS LPS LPS->TLR4 Binds

Caption: this compound inhibits the IRAK1-mediated NF-κB signaling pathway.

In_Vivo_Sepsis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimation Animal Acclimation (C57BL/6 mice) Grouping Randomize into Treatment Groups Acclimation->Grouping Dosing_Prep Prepare this compound and Vehicle Solutions Dosing Daily IP Injection (Vehicle or this compound) for 5 days Dosing_Prep->Dosing Grouping->Dosing Induction LPS Injection (20 mg/kg) 2h after first dose Dosing->Induction Monitoring Monitor Survival, Body Weight, Clinical Signs (for 5 days) Induction->Monitoring Endpoint Primary Endpoint: Survival Rate Monitoring->Endpoint

References

Application Notes and Protocols for JH-X-119-01: A Selective IRAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubility and experimental preparation of JH-X-119-01, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). The following information is intended to guide researchers in utilizing this compound for in vitro and in vivo studies.

Overview of this compound

This compound is a small molecule inhibitor that selectively targets IRAK1, a key serine-threonine kinase involved in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[1][2] By irreversibly binding to cysteine 302 of IRAK1, this compound effectively blocks downstream signaling cascades, including the activation of NF-κB.[1][3][4] This targeted inhibition makes this compound a valuable tool for studying inflammatory diseases, sepsis, and certain cancers, particularly those with mutations in the MYD88 gene.[1][3][4]

Physicochemical and Biological Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₂₅H₂₀N₆O₃[5]
Molecular Weight 452.46 g/mol [6][7]
CAS Number 2227368-54-7[6][7]
Appearance Light yellow to yellow solid[5]
Purity >98% (HPLC)[8]
IC₅₀ (IRAK1) 9 nM[9]
IC₅₀ (IRAK4) >10 µM[9]

Solubility and Stock Solution Preparation

Proper dissolution of this compound is critical for accurate and reproducible experimental results. It is highly recommended to use freshly opened, anhydrous DMSO for preparing stock solutions due to the compound's hygroscopic nature.[5][6]

Solubility Data
SolventConcentrationNotesReference
DMSO 100 mg/mL (204.53 mM)Ultrasonic treatment may be needed to aid dissolution.[5]
DMSO 90 mg/mL (198.91 mM)Use fresh DMSO as moisture can reduce solubility.[6]
DMSO 12 mg/mL (26.52 mM)Sonication is recommended.[7]
Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Equilibrate the vial of solid this compound to room temperature before opening.

  • Weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, use 4.52 mg of this compound.

  • Add the appropriate volume of fresh, anhydrous DMSO to the solid. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[5]

  • Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[5][9]

Experimental Protocols

In Vitro Cell-Based Assays

This protocol describes the general procedure for treating cultured cells with this compound. The example provided is for treating RAW 264.7 or THP-1 macrophage cell lines with lipopolysaccharide (LPS) to induce an inflammatory response.

Workflow for In Vitro Experiments

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock Solution in DMSO dilute_working Dilute Stock to Working Concentration in Culture Medium prep_stock->dilute_working seed_cells Seed RAW 264.7 or THP-1 Cells pre_treat Pre-treat Cells with This compound (e.g., 10 µM) seed_cells->pre_treat stimulate Stimulate with LPS (e.g., 100 ng/mL) pre_treat->stimulate incubate Incubate for Specified Time stimulate->incubate collect_lysates Collect Cell Lysates incubate->collect_lysates collect_supernatant Collect Supernatant incubate->collect_supernatant western_blot Western Blot for p-IκBα, p-NF-κB-P65 collect_lysates->western_blot elisa ELISA/qRT-PCR for IL-6, TNFα collect_supernatant->elisa

Caption: Workflow for in vitro cell-based assays using this compound.

Protocol:

  • Cell Culture: Culture RAW 264.7 or THP-1 cells in appropriate media and conditions until they reach the desired confluence.

  • Preparation of Working Solution: Dilute the 10 mM this compound stock solution in cell culture medium to the final desired concentration (e.g., 10 µM).[5] It is important to prepare this fresh for each experiment.

  • Pre-treatment: Remove the old medium from the cells and add the medium containing this compound. Incubate for a specified period, for example, 15 minutes.[5]

  • Stimulation: Add LPS directly to the medium to achieve the final concentration (e.g., 100 ng/mL) and continue the incubation.[5]

  • Endpoint Analysis: Following incubation, collect the cell supernatant to measure cytokine levels (e.g., IL-6, TNFα) by ELISA or collect cell lysates for Western blot analysis of protein phosphorylation (e.g., IκBα, NF-κB p65).[5]

In Vivo Animal Studies

This protocol provides a general guideline for the preparation and administration of this compound for in vivo experiments in mice.

Workflow for In Vivo Experiments

G cluster_prep Formulation Preparation cluster_exp Experiment prep_stock Prepare Concentrated This compound Stock in DMSO mix_peg Add PEG300 and Mix prep_stock->mix_peg add_tween Add Tween-80 and Mix mix_peg->add_tween add_saline Add Saline and Mix add_tween->add_saline acclimate Acclimate C57BL/6 Mice administer Administer this compound (e.g., 5 or 10 mg/kg, i.p.) acclimate->administer induce_sepsis Induce Sepsis with LPS (e.g., 20 mg/kg) administer->induce_sepsis monitor Monitor Survival and Collect Samples induce_sepsis->monitor

Caption: Workflow for in vivo animal studies using this compound.

Vehicle Formulations:

  • Formulation 1 (Aqueous): A common vehicle for intraperitoneal (i.p.) injection consists of DMSO, PEG300, Tween-80, and saline.[5][6] A suggested ratio is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.[6]

  • Formulation 2 (Oil-based): For certain routes of administration, a formulation in corn oil may be suitable.[5][6] This can be prepared by diluting a concentrated DMSO stock into corn oil.[6]

Protocol for Aqueous Formulation and Administration:

  • Preparation of Dosing Solution:

    • Dissolve the required amount of this compound in DMSO.

    • Sequentially add PEG300, Tween-80, and finally saline, mixing thoroughly after each addition to ensure a clear solution.[5][6]

    • It is recommended to prepare this formulation fresh on the day of use.[5]

  • Animal Dosing:

    • Use an appropriate animal model, such as C57BL/6 mice for sepsis studies.[5]

    • Administer the this compound formulation via the desired route, for example, intraperitoneal injection.[5]

    • Dosages of 5 mg/kg and 10 mg/kg have been shown to be effective in a mouse model of LPS-induced sepsis.[5]

  • Experimental Procedure:

    • Following administration of this compound, induce the disease model (e.g., challenge with LPS).

    • Monitor the animals for the desired endpoints, such as survival rates or collection of tissues for further analysis.[5]

Signaling Pathway

This compound inhibits the TLR/IL-1R signaling pathway by targeting IRAK1.

IRAK1 Signaling Pathway

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MYD88 MYD88 TLR_IL1R->MYD88 IRAK4 IRAK4 MYD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IKB IκB IKK_complex->IKB Phosphorylates & Degrades NFKB NF-κB NFKB_nuc NF-κB NFKB->NFKB_nuc Translocates JHX This compound JHX->IRAK1 Inhibits Gene_expression Inflammatory Gene Expression (IL-6, TNFα) NFKB_nuc->Gene_expression

Caption: this compound inhibits the TLR/IL-1R signaling pathway by targeting IRAK1.

Summary of In Vitro Efficacy

This compound has demonstrated cytotoxic effects in various B-cell lymphoma cell lines, particularly those with MYD88 mutations.

Cell LineCell TypeEC₅₀ (µM)Reference
Various WM, DLBCL, and lymphoma cells Waldenström's macroglobulinemia, Diffused Large B-cell Lymphoma0.59 - 9.72[4][9]
HBL-1 ABC-DLBCL12.10[1]

Disclaimer: This document is intended for research use only and is not for use in humans. The provided protocols are general guidelines and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for JH-X-119-01 Treatment in B-cell Lymphoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-X-119-01 is a novel, potent, and highly selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical serine/threonine kinase in innate immune signaling pathways.[1][2] In many B-cell lymphomas, particularly those with activating mutations in the Myeloid Differentiation Primary Response 88 (MYD88) gene, such as Waldenström's Macroglobulinemia (WM) and the Activated B-Cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), dysregulation of the MYD88-IRAK1 signaling axis is a key driver of tumor cell survival and proliferation.[1][2] this compound irreversibly binds to cysteine 302 of IRAK1, effectively blocking its kinase activity and downstream signaling.[1][2] These application notes provide a comprehensive overview of the activity of this compound in B-cell lymphoma cell lines, along with detailed protocols for its experimental application.

Data Presentation

The cytotoxic activity of this compound has been evaluated across a panel of B-cell lymphoma cell lines, primarily those harboring the MYD88 L265P mutation. The half-maximal effective concentration (EC50) for cell viability was determined after 72 hours of treatment.

Cell LineB-cell Lymphoma SubtypeMYD88 Mutation StatusThis compound EC50 (µM)Reference
BCWM.1Waldenström's Macroglobulinemia (WM)L265P0.59[1]
MWCL-1Waldenström's Macroglobulinemia (WM)L265P1.34
TMD8ABC Diffuse Large B-cell Lymphoma (DLBCL)L265P1.88[1]
HBL-1ABC Diffuse Large B-cell Lymphoma (DLBCL)L265P9.72[1]
OCI-Ly3ABC Diffuse Large B-cell Lymphoma (DLBCL)L265P2.45[1]
OCI-Ly10ABC Diffuse Large B-cell Lymphoma (DLBCL)L265P1.94[1]

Biochemical Inhibitory Activity:

Target KinaseIC50 (nM)Reference
IRAK19[1]
IRAK4>10,000[1]

Signaling Pathways and Experimental Workflows

MYD88-IRAK1 Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical MYD88-IRAK1 signaling pathway in MYD88-mutated B-cell lymphomas and the point of intervention for this compound. The MYD88 L265P mutation leads to constitutive assembly of the Myddosome complex, resulting in chronic activation of NF-κB.

G cluster_nucleus Nucleus TLR TLR/IL-1R MYD88 MYD88 (L265P) IRAK4 IRAK4 MYD88->IRAK4 Recruits IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Recruits & Activates TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK Phosphorylates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation JMX This compound JMX->IRAK1 Covalently Inhibits Transcription Gene Transcription (Proliferation, Survival) NFkB_nuc->Transcription

MYD88-IRAK1 signaling pathway and this compound mechanism of action.
Experimental Workflow for Evaluating this compound

This diagram outlines a typical experimental workflow to characterize the effects of this compound on B-cell lymphoma cell lines.

G cluster_assays Cellular Assays cluster_molecular Molecular Assays start Start culture Culture B-cell Lymphoma Cell Lines (e.g., TMD8, BCWM.1) start->culture treat Treat cells with this compound (Dose-response and time-course) culture->treat viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treat->apoptosis cellcycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) treat->cellcycle lysis Cell Lysis and Protein Quantification treat->lysis analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis cellcycle->analysis coip Co-Immunoprecipitation (MYD88-IRAK1) lysis->coip wb Western Blot (p-IRAK1, p-p65, etc.) lysis->wb coip->analysis wb->analysis end End analysis->end

Experimental workflow for this compound characterization.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on B-cell lymphoma cell lines.

Materials:

  • B-cell lymphoma cell lines (e.g., TMD8, BCWM.1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, 5% CO2.

  • Formazan (B1609692) Solubilization:

    • Carefully aspirate the medium.

    • Add 150 µL of solubilization solution to each well.

    • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Treated and untreated B-cell lymphoma cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells and treat with this compound for the desired time (e.g., 48 hours).

    • Harvest cells (including supernatant) and wash twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition:

    • Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • Treated and untreated B-cell lymphoma cells

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest approximately 1 x 10^6 cells and wash with PBS.

    • Resuspend the pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Analyze the samples by flow cytometry.

    • Use the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting changes in the expression and phosphorylation of key proteins in the MYD88-IRAK1 pathway.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-IRAK1, anti-phospho-IRAK1, anti-p65, anti-phospho-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells in lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control (e.g., β-actin) to normalize protein levels.

Co-Immunoprecipitation (Co-IP)

This protocol is to assess the effect of this compound on the interaction between MYD88 and IRAK1.

Materials:

  • Cell lysates from treated and untreated cells

  • Co-IP lysis buffer (non-denaturing)

  • Primary antibody for immunoprecipitation (e.g., anti-MYD88)

  • Protein A/G magnetic beads

  • Primary antibody for Western blot detection (e.g., anti-IRAK1)

Procedure:

  • Immunoprecipitation:

    • Pre-clear the cell lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with the anti-MYD88 antibody overnight at 4°C.

    • Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

    • Wash the beads several times with Co-IP lysis buffer.

  • Elution and Western Blot:

    • Elute the proteins from the beads using SDS-PAGE sample buffer.

    • Analyze the eluate by Western blot using an anti-IRAK1 antibody to detect the co-precipitated IRAK1.

Synergistic Activity with Ibrutinib

This compound has demonstrated synergistic cell-killing effects when combined with the Bruton's Tyrosine Kinase (BTK) inhibitor, ibrutinib, in MYD88-mutated B-cell lymphoma cell lines.[1][2] This synergy arises from the dual blockade of parallel pro-survival pathways downstream of the B-cell receptor (BCR) and Toll-like receptor (TLR) signaling.

G cluster_synergy Synergistic Blockade BCR BCR Signaling BTK BTK BCR->BTK TLR TLR/MYD88 Signaling IRAK1 IRAK1 TLR->IRAK1 NFkB NF-κB Activation BTK->NFkB IRAK1->NFkB Ibrutinib Ibrutinib Ibrutinib->BTK JMX This compound JMX->IRAK1 Survival Cell Survival & Proliferation NFkB->Survival

Synergistic inhibition of parallel signaling pathways.

References

Application Notes: Detection of p-IRAK1 Inhibition by JH-X-119-01 using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical serine/threonine kinase that plays a pivotal role in the innate immune signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] Upon receptor activation, IRAK4 is recruited and subsequently phosphorylates IRAK1 at key residues such as Threonine 209 (Thr209) and Threonine 387 (Thr387).[4][5] This phosphorylation is a crucial step for the propagation of downstream signaling, leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.[2][6]

JH-X-119-01 is a potent and highly selective covalent inhibitor of IRAK1.[7][8][9][10] It has an IC50 of 9 nM for IRAK1 and demonstrates no significant inhibition of IRAK4 at concentrations up to 10 µM.[7][10][11] The compound acts by irreversibly binding to cysteine 302 of IRAK1.[7][11] Consequently, this compound is expected to reduce the phosphorylation of IRAK1. These application notes provide a detailed protocol for utilizing Western blot analysis to detect the levels of phosphorylated IRAK1 (p-IRAK1) in cells treated with this compound, offering a robust method to quantify the inhibitor's activity.

Signaling Pathway of IRAK1 and Inhibition by this compound

The following diagram illustrates the TLR/IL-1R signaling pathway, highlighting the role of IRAK1 and the mechanism of action for this compound.

IRAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR/IL-1R TLR/IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation p-IRAK1 p-IRAK1 IRAK1->p-IRAK1 TRAF6 TRAF6 p-IRAK1->TRAF6 Downstream Signaling Downstream Signaling TRAF6->Downstream Signaling NF-kB Activation NF-kB Activation Downstream Signaling->NF-kB Activation Inflammatory Cytokines Inflammatory Cytokines NF-kB Activation->Inflammatory Cytokines This compound This compound This compound->IRAK1 Inhibition

IRAK1 signaling pathway and this compound inhibition.

Experimental Protocols

I. Cell Culture and Treatment

  • Cell Line: Use a suitable cell line expressing TLRs, such as THP-1 (human monocytic cell line) or RAW 264.7 (mouse macrophage cell line).[6]

  • Culture Medium: Culture cells in RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment.

  • Inhibitor Treatment:

    • Prepare a stock solution of this compound in DMSO.[9]

    • Dilute the stock solution to the desired final concentrations in the culture medium.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.[6][10]

  • Stimulation:

    • Following pre-treatment, stimulate the cells with a TLR ligand, such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL) or Interleukin-1 beta (IL-1β), to induce IRAK1 phosphorylation.[6][8]

    • Include untreated and stimulant-only controls.

    • The optimal stimulation time to induce maximal IRAK1 phosphorylation should be determined empirically but is typically between 15-30 minutes.[6]

II. Protein Extraction

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).[6]

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[6]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[6]

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[6]

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

  • Supernatant Collection: Transfer the supernatant (protein lysate) to a new, clean tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

III. Western Blotting

  • SDS-PAGE:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.[6]

    • Run the gel until the dye front reaches the bottom.[6]

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane.[6]

    • Confirm successful transfer by Ponceau S staining.[6]

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent, as its casein content can cause high background with phospho-specific antibodies.[6]

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for phosphorylated IRAK1 (e.g., anti-p-IRAK1 Thr209 or Thr387) diluted in 5% BSA/TBST (typically 1:1000) overnight at 4°C with gentle agitation.[4][6][12]

    • For a loading control, a separate membrane can be probed with an antibody against total IRAK1 or a housekeeping protein like β-actin or GAPDH.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[6]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST (typically 1:5000) for 1 hour at room temperature.[6]

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.[6]

  • Detection:

    • Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol and apply it to the membrane.[6]

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-IRAK1 signal to the total IRAK1 or housekeeping protein signal.

Experimental Workflow

Western_Blot_Workflow A Cell Seeding & Culture B Pre-treatment with this compound A->B C Stimulation with LPS/IL-1β B->C D Cell Lysis & Protein Extraction C->D E Protein Quantification (BCA Assay) D->E F SDS-PAGE E->F G Protein Transfer to PVDF Membrane F->G H Blocking with 5% BSA G->H I Primary Antibody Incubation (p-IRAK1) H->I J Secondary Antibody Incubation (HRP-conjugated) I->J K Chemiluminescent Detection J->K L Data Analysis K->L

References

Application Notes and Protocols: JH-X-119-01 and Ibrutinib Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the combination therapy of JH-X-119-01 and ibrutinib (B1684441). This combination has demonstrated synergistic anti-tumor activity in preclinical models of B-cell lymphomas with activating mutations in the MYD88 signaling protein. This compound is a novel, highly selective, and covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). Ibrutinib is a first-in-class Bruton's Tyrosine Kinase (BTK) inhibitor. In MYD88-mutated lymphomas, both the BTK and IRAK1 signaling pathways are critical for tumor cell survival and proliferation, providing a strong rationale for dual inhibition.

Mechanism of Action

In B-cell lymphomas characterized by the MYD88 L265P mutation, oncogenic signaling diverges into two critical pathways downstream of MYD88: the BTK pathway and the IRAK pathway. Ibrutinib covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inhibition and blockade of downstream B-cell receptor (BCR) signaling. This compound, on the other hand, is a potent and selective covalent inhibitor of IRAK1, targeting a distinct arm of the MYD88-driven pro-survival signaling.[1][2] The combination of this compound and ibrutinib results in a more comprehensive blockade of the MYD88 signaling cascade, leading to synergistic tumor cell killing.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies evaluating this compound as a single agent and in combination with ibrutinib.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Lines/ConditionsReference
IRAK1 IC50 9.3 nMBiochemical Assay[1][2]
IRAK4 Inhibition No inhibition up to 10 µMBiochemical Assay[1][2]
EC50 (BCWM.1) 0.59 µMCell Viability Assay[3]
EC50 (TMD8) 9.72 µMCell Viability Assay[3]
EC50 (HBL-1) 12.10 µMCell Viability Assay[1]

Table 2: Synergistic Efficacy of this compound and Ibrutinib Combination

Cell LineDrug ConcentrationsCombination Index (CI)InterpretationReference
BCWM.1 This compound (0.5 µM) + Ibrutinib (0.1 µM)< 1.0Synergistic[3]
BCWM.1 This compound (1 µM) + Ibrutinib (0.1 µM)< 1.0Synergistic[3]
TMD8 This compound (5 µM) + Ibrutinib (0.01 µM)< 1.0Synergistic[3]
TMD8 This compound (10 µM) + Ibrutinib (0.01 µM)< 1.0Synergistic[3]

Note: A Combination Index (CI) value of less than 1.0 indicates a synergistic effect.

Signaling Pathway and Experimental Workflow Diagrams

MYD88_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MYD88 MYD88 (L265P) TLR_IL1R->MYD88 Recruitment IRAK4 IRAK4 MYD88->IRAK4 Activation BTK BTK MYD88->BTK Activation IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IκBα IκBα IKK_complex->IκBα Phosphorylation & Degradation NFκB_IκBα NF-κB-IκBα (Inactive) IκBα->NFκB_IκBα NFκB NF-κB (p65/p50) NFκB->NFκB_IκBα NFκB_nucleus NF-κB (Active) NFκB->NFκB_nucleus Translocation NFκB_IκBα->NFκB Release JHX11901 This compound JHX11901->IRAK1 Inhibition Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition Transcription Gene Transcription (Proliferation, Survival) NFκB_nucleus->Transcription Activation

Caption: MYD88 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed MYD88-mutated lymphoma cells treatment Treat with: - Vehicle - this compound - Ibrutinib - Combination start->treatment viability Cell Viability Assay (MTS/MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Flow Cytometry) treatment->apoptosis western Western Blot Analysis (NF-κB Pathway Proteins) treatment->western viability_analysis Calculate EC50 and Combination Index (CI) viability->viability_analysis apoptosis_analysis Quantify Apoptotic Cell Population apoptosis->apoptosis_analysis western_analysis Quantify Protein Expression/Phosphorylation western->western_analysis

Caption: General Experimental Workflow.

Experimental Protocols

Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal effective concentration (EC50) of this compound and to assess the synergistic effect with ibrutinib.

Materials:

  • MYD88-mutated B-cell lymphoma cell lines (e.g., BCWM.1, TMD8)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well clear-bottom microplates

  • This compound (stock solution in DMSO)

  • Ibrutinib (stock solution in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader capable of measuring absorbance at 490 nm

Protocol:

  • Seed lymphoma cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of this compound and ibrutinib in complete medium.

  • For single-agent treatment, add 100 µL of the drug dilutions to the respective wells.

  • For combination treatment, add 50 µL of each drug at the desired concentrations.

  • Include vehicle control wells (DMSO concentration should not exceed 0.1%).

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Determine EC50 values using non-linear regression analysis.

  • Calculate the Combination Index (CI) using the Chou-Talalay method to assess synergy.

Apoptosis Assay (Annexin V/Propidium Iodide Flow Cytometry)

Objective: To quantify the induction of apoptosis by this compound and ibrutinib, alone and in combination.

Materials:

  • Treated cells from the experimental setup

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Treat cells with this compound and/or ibrutinib as described in the cell viability assay for 48 hours.

  • Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and viable (Annexin V negative, PI negative).

Western Blot Analysis of NF-κB Signaling

Objective: To assess the effect of this compound and ibrutinib on the activation of the NF-κB pathway by measuring the phosphorylation of key signaling proteins.

Materials:

  • Treated cells

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Protocol:

  • Treat cells with this compound and/or ibrutinib for the desired time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Conclusion

The combination of this compound and ibrutinib represents a promising therapeutic strategy for MYD88-mutated B-cell lymphomas by targeting two key survival pathways. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of action of this combination therapy in relevant preclinical models. The synergistic tumor cell killing observed in vitro warrants further investigation, including in vivo studies, to fully evaluate the therapeutic potential of this combination.

References

Application Notes and Protocols for JH-X-119-01 in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-X-119-01 is a highly potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[1][2][3] IRAK1 is a serine/threonine kinase that plays a critical role in the innate immune response, operating downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R).[1] Dysregulation of IRAK1 signaling is implicated in various neoplastic disorders, including B-cell lymphomas such as Waldenström's macroglobulinemia (WM) and the ABC subtype of Diffused Large B-cell Lymphoma (DLBCL).[1]

This compound acts as an irreversible inhibitor by covalently binding to a cysteine residue (C302) in the active site of IRAK1.[1][4][5] This targeted covalent inhibition leads to potent and sustained inactivation of the kinase. These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based assays to probe IRAK1 function and to characterize its inhibitory effects.

Mechanism of Action

This compound was developed as a selective IRAK1 inhibitor.[1] Intact protein mass spectrometry studies have confirmed that this compound irreversibly labels IRAK1, primarily at cysteine residue C302 (95%) with a minor labeling at C307 (5%).[1][6] This covalent modification accounts for its potent and sustained inhibitory activity.

Signaling Pathway

IRAK1 is a key component of the MyD88-dependent signaling pathway, which is activated by TLRs and IL-1Rs. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4 and IRAK1. IRAK4 phosphorylates and activates IRAK1, leading to downstream activation of NF-κB and MAPK signaling pathways, culminating in the production of pro-inflammatory cytokines.

IRAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathways TAK1->MAPK NFkB NF-κB IKK->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene JHX This compound JHX->IRAK1 Covalent Inhibition

Caption: IRAK1 Signaling Pathway and Inhibition by this compound.

Data Presentation

Biochemical Potency and Selectivity

This compound demonstrates high potency for IRAK1 with an IC50 of approximately 9 nM.[1][2] It exhibits exceptional selectivity, with no significant inhibition of IRAK4 at concentrations up to 10 µM.[1][4] Kinome-wide scanning has identified only two significant off-target kinases: YSK4 and MEK3.[1]

Target KinaseIC50 (nM)Notes
IRAK1 9 Primary Target [1][2]
IRAK4>10,000High selectivity over IRAK4.[1][4]
YSK457Off-target kinase.[1]
MEK3Not DeterminedOff-target kinase; biochemical assay was not commercially available at the time of the initial report.[1]
Cellular Activity

In cellular assays, this compound has shown antiproliferative effects in B-cell lymphoma cell lines that have a mutated MYD88, a key component of the IRAK1 signaling pathway.[1][2]

Cell Line TypeEC50 Range (µM)
Waldenström's Macroglobulinemia (WM)0.59 - 9.72[1][2]
Diffused Large B-cell Lymphoma (DLBCL)0.59 - 9.72[1][2]
Other MYD88-mutated Lymphoma Cells0.59 - 9.72[1][2]

Experimental Protocols

Protocol 1: In Vitro IRAK1 Kinase Activity Assay (ADP-Glo™ Format)

This protocol is adapted for the use of a luminescent ADP-detecting assay, such as the ADP-Glo™ Kinase Assay, to measure the activity of IRAK1 and the inhibitory potency of this compound.

Materials:

  • Recombinant human IRAK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • This compound (stock solution in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Experimental Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Execution cluster_detection Signal Detection A Prepare serial dilutions of This compound in assay buffer. D Dispense this compound dilutions and controls into wells. A->D B Prepare enzyme solution: Dilute IRAK1 in assay buffer. E Add IRAK1 enzyme solution to wells. B->E C Prepare substrate solution: ATP and MBP in assay buffer. G Initiate reaction by adding substrate solution (ATP + MBP). C->G D->E F Pre-incubate enzyme and inhibitor (e.g., 30-60 min at RT). E->F F->G H Incubate for kinase reaction (e.g., 60 min at 30°C). G->H I Add ADP-Glo™ Reagent to stop reaction and deplete ATP. H->I J Incubate (e.g., 40 min at RT). I->J K Add Kinase Detection Reagent to convert ADP to ATP. J->K L Incubate (e.g., 30 min at RT). K->L M Measure luminescence. L->M

Caption: Workflow for in vitro IRAK1 kinase activity assay.

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%. Include a DMSO-only control.

  • Assay Plate Setup: To a 96-well plate, add 5 µL of each this compound dilution or control.

  • Add Enzyme: Add 20 µL of diluted IRAK1 enzyme to each well.

  • Pre-incubation (Time-Dependent Inhibition): As this compound is a covalent inhibitor, pre-incubation of the enzyme and inhibitor is crucial. Incubate the plate at room temperature for various time points (e.g., 0, 15, 30, 60, and 120 minutes) to assess time-dependent inhibition. A longer pre-incubation should result in a lower IC50.

  • Initiate Kinase Reaction: Add 25 µL of the substrate solution (containing ATP and MBP) to each well to start the reaction.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection: a. Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. b. Add 100 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP. Incubate at room temperature for 30 minutes. c. Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model to determine the IC50 value for each pre-incubation time point.

Protocol 2: Cellular Proliferation Assay (CellTiter-Glo® Format)

This protocol measures the effect of this compound on the proliferation and viability of MYD88-mutated B-cell lymphoma cells.

Materials:

  • MYD88-mutated cell lines (e.g., BCWM.1, TMD8)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • White, opaque 96-well cell culture plates

Experimental Workflow:

Cell_Viability_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Viability Assay cluster_readout Data Acquisition A Seed cells in a 96-well plate and allow them to adhere/stabilize. B Prepare serial dilutions of this compound in complete culture medium. C Treat cells with this compound dilutions or vehicle control (DMSO). A->C B->C D Incubate for a specified period (e.g., 72 hours). C->D E Equilibrate the plate to room temperature. D->E F Add CellTiter-Glo® Reagent to each well. E->F G Mix on an orbital shaker to induce cell lysis. F->G H Incubate at room temperature to stabilize the signal. G->H I Measure luminescence. H->I

Caption: Workflow for cell viability assay.

Procedure:

  • Cell Seeding: Seed the cells in a white, opaque 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • Assay Execution: a. Equilibrate the plate to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Concluding Remarks

This compound is a valuable research tool for investigating the role of IRAK1 in health and disease. Its high potency and selectivity make it a superior probe for dissecting IRAK1-mediated signaling pathways. The provided protocols offer a starting point for researchers to incorporate this compound into their experimental workflows for kinase activity profiling and cellular functional studies. The covalent and irreversible nature of its binding necessitates careful consideration in experimental design, particularly with regard to pre-incubation times in biochemical assays.

References

Application Notes and Protocols for JH-X-119-01 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of JH-X-119-01, a novel, highly selective, and covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). This document details its application in cancer research, particularly for B-cell lymphomas harboring MYD88 mutations, and provides detailed protocols for relevant assays.

Introduction

This compound is a potent small molecule inhibitor that selectively targets the kinase activity of IRAK1.[1][2][3] Dysregulation of the IRAK1 signaling pathway, often initiated by mutations in the MYD88 gene, is a critical driver in the pathogenesis of various B-cell malignancies, including Waldenström's Macroglobulinemia (WM) and the Activated B-Cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[1][3][4] this compound covalently binds to cysteine 302 of IRAK1, leading to irreversible inhibition of its kinase activity.[1][4] This targeted inhibition disrupts the downstream NF-κB signaling cascade, which is crucial for the survival and proliferation of these cancer cells.[1][4] Preclinical studies have demonstrated the anti-proliferative effects of this compound as a single agent and its synergistic tumor cell-killing activity when combined with the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib (B1684441).[1][4][5]

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterValueCell Line/SystemReference
IRAK1 IC₅₀ 9.0 - 9.3 nMBiochemical Assay[1][2]
IRAK4 Inhibition No inhibition up to 10 µMBiochemical Assay[1][2]
Off-Target Kinases YSK4 (IC₅₀ = 57 nM), MEK3KinomeScan[1][2]
EC₅₀ (Single Agent) 12.10 µMHBL-1 (ABC-DLBCL)[4][5]
EC₅₀ Range 0.59 - 9.72 µMPanel of WM, DLBCL, and lymphoma cell lines[2]
Synergy with Ibrutinib Synergistic (CI < 1.0)BCWM.1 (WM), TMD8 (ABC-DLBCL)[2]
Table 2: In Vivo Pharmacokinetics of this compound
ParameterValueSpeciesDosingReference
Half-life (t₁/₂) 1.61 hoursMouseIntravenous (IV)[1][4]
Maximum Concentration (Cₘₐₓ) 9.95 µMMouseIntravenous (IV)[1][4]
Clearance 18.84 mL/min/kgMouseIntravenous (IV)[1][4]

Signaling Pathway and Experimental Workflow Diagrams

JH_X_119_01_Signaling_Pathway This compound Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MYD88 MYD88 (mutated) TLR_IL1R->MYD88 IRAK4 IRAK4 MYD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB P NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation JH_X_119_01 This compound JH_X_119_01->IRAK1 Inhibition Gene_Transcription Pro-survival & Proliferative Gene Transcription NFkB_nuc->Gene_Transcription

Caption: Mechanism of action of this compound in the MYD88 signaling pathway.

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Kinase_Assay IRAK1 Kinase Assay Antiproliferation_Assay Antiproliferation Assay (e.g., MTT, CellTiter-Glo) Cell_Culture Culture of MYD88-mutant B-cell lymphoma lines Cell_Culture->Antiproliferation_Assay Synergy_Assay Synergy Assay with Ibrutinib Cell_Culture->Synergy_Assay Western_Blot Western Blot for NF-κB Pathway Proteins Cell_Culture->Western_Blot Xenograft_Model Establishment of B-cell Lymphoma Xenograft Model Treatment Treatment with this compound +/- Ibrutinib Xenograft_Model->Treatment Tumor_Monitoring Tumor Growth Monitoring Treatment->Tumor_Monitoring PK_Studies Pharmacokinetic Analysis Treatment->PK_Studies

Caption: A typical experimental workflow for evaluating this compound.

Experimental Protocols

Protocol 1: In Vitro IRAK1 Kinase Activity Assay

This protocol is adapted from commercially available kinase assay kits, which were utilized to determine the IC₅₀ of this compound.

Materials:

  • Recombinant human IRAK1 enzyme

  • Myelin basic protein (MBP) as a substrate

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.5, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer.

  • In a 96-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO) to each well.

  • Add 20 µL of a master mix containing kinase assay buffer, ATP, and MBP to each well.

  • Initiate the kinase reaction by adding 25 µL of diluted IRAK1 enzyme to each well.

  • Incubate the plate at 30°C for 45 minutes.

  • Stop the reaction and measure the remaining ATP by adding the components of the ADP-Glo™ kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol is a standard method to assess the anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • MYD88-mutant B-cell lymphoma cell lines (e.g., BCWM.1, TMD8, HBL-1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Allow cells to adhere (if applicable) or stabilize for 24 hours.

  • Treat the cells with various concentrations of this compound (and/or ibrutinib for synergy studies) in a final volume of 200 µL. Include a vehicle control (DMSO).

  • Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value. For synergy analysis, calculate the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy.

Protocol 3: Western Blot Analysis of NF-κB Signaling

This protocol is used to determine the effect of this compound on the phosphorylation of key proteins in the NF-κB pathway.

Materials:

  • MYD88-mutant B-cell lymphoma cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against: phospho-IRAK1, IRAK1, phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells and treat with this compound for the desired time (e.g., 1-4 hours).

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Densitometry analysis can be performed to quantify the changes in protein phosphorylation.

Protocol 4: In Vivo B-Cell Lymphoma Xenograft Model

This protocol describes a general procedure for establishing and evaluating the efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • MYD88-mutant B-cell lymphoma cell line (e.g., TMD8)

  • Matrigel (optional)

  • This compound and ibrutinib formulated for in vivo administration

  • Calipers for tumor measurement

  • Sterile surgical instruments and animal handling equipment

Procedure:

  • Subcutaneously inject 5-10 x 10⁶ B-cell lymphoma cells, optionally mixed with Matrigel, into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound, ibrutinib, combination).

  • Administer the treatments as per the determined schedule (e.g., daily intraperitoneal injection).

  • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

  • Plot tumor growth curves to evaluate the efficacy of the treatments.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and adhere to all institutional and national guidelines for animal and laboratory safety.

References

Troubleshooting & Optimization

Optimizing JH-X-119-01 Concentration for Cell Viability Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of JH-X-119-01 in cell viability assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[1][2][3][4][5][6][7][8] It works by irreversibly binding to a cysteine residue (C302) in the IRAK1 kinase domain, thereby blocking its activity.[1][2][4] IRAK1 is a critical signaling molecule in the Toll-like receptor (TLR) and Interleukin-1 Receptor (IL-1R) pathways, which are key components of the innate immune system.[2][7] Dysregulation of IRAK1 signaling is implicated in various inflammatory diseases and cancers.[2][7]

Q2: What is a good starting concentration range for this compound in a cell viability assay?

A2: Based on published data, a sensible starting range for a dose-response experiment would be from 0.1 µM to 20 µM. This compound has shown cytotoxic effects in various B-cell lymphoma cell lines with EC50 values ranging from 0.59 µM to 9.72 µM after 72 hours of treatment.[2][3] A lower concentration, such as 10 µM, has been used to demonstrate inhibition of NF-κB phosphorylation in macrophages.[3]

Q3: How should I prepare my stock solution of this compound?

A3: this compound is soluble in DMSO.[8] For in vitro experiments, a stock solution can be prepared in DMSO at a concentration of up to 125 mg/mL (approximately 276 mM).[3] It is crucial to use fresh, anhydrous (hygroscopic) DMSO, as moisture can affect the compound's solubility.[3][8][9] Sonication may be required to fully dissolve the compound.[8] For long-term storage, it is recommended to store the stock solution in aliquots at -80°C for up to 6 months.[3]

Q4: What are the known off-target effects of this compound?

A4: While this compound is highly selective for IRAK1 over IRAK4, it has been shown to have off-target activity against YSK4 (IC50 of 57 nM) and MEK3.[2][3] Researchers should consider the expression levels of these off-target kinases in their specific cell model, as this could influence the interpretation of results at higher concentrations of this compound.

Data Presentation

Table 1: In Vitro Potency and Cytotoxicity of this compound
ParameterValueNotesSource
Biochemical IC50 (IRAK1) 9 nMMeasures direct inhibition of the isolated enzyme.[2][5]
Biochemical IC50 (IRAK4) > 10 µMDemonstrates high selectivity for IRAK1 over IRAK4.[2][3]
Cellular EC50 (OCI-LY19) 0.59 µMCell killing measured after 72 hours.[3]
Cellular EC50 (OCI-Ly3) 9.72 µMCell killing measured after 72 hours.[3]
Cellular EC50 (HBL-1) 12.10 µMModerate cell-killing effects observed.[4][6]
Table 2: Solubility of this compound
SolventMaximum ConcentrationRecommendationsSource
DMSO 125 mg/mL (~276 mM)Use fresh, anhydrous DMSO. Sonication may be necessary.[3][8]

Experimental Protocols & Troubleshooting

Protocol 1: Determining the Optimal Concentration of this compound using a Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is designed to establish a dose-response curve and determine the EC50 value of this compound.

Methodology:

  • Cell Seeding:

    • Seed your cells of interest in an opaque-walled 96-well plate at a predetermined optimal density.

    • Include wells with media only (no cells) to serve as a background control.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10-point serial dilution of this compound in your complete cell culture medium. A starting concentration of 20 µM with a 1:2 or 1:3 dilution series is recommended.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or controls.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours). A 72-hour incubation has been shown to be effective for observing cytotoxic effects.[3]

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the average background luminescence (media-only wells) from all other readings.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the EC50 value.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Edge effects in the 96-well plate- Incomplete mixing of the compound or assay reagent- Ensure a homogenous cell suspension before and during plating.- To minimize evaporation, fill the outer wells with sterile PBS or media and do not use them for experimental samples.- Ensure thorough mixing at each step.
EC50 value is significantly higher than expected - Cell line is resistant to IRAK1 inhibition- Compound has degraded- Insufficient incubation time- Confirm that your cell line expresses IRAK1 and is dependent on its activity for survival.- Prepare fresh dilutions of this compound from a properly stored stock for each experiment.- Consider increasing the incubation time (e.g., from 48 to 72 hours).
Cell viability is greater than 100% at low concentrations - Compound may be interfering with the assay chemistry (e.g., stabilizing luciferase)- Solvent effects- Run a cell-free control with this compound and the CellTiter-Glo® reagent to check for direct interactions.- Ensure the final DMSO concentration is consistent across all wells and is below the cytotoxic threshold for your cell line (typically <0.5%).
Discrepancy between luminescent data and cell morphology - Compound directly interferes with the assay chemistry- Off-target effects at high concentrations- Validate results with an orthogonal assay that has a different readout (e.g., a colorimetric assay like MTT or direct cell counting).- Perform a cell-free control to rule out assay interference.[10][11]

Mandatory Visualization

IRAK1_Signaling_Pathway cluster_nucleus Cellular Response TLR_IL1R TLR / IL-1R MYD88 MyD88 TLR_IL1R->MYD88 IRAK4 IRAK4 MYD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB P Nucleus Nucleus NFkB->Nucleus Gene_Expression Inflammatory Gene Expression JHX11901 This compound JHX11901->IRAK1

Caption: Simplified IRAK1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start Seed_Cells Seed Cells (96-well plate) Start->Seed_Cells Prepare_Compound Prepare this compound Serial Dilutions Seed_Cells->Prepare_Compound Treat_Cells Treat Cells (48-72h incubation) Prepare_Compound->Treat_Cells Add_Reagent Add CellTiter-Glo® Reagent Treat_Cells->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Analyze_Data Analyze Data (Normalize & Plot) Measure_Luminescence->Analyze_Data End Determine EC50 Analyze_Data->End

Caption: Workflow for determining the EC50 of this compound in a cell viability assay.

Troubleshooting_Logic Start Unexpected Viability Result Cell_Free_Control Run Cell-Free Control: This compound + Assay Reagent Start->Cell_Free_Control Interference Interference Detected? Cell_Free_Control->Interference Check_Biology Investigate Biological Factors Cell_Free_Control->Check_Biology Change_Assay Solution: Use Orthogonal Assay (e.g., different detection method) Interference->Change_Assay Yes Biology_Factors Check: - Cell line resistance - Incubation time - Compound stability Check_Biology->Biology_Factors

Caption: Decision tree for troubleshooting unexpected cell viability assay results.

References

Technical Support Center: JH-X-119-01 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective IRAK1 inhibitor, JH-X-119-01. This guide focuses on understanding and mitigating potential off-target effects observed during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing effects in our cellular assays that are not consistent with IRAK1 inhibition alone. Could this compound have off-target effects?

A1: Yes, while this compound is a highly selective inhibitor of IRAK1, it has been shown to have off-target activity against two other kinases: YSK4 and MEK3.[1][2][3][4][5] It is crucial to consider the potential contribution of YSK4 and MEK3 inhibition to your observed phenotype, especially when using higher concentrations of the inhibitor.

Q2: What are the known off-target kinases for this compound and how potent is the inhibition?

A2: The known off-target kinases are YSK4 (Yeast Ste20-like Kinase 4) and MEK3 (MAPK/ERK Kinase 3).[1][3][4][5] The inhibitory potency of this compound against its on-target and off-target kinases is summarized in the table below.

Q3: We suspect off-target effects are influencing our results. How can we confirm this?

A3: To confirm if the observed effects are due to off-target activities of this compound, you can perform several experiments:

  • Dose-Response Curve: Generate a detailed dose-response curve for your observable of interest. If the phenotype tracks more closely with the IC50 of YSK4 (or the expected potency against MEK3) rather than IRAK1, it may suggest an off-target effect.

  • Use a Structurally Unrelated IRAK1 Inhibitor: Compare the effects of this compound with another potent and selective IRAK1 inhibitor that has a different off-target profile. If the phenotype is unique to this compound, it is more likely to be caused by its specific off-target activities.

  • Rescue Experiments: If you have identified a specific off-target (e.g., YSK4), you can try to rescue the phenotype by overexpressing a drug-resistant mutant of YSK4 or by using siRNA to deplete YSK4 and see if it phenocopies the effect of this compound.

  • Kinome Profiling: Conduct a comprehensive kinome scan of your experimental system treated with this compound to identify all inhibited kinases at the concentration you are using.

Q4: What is the mechanism of interaction between this compound and its off-target kinases?

A4: this compound binds covalently and irreversibly to its primary target, IRAK1, at cysteine 302.[1][4][5][6] However, the interaction with its off-target kinases, YSK4 and MEK3, is believed to be reversible.[1] This is based on sequence alignment, which indicates the absence of a similarly located cysteine residue in YSK4 and MEK3 that could form a covalent bond.[1]

Quantitative Data Summary

TargetTypeIC50Notes
IRAK1 On-Target9 nMCovalent, irreversible inhibitor.[1][2]
IRAK4 Off-Target>10 µMNo significant inhibition observed.[1][2][4][5]
YSK4 Off-Target57 nMReversible inhibition.[1][2]
MEK3 Off-TargetN/ABiochemical assays were not commercially available at the time of initial publication.[1][3]

Experimental Protocols

1. KinomeScan™ Selectivity Profiling

This method is used to determine the selectivity of a compound against a large panel of kinases.

  • Principle: The assay is based on a competition binding assay where the test compound (this compound) competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is then measured.

  • Methodology:

    • A diverse panel of human kinases is used.

    • Kinases are tagged with a DNA tag and incubated with the immobilized ligand and a range of concentrations of this compound.

    • The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

    • The results are typically expressed as a percentage of the control (vehicle-treated) binding. A lower percentage indicates stronger binding of the compound to the kinase.

  • Troubleshooting:

    • High background signal: Ensure proper washing steps to remove non-specific binding. Use a fresh batch of reagents.

    • Inconsistent results: Verify the concentration and purity of this compound. Ensure accurate pipetting and consistent incubation times.

2. In Vitro Kinase Inhibition Assay (for IC50 determination)

This protocol is used to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

  • Principle: The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The activity can be monitored using methods such as radioactivity (e.g., ³²P-ATP), fluorescence, or luminescence.

  • Methodology (Example using ADP-Glo™ Kinase Assay):

    • Prepare a reaction mixture containing the purified kinase (e.g., YSK4), its specific substrate, and ATP in a suitable buffer.

    • Add serial dilutions of this compound to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity. The ADP-Glo™ reagent is added to convert ADP to ATP, and then a luciferase/luciferin reaction generates a luminescent signal.

    • Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Troubleshooting:

    • Low signal-to-noise ratio: Optimize the concentrations of kinase, substrate, and ATP. Ensure the assay is performed within the linear range of the detection method.

    • High variability between replicates: Ensure thorough mixing of reagents and precise pipetting. Check for inhibitor precipitation at higher concentrations.

Visualizations

JH_X_119_01_Target_Profile cluster_on_target On-Target cluster_off_target Off-Targets IRAK1 IRAK1 (IC50 = 9 nM) YSK4 YSK4 (IC50 = 57 nM) MEK3 MEK3 (IC50 = N/A) JHX11901 This compound JHX11901->IRAK1 Covalent Inhibition JHX11901->YSK4 Reversible Inhibition JHX11901->MEK3 Reversible Inhibition

Caption: On-target and off-target profile of this compound.

Troubleshooting_Workflow start Unexpected Phenotype Observed q1 Is the effect dose-dependent? start->q1 a1_yes Yes q1->a1_yes a1_no No (Re-evaluate experimental setup) q1->a1_no q2 Does the EC50 correlate with IRAK1 IC50? a1_yes->q2 a2_yes Likely On-Target Effect q2->a2_yes a2_no No q2->a2_no end Identify Source of Phenotype a2_yes->end q3 Does the EC50 correlate with YSK4 IC50? a2_no->q3 a3_yes Potential YSK4 Off-Target Effect q3->a3_yes a3_no No q3->a3_no action1 Perform counter-screen with structurally different IRAK1 inhibitor a3_yes->action1 action2 Conduct kinome-wide profiling a3_no->action2 action1->end action2->end

Caption: Troubleshooting workflow for unexpected experimental results.

References

preventing JH-X-119-01 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JH-X-119-01. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound, with a focus on preventing its degradation in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[1][2][3][4] It functions by irreversibly binding to the cysteine 302 residue of IRAK1, which blocks its kinase activity.[2][5][6][7] This compound is utilized in research to study the role of IRAK1 in signaling pathways, particularly in the context of innate immunity and certain cancers like B-cell lymphomas.[5][7]

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and longevity of this compound, it is crucial to adhere to the following storage guidelines:

  • Solid Form: The lyophilized powder should be stored at -20°C for long-term storage, where it can be stable for up to three years.[3][8]

  • Stock Solutions: Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[8][9][10]

Q3: In which solvent should I dissolve this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO).[2][3] It is highly recommended to use fresh, anhydrous (hygroscopic) DMSO to achieve maximum solubility and prevent degradation.[8][9] The presence of moisture in DMSO can significantly impact the solubility and stability of the compound.[8][9]

Q4: How can I improve the dissolution of this compound?

If you encounter difficulties in dissolving this compound, the following techniques can be employed:

  • Sonication: This is a recommended method to aid in the dissolution process.[3]

  • Gentle Heating: Gently warming the solution to 37°C can also help to increase solubility.

Always ensure the solution is clear before use.

Troubleshooting Guide: Preventing Degradation in Solution

This guide addresses common issues that may arise during the handling and use of this compound solutions, with a focus on preventing chemical degradation.

Problem Potential Cause Recommended Solution
Precipitate forms in the stock solution upon storage. The storage temperature is not low enough, or the solution has undergone multiple freeze-thaw cycles.Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Ensure storage at -80°C for long-term stability. Before use, gently warm the aliquot to room temperature and vortex to ensure homogeneity.
Loss of compound activity over time. The compound may be degrading in solution. This could be due to hydrolysis, oxidation, or photodegradation.To prevent hydrolysis: Use anhydrous solvents and store solutions tightly sealed to protect from moisture. Prepare aqueous working solutions fresh for each experiment and do not store them for extended periods. To prevent oxidation: While not explicitly documented for this compound, using degassed solvents can be a good practice for sensitive compounds. To prevent photodegradation: Protect solutions from light by using amber vials or by wrapping vials in foil. Store in the dark.
Inconsistent experimental results. This could be a result of inaccurate solution concentration due to incomplete dissolution or degradation.Always ensure the compound is fully dissolved before use. Prepare fresh working solutions from a properly stored stock solution for each experiment. It is also advisable to periodically check the purity of the stock solution if it has been stored for an extended period.
Difficulty dissolving the compound. The compound may have absorbed moisture, or the solvent quality is poor.Use a fresh, unopened bottle of anhydrous DMSO. If the compound has been exposed to air, it may have absorbed moisture. Storing the solid compound in a desiccator can help to keep it dry.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Acclimatize: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.52 mg of the compound (Molecular Weight: 452.46 g/mol ).

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the solid compound.

  • Mixing: Vortex the solution and, if necessary, sonicate or warm gently until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into single-use vials and store at -80°C.

Preparation of Working Solutions

For cell-based assays, it is common to dilute the DMSO stock solution into an aqueous culture medium. Due to the potential for reduced stability in aqueous solutions, it is critical to prepare these working solutions immediately before use.

  • Thaw: Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment. Ensure thorough mixing after each dilution step.

  • Immediate Use: Use the freshly prepared working solutions in your experiments without delay. Do not store aqueous working solutions.

Data Presentation

Solubility Data
Solvent Reported Solubility Source
DMSO12 mg/mL (26.52 mM)TargetMol[3]
DMSO90 mg/mL (198.91 mM)Selleck Chemicals[8]
DMSO100 mg/mL (204.53 mM)MedChemExpress (for hydrochloride salt)[9]

Note: The variability in reported solubility may be due to differences in the salt form (free base vs. hydrochloride) and experimental conditions. It is always recommended to perform a solubility test for your specific batch.

Storage Recommendations
Form Temperature Duration
Solid-20°CUp to 3 years[3][8]
Stock Solution (in DMSO)-80°CUp to 6 months[9][10]
Stock Solution (in DMSO)-20°CUp to 1 month[8][9][10]

Visualizations

JH_X_119_01_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use Solid Solid this compound Stock_Solution 10 mM Stock Solution Solid->Stock_Solution Dissolve Anhydrous_DMSO Anhydrous DMSO Anhydrous_DMSO->Stock_Solution Solvent Aliquoting Aliquot into single-use vials Stock_Solution->Aliquoting Storage_80C Store at -80°C Aliquoting->Storage_80C Thaw_Aliquot Thaw single aliquot Storage_80C->Thaw_Aliquot Dilution Prepare fresh working solution in aqueous buffer Thaw_Aliquot->Dilution Experiment Immediate use in experiment Dilution->Experiment

Caption: Recommended workflow for the preparation and handling of this compound solutions.

Degradation_Prevention cluster_main Preventing this compound Degradation cluster_solutions Preventative Measures Degradation This compound Degradation Hydrolysis Hydrolysis Degradation->Hydrolysis Oxidation Oxidation Degradation->Oxidation Photodegradation Photodegradation Degradation->Photodegradation Use_Anhydrous_Solvents Use Anhydrous Solvents Hydrolysis->Use_Anhydrous_Solvents Store_Sealed Store Tightly Sealed Hydrolysis->Store_Sealed Prepare_Fresh Prepare Aqueous Solutions Fresh Hydrolysis->Prepare_Fresh Degas_Solvents Use Degassed Solvents (Precautionary) Oxidation->Degas_Solvents Protect_From_Light Protect from Light Photodegradation->Protect_From_Light

Caption: Key factors in preventing the degradation of this compound in solution.

Signaling_Pathway TLR_IL1R TLR / IL-1R Activation MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Downstream Downstream Signaling (e.g., NF-κB) TRAF6->Downstream Inflammation Inflammation & Immune Response Downstream->Inflammation JHX11901 This compound JHX11901->IRAK1 Covalently Inhibits

Caption: Simplified signaling pathway showing the inhibitory action of this compound on IRAK1.

References

troubleshooting JH-X-119-01 inconsistent results in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers and drug development professionals using the IRAK1 inhibitor, JH-X-119-01, in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[1][2][3][4] Its mechanism of action involves irreversibly binding to the cysteine 302 residue in the active site of IRAK1.[2] This covalent modification blocks the kinase activity of IRAK1, thereby inhibiting downstream signaling pathways, such as the NF-κB pathway, which are crucial for the production of pro-inflammatory cytokines.[1][4]

Q2: In which cell lines has this compound shown activity?

This compound has demonstrated cytotoxic activity in various B-cell lymphoma cell lines that express mutated MYD88, including Waldenström's macroglobulinemia (WM) and the ABC subtype of Diffused Large B-cell Lymphoma (DLBCL).[2][4][5] It has also been shown to decrease the phosphorylation of NF-κB and the mRNA levels of IL-6 and TNF-α in LPS-treated macrophages.[1]

Q3: What are the recommended solvent and storage conditions for this compound?

For in vitro use, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[1][4] It is important to use freshly opened, high-quality DMSO as it is hygroscopic, and water content can affect solubility.[1] For long-term storage, the solid powder should be kept at -20°C.[4] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[3]

Q4: What are the known off-target effects of this compound?

This compound has shown exceptional selectivity for IRAK1. In a kinome scan, it exhibited off-target inhibition of only two other kinases: YSK4 and MEK3.[3][5] The binding to these off-target kinases is likely reversible, in contrast to its covalent binding to IRAK1.[5]

Troubleshooting Guides

Issue 1: High variability between replicate wells in cell-based assays.

High variability can mask the true effect of this compound. Here are some potential causes and solutions:

  • Inconsistent Cell Seeding: Uneven cell distribution is a common source of variability.

    • Solution: Ensure you have a homogenous single-cell suspension before plating. Gently mix the cell suspension between pipetting steps. For adherent cells, check for even distribution across the well surface after seeding.[6]

  • Edge Effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations, which can alter cell growth and compound concentration.

    • Solution: Avoid using the outer wells for experimental data. Instead, fill them with sterile media or PBS to maintain a humidified environment across the plate.[7]

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability.

    • Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions and prepare a master mix of reagents to be dispensed across the plate.[7]

  • Compound Precipitation: this compound is soluble in DMSO but may precipitate in aqueous cell culture media, especially at higher concentrations.

    • Solution: Visually inspect the wells for any signs of precipitation after adding the compound. If solubility is an issue, consider lowering the final DMSO concentration, preparing fresh dilutions, or using a different formulation if available.[8]

Issue 2: Inconsistent IC50 or EC50 values for this compound.

Fluctuations in potency measurements can be frustrating. Consider these factors:

  • Variable Enzyme/Cellular Activity: The activity of recombinant IRAK1 or the responsiveness of your cell line can change over time.

    • Solution: For biochemical assays, aliquot the enzyme upon receipt and avoid repeated freeze-thaw cycles. For cell-based assays, use cells within a consistent passage number range and ensure they are in a logarithmic growth phase at the time of the experiment.[9]

  • ATP Concentration (Biochemical Assays): The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration used in the assay.

    • Solution: Use an ATP concentration that is at or near the Km value for IRAK1 to obtain more physiologically relevant and consistent IC50 values.[7]

  • Inconsistent Incubation Times: The duration of compound exposure can significantly impact the observed effect.

    • Solution: Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously. Ensure consistent incubation times across all experiments.[7]

Issue 3: No or weak signal in Western blot for phosphorylated proteins (e.g., p-IκBα, p-NF-κB).

Detecting phosphorylated proteins can be challenging due to their low abundance and transient nature.

  • Phosphatase Activity: Endogenous phosphatases released during cell lysis can rapidly dephosphorylate your target protein.

    • Solution: Always use freshly prepared lysis buffer supplemented with a cocktail of phosphatase inhibitors. Keep samples on ice at all times during preparation.[10][11]

  • Inappropriate Blocking Agent: Using milk as a blocking agent can sometimes mask phospho-epitopes or lead to high background.

    • Solution: Bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) is often a better choice for blocking when detecting phosphorylated proteins.[5][12]

  • Low Abundance of Phosphorylated Protein: The phosphorylated form of a protein may be a small fraction of the total protein.

    • Solution: Consider enriching your sample for the protein of interest through immunoprecipitation before running the Western blot. Also, ensure you are stimulating the cells appropriately to induce phosphorylation and perform a time-course experiment to determine the peak phosphorylation time.[11][13]

  • Buffer Composition: The presence of phosphate (B84403) in PBS can interfere with the binding of phospho-specific antibodies.

    • Solution: Use Tris-based buffers (e.g., TBS, TBST) for all washing and antibody dilution steps.[5][10][13]

Data Presentation

Table 1: In Vitro Potency of this compound

Assay TypeTarget/Cell LineParameterValueReference
Biochemical AssayIRAK1IC509 nM[3][5]
Biochemical AssayIRAK4IC50>10 µM[3][5]
Biochemical AssayYSK4IC5057 nM[3][5]
Cell ViabilityWM cellsEC500.59 - 9.72 µM[5]
Cell ViabilityDLBCL cellsEC500.59 - 9.72 µM[5]
Cell ViabilityLymphoma cells (mutant MYD88)EC500.59 - 9.72 µM[5]

Experimental Protocols

Protocol 1: In Vitro IRAK1 Kinase Assay

This protocol provides a general guideline for measuring the inhibitory activity of this compound against recombinant IRAK1.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 2 mM DTT).

    • Prepare ATP solution at a concentration equal to the Km of IRAK1 for ATP.

    • Prepare a suitable substrate, such as Myelin Basic Protein (MBP).[14]

  • Assay Procedure:

    • Add reaction buffer, recombinant IRAK1 enzyme, and the substrate to the wells of a microplate.

    • Add serial dilutions of this compound or vehicle control (DMSO) to the wells. The final DMSO concentration should not exceed 1%.

    • Pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specific time (e.g., 40 minutes) at room temperature.[15]

    • Stop the reaction (e.g., by adding 3% phosphoric acid).[15]

  • Detection:

    • Detect substrate phosphorylation using an appropriate method, such as a radiometric assay ([γ-³³P]-ATP) or a luminescence-based assay (e.g., ADP-Glo).[14][16]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: Cell Viability/Cytotoxicity Assay

This protocol describes how to assess the effect of this compound on the viability of lymphoma cell lines.

  • Cell Seeding:

    • Seed cells (e.g., WM or DLBCL cell lines) in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow cells to adhere (if applicable) and resume logarithmic growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic (typically <0.5%).

    • Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Viability Assessment:

    • Use a suitable cell viability assay, such as MTT, MTS, or a luminescence-based ATP assay (e.g., CellTiter-Glo).[17]

    • For MTT/MTS assays, add the reagent and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) product and measure the absorbance.[18]

    • For luminescence-based assays, add the reagent, and after a short incubation, measure the luminescent signal.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the EC50 value.

Protocol 3: Western Blot for IRAK1 Pathway Inhibition

This protocol is designed to detect changes in the phosphorylation of IRAK1 downstream targets in macrophages.

  • Cell Culture and Treatment:

    • Plate macrophages (e.g., RAW 264.7 or THP-1) and allow them to adhere.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.[19]

    • Stimulate the cells with a TLR agonist like lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) to induce IRAK1 signaling.[19]

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[19]

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody specific for a phosphorylated target (e.g., anti-phospho-IκBα) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing:

    • To ensure equal protein loading, the membrane can be stripped and reprobed with an antibody against the total protein (e.g., total IκBα) or a housekeeping protein (e.g., GAPDH or β-actin).

Visualizations

IRAK1_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 recruits & phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 JHX11901 This compound JHX11901->IRAK1 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degradation Nucleus Nucleus NFkB->Nucleus translocation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Nucleus->Cytokines Gene Transcription

Caption: IRAK1 Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare this compound Stock & Dilutions treatment Treat Cells with this compound prep_compound->treatment prep_cells Culture & Seed Cells (e.g., Lymphoma, Macrophages) prep_cells->treatment incubation Incubate for Defined Period treatment->incubation stimulation Stimulate (optional, e.g., LPS) for Signaling Assays incubation->stimulation viability Cell Viability Assay (MTT, CellTiter-Glo) incubation->viability western Western Blot (p-NF-κB, etc.) stimulation->western cytokine Cytokine Measurement (ELISA, qPCR) stimulation->cytokine

Caption: General Experimental Workflow for In Vitro Testing of this compound.

Troubleshooting_Workflow decision decision issue issue solution solution start Inconsistent Results Observed decision_type What type of inconsistency? start->decision_type issue_replicates issue_replicates decision_type->issue_replicates High Replicate Variability issue_potency issue_potency decision_type->issue_potency IC50/EC50 Shift issue_signal issue_signal decision_type->issue_signal No/Weak Signal (Western Blot) solution_pipetting Calibrate Pipettes Use Master Mixes issue_replicates->solution_pipetting Check Pipetting solution_seeding Ensure Homogenous Cell Suspension issue_replicates->solution_seeding Check Cell Seeding solution_edge Avoid Outer Wells issue_replicates->solution_edge Address Edge Effects solution_reagents Use Fresh Compound Check Cell Passage # issue_potency->solution_reagents Check Reagents solution_protocol Standardize Incubation Times & ATP Conc. issue_potency->solution_protocol Review Protocol solution_lysis Add Phosphatase Inhibitors issue_signal->solution_lysis Optimize Lysis solution_blotting Use BSA for Blocking Use TBST Buffers issue_signal->solution_blotting Optimize Blotting

References

JH-X-119-01 stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the use of JH-X-119-01, a potent and selective IRAK1 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical signaling molecule in innate immunity.[1][2][3] It functions by irreversibly binding to cysteine 302 (C302) in the ATP-binding pocket of IRAK1.[4][5][6] This covalent modification blocks the kinase activity of IRAK1, thereby inhibiting downstream signaling pathways, such as the NF-κB pathway, which are crucial for inflammatory responses.[1][4] this compound exhibits high selectivity for IRAK1 over other kinases, including IRAK4.[2][5][7]

Q2: What are the recommended solvent and storage conditions for this compound?

For optimal stability, this compound should be handled and stored according to the following guidelines:

  • Solvent: High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions.[1][3][8] It is crucial to use freshly opened DMSO to avoid moisture absorption, which can negatively impact the solubility of the compound.[1][8]

  • Stock Solution Storage: Once dissolved in DMSO, stock solutions should be aliquoted to minimize freeze-thaw cycles.[1] Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1][2]

  • Powder Storage: The solid form of this compound should be stored at -20°C for up to 3 years.[3]

Q3: How should I prepare working solutions of this compound for cell culture experiments?

To prepare a working solution, dilute the DMSO stock solution directly into your cell culture medium to the desired final concentration immediately before use. It is critical to ensure rapid and thorough mixing to prevent precipitation of the compound. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitation observed in cell culture medium upon adding this compound. 1. Poor solubility of the compound in aqueous media. 2. The concentration of this compound exceeds its solubility limit in the medium. 3. Interaction with components of the cell culture medium (e.g., serum proteins).1. Ensure the DMSO stock solution is clear and fully dissolved before dilution. Sonication may be used to aid dissolution in DMSO.[3] 2. Perform a serial dilution of the stock solution into the medium. 3. Add the diluted compound to the medium in a dropwise manner while gently vortexing or swirling the tube to ensure rapid dispersion. 4. Consider reducing the final concentration of the compound. 5. If using serum-containing medium, prepare the final dilution in a smaller volume of serum-free medium first, and then add it to the complete medium.
Inconsistent or lack of expected biological activity. 1. Degradation of this compound in the stock solution or working solution. 2. Inaccurate concentration of the stock solution. 3. Cell line-specific sensitivity or resistance.1. Always use freshly prepared working solutions. Avoid storing diluted aqueous solutions of the compound. 2. Ensure proper storage of the DMSO stock solution at -80°C and minimize freeze-thaw cycles.[1] 3. Verify the concentration of your stock solution using a spectrophotometer if possible. 4. Confirm the expression and activity of the IRAK1 pathway in your specific cell line. 5. Perform a dose-response experiment to determine the optimal concentration for your experimental system.
Observed cellular toxicity not related to the expected mechanism of action. 1. High concentration of DMSO in the final culture volume. 2. Off-target effects of this compound at high concentrations.1. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%, with ≤0.1% being ideal). Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity. 2. While this compound is highly selective, off-target effects can occur at very high concentrations.[2][6] Lower the concentration to the effective range for IRAK1 inhibition.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Add a precise volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the vial thoroughly to ensure the compound is completely dissolved. If necessary, sonicate the solution for a short period to aid dissolution.[3]

  • Visually inspect the solution to confirm there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: General Workflow for Assessing Compound Stability in Cell Culture Media

This is a general workflow that can be adapted to assess the stability of this compound in a specific cell culture medium.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare 10 mM Stock in DMSO Prep_Work Dilute to Final Concentration in Media Prep_Stock->Prep_Work Freshly prepare Incubate Incubate at 37°C, 5% CO2 Prep_Work->Incubate Timepoints Collect Samples at T=0, 2, 4, 8, 24h Incubate->Timepoints Analysis Analyze by LC-MS/MS Timepoints->Analysis Quantify Quantify Remaining this compound Analysis->Quantify HalfLife Calculate Half-life Quantify->HalfLife

Caption: Workflow for determining the stability of this compound in cell culture media.

Signaling Pathway

The diagram below illustrates the simplified signaling pathway involving IRAK1 and the inhibitory action of this compound. Upon activation of Toll-like receptors (TLRs) or the IL-1 receptor (IL-1R) by their respective ligands, the adaptor protein MyD88 recruits IRAK family members, leading to the activation of downstream pathways such as NF-κB.

IRAK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex IκBα IκBα IKK_Complex->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation Gene Inflammatory Gene Transcription NFκB_nuc->Gene JHX11901 This compound JHX11901->IRAK1 Inhibits

Caption: Simplified IRAK1 signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: JH-X-119-01 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the cellular target engagement of JH-X-119-01, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its cellular target?

This compound is a small molecule inhibitor that has been identified as a potent and selective covalent inhibitor of IRAK1[1][2][3][4]. IRAK1 is a key serine/threonine kinase that plays a crucial role in the signaling pathways initiated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines[1][5][6].

Q2: How does this compound engage its target in cells?

This compound is a covalent inhibitor, meaning it forms a permanent, irreversible bond with its target protein. Specifically, it has been shown to irreversibly label IRAK1 at cysteine residue 302 (C302)[3][7][8]. This covalent modification inactivates the kinase, thereby blocking its downstream signaling functions.

Q3: What are the expected downstream cellular effects of successful this compound target engagement?

Successful engagement of IRAK1 by this compound should lead to the inhibition of the IRAK1 signaling pathway. This can be observed through several downstream markers:

  • Reduced phosphorylation of IRAK1: this compound selectively inhibits the autophosphorylation of IRAK1[1][7].

  • Decreased phosphorylation of NF-κB pathway components: Inhibition of IRAK1 will lead to reduced phosphorylation of downstream targets such as IκBα and the p65 subunit of NF-κB[1][5].

  • Reduced production of pro-inflammatory cytokines: Consequently, the mRNA and protein levels of NF-κB target genes, such as IL-6 and TNFα, are expected to decrease in cells stimulated with agonists like lipopolysaccharide (LPS)[1][5][6].

Q4: What are the primary methods to confirm that this compound is engaging IRAK1 in my cells?

There are several methods to confirm target engagement, which can be broadly categorized as direct and indirect methods:

  • Indirect Methods (Measuring Downstream Effects): These assays measure the functional consequences of IRAK1 inhibition.

    • Western Blotting: To detect changes in the phosphorylation status of IRAK1 and downstream signaling proteins like NF-κB p65.

    • qPCR or ELISA: To quantify the expression of downstream target genes like IL-6 and TNFα.

  • Direct Methods (Measuring Physical Interaction): These assays directly demonstrate the binding of this compound to IRAK1.

    • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of IRAK1 upon ligand binding[9][10][11].

    • Affinity Pull-Down Assays: This involves using a modified version of this compound (e.g., biotinylated) to pull down its binding partners from cell lysates, which can then be identified by Western Blotting or mass spectrometry[8].

    • Intact Protein Mass Spectrometry: This technique can be used to directly observe the covalent modification of IRAK1 by this compound, confirming the irreversible binding[8].

Troubleshooting Guides

Problem 1: No change in downstream signaling (p-NF-κB, IL-6) after this compound treatment.
Possible Cause Troubleshooting Suggestion
Compound Inactivity Ensure the compound has been stored correctly (-20°C or -80°C in a suitable solvent like DMSO) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Insufficient Compound Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell type and stimulation conditions. EC50 values in cellular assays have been reported in the micromolar range[3][6].
Cell Line Unsuitability Confirm that your cell line expresses IRAK1 and the relevant upstream receptors (e.g., TLRs, IL-1R). Also, ensure the pathway is functional by using a positive control stimulus (e.g., LPS) and a known IRAK1 inhibitor.
Experimental Conditions Ensure that the cell stimulation (e.g., with LPS) is potent enough to induce a robust downstream signal in your control (vehicle-treated) cells.
Problem 2: Inconsistent results in the Cellular Thermal Shift Assay (CETSA).
Possible Cause Troubleshooting Suggestion
Suboptimal Heating Conditions Empirically determine the optimal heating temperature and duration for your specific cell line and lysate preparation method. A temperature gradient should be tested to identify the melting point of IRAK1.
Antibody Quality for Western Blot Use a validated antibody for IRAK1 that provides a strong and specific signal. Test multiple antibodies if necessary.
Lysis Buffer Composition Ensure the lysis buffer does not interfere with protein stability or antibody binding. Protease and phosphatase inhibitors should be included.
Inconsistent Sample Handling Maintain uniform heating and cooling of all samples. Ensure equal protein loading for the Western blot analysis.

Experimental Protocols

Western Blot for IRAK1 Pathway Activation

This protocol is designed to assess the phosphorylation status of key proteins in the IRAK1 signaling pathway.

Materials:

  • Cell line of interest (e.g., macrophages like RAW 264.7)

  • This compound

  • LPS (lipopolysaccharide)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-IRAK1, anti-IRAK1, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with an appropriate concentration of LPS (e.g., 100 ng/mL) for a predetermined time (e.g., 30-60 minutes).

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize bands using an ECL substrate and an imaging system.

Data Analysis:

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the results from this compound-treated cells to vehicle-treated cells.

Treatment Group p-IRAK1 / Total IRAK1 (Normalized) p-NF-κB p65 / Total p65 (Normalized)
Vehicle Control (Unstimulated)1.01.0
Vehicle Control + LPS5.2 ± 0.44.8 ± 0.3
This compound (1 µM) + LPS1.5 ± 0.21.7 ± 0.2
This compound (10 µM) + LPS0.8 ± 0.10.9 ± 0.1

Note: Data are representative and should be determined empirically.

Cellular Thermal Shift Assay (CETSA)

This protocol assesses the direct binding of this compound to IRAK1 in intact cells.

Materials:

  • Cell line of interest

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

Procedure:

  • Treat cells with this compound or vehicle for the desired time.

  • Harvest and wash the cells, then resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates to pellet the aggregated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Analyze the amount of soluble IRAK1 by Western blotting.

Data Analysis:

Plot the amount of soluble IRAK1 as a function of temperature for both vehicle and this compound treated samples. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates target engagement.

Temperature (°C) Soluble IRAK1 (Vehicle, % of 40°C) Soluble IRAK1 (this compound, % of 40°C)
40100100
459598
508092
555085
602060
65530
70<110

Note: Data are representative and should be determined empirically.

Visualizations

IRAK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 JHX This compound JHX->IRAK1 Inhibits IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB P NFkB NF-κB IkB->NFkB Pro_inflammatory_genes Pro-inflammatory Genes (IL-6, TNFα) NFkB->Pro_inflammatory_genes Transcription

Caption: IRAK1 signaling pathway and the inhibitory action of this compound.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Heating cluster_lysis Cell Lysis & Fractionation cluster_analysis Analysis A 1. Treat cells with This compound or Vehicle B 2. Harvest cells and apply temperature gradient A->B C 3. Lyse cells and separate soluble vs. aggregated proteins B->C D 4. Analyze soluble IRAK1 by Western Blot C->D E 5. Plot melting curves to determine thermal shift D->E

References

JH-X-119-01 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical resource hub for JH-X-119-01. This guide provides essential information, experimental protocols, and troubleshooting advice to support researchers in utilizing this potent and selective IRAK1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical serine/threonine kinase in innate immune signaling.[1][2][3] It functions by irreversibly binding to a cysteine residue (C302) in the IRAK1 protein.[1][2] This covalent modification blocks the kinase activity of IRAK1, thereby inhibiting downstream signaling pathways, most notably the NF-κB pathway, which is crucial for the inflammatory response.[4][5] The compound is exceptionally selective for IRAK1 over other kinases, including the closely related IRAK4.[1][2][4]

IRAK1_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR/IL-1R MYD88 MYD88 TLR->MYD88 Ligand Binding IRAK1 IRAK1 MYD88->IRAK1 Recruitment TRAF6 TRAF6 IRAK1->TRAF6 Phosphorylation JXH This compound JXH->IRAK1 Covalent Inhibition IKK IKK Complex TRAF6->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_p65 p65 Transcription Gene Transcription (IL-6, TNFα) NFkB_p65->Transcription Translocation NFkB_complex p65/IκBα NFkB_complex->NFkB_p65 IκBα Degradation Troubleshooting_Workflow Start No Inhibitory Effect Observed Check_Compound Check Compound (Fresh Stock, Storage) Start->Check_Compound Check_Stimulation Verify Positive Control (e.g., LPS activity) Check_Compound->Check_Stimulation Compound OK Optimize_Dose Optimize Dose & Time (Run Dose-Response Curve) Check_Stimulation->Optimize_Dose Stimulation OK Confirm_Target Confirm Target Engagement (e.g., p-IRAK1 Western Blot) Optimize_Dose->Confirm_Target Optimization Done Success Problem Resolved Confirm_Target->Success Target Engaged

References

Validation & Comparative

A Comparative Guide to JH-X-119-01 and IRAK4 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for inflammatory diseases and cancer, the interleukin-1 receptor-associated kinases (IRAKs) have emerged as critical nodes in innate immune signaling. This guide provides a detailed, objective comparison of JH-X-119-01, a selective IRAK1 inhibitor, and the broader class of IRAK4 inhibitors currently in development. We present supporting experimental data, detailed methodologies, and visual diagrams to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these distinct therapeutic strategies.

Executive Summary

This compound is a potent and highly selective covalent inhibitor of IRAK1, demonstrating minimal off-target effects, including no significant inhibition of the closely related IRAK4. In contrast, IRAK4 inhibitors are designed to block the kinase activity of the most upstream kinase in the IRAK family, thereby inhibiting the entire downstream signaling cascade. While both approaches aim to modulate the TLR/IL-1R signaling pathway, their distinct molecular targets lead to different biological consequences, selectivity profiles, and potential therapeutic applications. This guide will delve into these differences, supported by preclinical data.

Mechanism of Action and Signaling Pathway

The Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways are pivotal in the innate immune response. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates and activates IRAK1, initiating a downstream cascade that culminates in the activation of transcription factors like NF-κB and AP-1, and the production of pro-inflammatory cytokines.

This compound acts by covalently binding to a cysteine residue (C302) in the ATP-binding pocket of IRAK1, thereby irreversibly inhibiting its kinase activity.[1][2] This targeted approach leaves the kinase activity of IRAK4 intact.

IRAK4 inhibitors, on the other hand, bind to the ATP-binding site of IRAK4, preventing its autophosphorylation and subsequent activation of downstream substrates, including IRAK1.[3][4] This upstream inhibition is intended to block the entire signaling cascade.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR/IL-1R TLR/IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK NF-kB NF-kB IKK->NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Transcription IRAK4_Inhibitors IRAK4 Inhibitors IRAK4_Inhibitors->IRAK4 Inhibition This compound This compound This compound->IRAK1 Covalent Inhibition

Figure 1: Simplified TLR/IL-1R Signaling Pathway and Points of Inhibition.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and representative IRAK4 inhibitors.

Table 1: Biochemical Potency and Selectivity
CompoundPrimary TargetIC50 (nM)IRAK4 InhibitionKey Off-Targets (IC50, nM)Reference
This compound IRAK19.3>10,000YSK4 (57), MEK3 (N/A)[1][2][5]
Irak4-IN-20 (BAY-1834845) IRAK43.55-IRAK1 (85% inhibition at >100 nM)[6]
PF-06650833 (Zimlovisertib) IRAK4N/APotent and selectiveN/A[7][8]
CA-4948 (Emavusertib) IRAK4N/APotent and selectiveN/A[9][10]

N/A: Not available in the public domain.

Table 2: Cellular Activity
CompoundCell LineAssayEC50 (µM)Reference
This compound HBL-1 (ABC-DLBCL)Cell Viability12.10[1][11]
This compound MYD88-mutated WM & DLBCL cellsCell Viability0.59 - 9.72[12][13]
CA-4948 (Emavusertib) OCI-Ly3 (ABC-DLBCL)Tumor Growth Inhibition (in vivo)>90% at 100 mg/kg/day[10]
Table 3: In Vivo Pharmacokinetics and Efficacy
CompoundSpeciesAdministrationCmax (µM)t1/2 (h)Efficacy ModelOutcomeReference
This compound MouseIV9.951.61LPS-induced sepsisIncreased survival[5][14]
CA-4948 (Emavusertib) MouseOralN/AN/AOCI-Ly3 xenograftPartial tumor regression[10]
BAY1834845 (Zabedosertib) N/AN/AN/AN/AInflammation modelsSignificant anti-inflammatory efficacy[15][16]

Experimental Protocols

Biochemical Kinase Assay (for IC50 determination of this compound)

This protocol is a representative example for determining the biochemical potency of a kinase inhibitor.

G cluster_workflow Biochemical Kinase Assay Workflow Start Start Prepare Reagents Prepare Recombinant IRAK1 Enzyme, ATP, and Substrate Start->Prepare Reagents Serial Dilution Serially Dilute This compound Prepare Reagents->Serial Dilution Incubation Incubate Enzyme, Inhibitor, and Substrate Serial Dilution->Incubation Add ATP Initiate Reaction with ATP Incubation->Add ATP Quench Stop Reaction Add ATP->Quench Detection Quantify Phosphorylated Substrate (e.g., Luminescence) Quench->Detection Data Analysis Calculate IC50 Detection->Data Analysis End End Data Analysis->End

Figure 2: Workflow for a typical biochemical kinase assay.

Methodology:

  • Reagent Preparation: Recombinant human IRAK1 enzyme, a suitable peptide substrate, and ATP are prepared in a kinase buffer.

  • Inhibitor Dilution: this compound is serially diluted to a range of concentrations.

  • Reaction Setup: The IRAK1 enzyme, substrate, and diluted inhibitor are mixed in a microplate and incubated to allow for inhibitor binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Reaction Quenching: After a defined period, the reaction is stopped using a quenching buffer.

  • Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based method where the signal is inversely proportional to the amount of ATP remaining.

  • Data Analysis: The results are plotted as percentage of inhibition versus inhibitor concentration, and the IC50 value is determined using a non-linear regression model.

Cellular Proliferation Assay (for EC50 determination)

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., HBL-1, TMD8) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., this compound) for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is measured, and the data is normalized to vehicle-treated controls. The EC50 value is calculated by fitting the data to a dose-response curve.

In Vivo Sepsis Model (for efficacy of this compound)

Methodology:

  • Animal Model: Mice are challenged with a lethal dose of lipopolysaccharide (LPS) to induce sepsis.

  • Treatment: A cohort of mice is treated with this compound at a specified dose and route of administration (e.g., 5 or 10 mg/kg, intraperitoneally), while a control group receives a vehicle.[12][14]

  • Monitoring: Survival of the mice is monitored over a period of several days.

  • Data Analysis: Survival curves are generated and statistically analyzed (e.g., using a log-rank test) to determine the efficacy of the treatment.

Discussion and Future Perspectives

The choice between targeting IRAK1 with a selective inhibitor like this compound and targeting IRAK4 presents a strategic decision in drug development.

This compound (IRAK1 Inhibition):

  • Advantages: High selectivity may lead to a better safety profile by avoiding the complete shutdown of the TLR/IL-1R pathway, which is essential for host defense. The covalent mechanism of action can lead to prolonged target engagement. In certain contexts, such as MYD88-mutated lymphomas, IRAK1 has been suggested to be a more critical driver of pathology than IRAK4.[5]

  • Considerations: The irreversible nature of covalent inhibition requires careful safety assessment. The therapeutic window and long-term consequences of selective IRAK1 inhibition are still under investigation.

IRAK4 Inhibitors:

  • Advantages: As the upstream kinase, inhibiting IRAK4 offers the potential for a more profound blockade of the inflammatory cascade. Several IRAK4 inhibitors have advanced into clinical trials for a range of autoimmune diseases and cancers, providing a more mature clinical dataset.[9][17][18]

  • Considerations: The broad suppression of TLR/IL-1R signaling could lead to an increased risk of infections.[9] Achieving high selectivity for IRAK4 over other kinases, including IRAK1, is a key challenge in their development.[6]

References

JH-X-119-01: A Covalent Advantage in IRAK1 Selectivity Compared to Non-Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is paramount to minimizing off-target effects and enhancing therapeutic efficacy. This guide provides an objective comparison of the covalent inhibitor JH-X-119-01 against the non-covalent inhibitor Pacritinib, focusing on their selectivity for Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a key mediator in inflammatory signaling pathways.

This comparison utilizes publicly available experimental data to highlight the distinct selectivity profiles of these two inhibitors, offering valuable insights for researchers developing targeted therapies.

Selectivity Profile: this compound vs. Pacritinib

The selectivity of a kinase inhibitor is a critical determinant of its clinical potential. The following tables summarize the inhibitory activity of this compound and Pacritinib against their primary target, IRAK1, and other kinases.

Table 1: Head-to-Head Comparison of IRAK1 Inhibition

InhibitorTypeIRAK1 IC50 (nM)IRAK4 IC50 (nM)
This compound Covalent9[1]>10,000[1]
Pacritinib Non-covalent6 - 13.6[2][3]177[3]

Key Observation: this compound demonstrates exceptional selectivity for IRAK1 over the closely related kinase IRAK4, a distinction not as pronounced with the non-covalent inhibitor Pacritinib.

Table 2: Kinome-Wide Selectivity Overview

InhibitorKinome Scan Panel SizeKey Off-Target Kinases (Inhibition/IC50)
This compound 468 KinasesYSK4 (IC50 = 57 nM), MEK3[1]
Pacritinib 439-468 KinasesJAK2 (IC50 = 6.0 nM), FLT3 (IC50 = 14.8 nM), c-fms (IC50 = 39.5 nM)[2][4][5]

Key Observation: While this compound exhibits a very clean profile with only two notable off-targets in a broad kinase screen, Pacritinib, a multi-kinase inhibitor, potently inhibits several other kinases, including JAK2 and FLT3.[2][5] This highlights the targeted nature of this compound's covalent mechanism.

Experimental Protocols

The data presented in this guide are derived from established biochemical and cellular assays. Understanding the methodologies is crucial for interpreting the results accurately.

Biochemical Kinase Inhibition Assays (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For both this compound and Pacritinib, IC50 values against IRAK1 and other kinases were determined using in vitro biochemical assays.

A typical protocol involves:

  • Reagents: Recombinant human kinase (e.g., IRAK1), a suitable substrate (e.g., myelin basic protein), and ATP are combined in a reaction buffer.

  • Inhibitor Addition: A range of concentrations of the test inhibitor (this compound or Pacritinib) is added to the reaction mixture.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection of Kinase Activity: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:

    • Radiometric Assays: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based Assays: Measuring the amount of ADP produced using a coupled enzyme system that generates a luminescent signal (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Kinome-Wide Selectivity Profiling (KINOMEscan™ and HotSpot™)

To assess the broader selectivity of the inhibitors, they were screened against a large panel of kinases.

  • This compound was evaluated using the KINOMEscan™ platform. This method is based on a proprietary active site-directed competition binding assay that quantitatively measures the interactions between a test compound and a panel of human kinases. The results are reported as a selectivity score (S-score), with a lower score indicating higher selectivity.

  • Pacritinib was profiled using the HotSpot™ assay platform.[6] This is a radiometric-based kinase assay that measures the enzymatic activity of a large panel of kinases in the presence of the test compound. The percentage of remaining kinase activity compared to a vehicle control is determined.

Signaling Pathway and Inhibition Mechanisms

The following diagrams illustrate the IRAK1 signaling pathway and the distinct mechanisms by which covalent and non-covalent inhibitors exert their effects.

IRAK1_Signaling_Pathway IRAK1 Signaling Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1_complex TAK1 Complex TRAF6->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex MAPK_pathway MAPK Pathway (JNK, p38) TAK1_complex->MAPK_pathway NFkB NF-κB IKK_complex->NFkB Inflammatory_Genes Inflammatory Gene Expression MAPK_pathway->Inflammatory_Genes NFkB->Inflammatory_Genes

Figure 1: Simplified IRAK1 signaling cascade initiated by TLR/IL-1R activation.

Inhibition_Mechanisms Inhibitor Binding Mechanisms cluster_covalent Covalent Inhibition (this compound) cluster_noncovalent Non-Covalent Inhibition (Pacritinib) Covalent_Inhibitor This compound IRAK1_Covalent IRAK1 Covalent_Inhibitor->IRAK1_Covalent Forms irreversible covalent bond NonCovalent_Inhibitor Pacritinib IRAK1_NonCovalent IRAK1 NonCovalent_Inhibitor->IRAK1_NonCovalent Forms reversible hydrogen bonds and van der Waals interactions

Figure 2: Covalent vs. Non-covalent inhibition of IRAK1.

Conclusion

The covalent inhibitor this compound exhibits a superior selectivity profile for IRAK1 compared to the non-covalent, multi-kinase inhibitor Pacritinib.[1][3] This high degree of selectivity is attributed to its covalent mechanism of action, which involves the formation of an irreversible bond with a specific cysteine residue in the IRAK1 active site. This targeted approach minimizes interactions with other kinases, as evidenced by its clean kinome scan.

In contrast, while Pacritinib is a potent IRAK1 inhibitor, its non-covalent binding and broader kinase inhibition profile may lead to a wider range of biological effects. For researchers seeking a highly specific tool to probe IRAK1 function or to develop a targeted IRAK1-centric therapy, the exceptional selectivity of this compound makes it a compelling candidate. This guide underscores the importance of considering the mode of action and comprehensive selectivity profiling when selecting or designing kinase inhibitors for research and therapeutic development.

References

Validating the Efficacy of IRAK1 Inhibitor JH-X-119-01 through Genetic Knockdown of IRAK1

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the pharmacological inhibition of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) using the selective inhibitor JH-X-119-01 and the genetic knockdown of IRAK1. The data presented herein supports the validation of this compound as a specific and effective agent for targeting the IRAK1 signaling pathway. This document is intended for researchers, scientists, and drug development professionals investigating IRAK1-mediated signaling in oncology and inflammatory diseases.

Introduction to IRAK1 and its Role in Disease

Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) is a serine/threonine kinase that plays a critical role in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Dysregulation of IRAK1 signaling is implicated in the pathogenesis of various diseases, including B-cell lymphomas and other cancers, as well as inflammatory disorders. Consequently, IRAK1 has emerged as a promising therapeutic target.

This compound is a potent and highly selective covalent inhibitor of IRAK1. It has been shown to exhibit anti-proliferative activity in cancer cell lines, particularly those with mutations in the MYD88 gene, a key upstream activator of IRAK1. Genetic knockdown of IRAK1 using techniques such as short hairpin RNA (shRNA) or small interfering RNA (siRNA) provides a valuable tool to validate the on-target effects of small molecule inhibitors like this compound.

Comparative Efficacy: this compound vs. IRAK1 Genetic Knockdown

The efficacy of this compound in inducing cell death is consistent with the effects observed upon genetic knockdown of IRAK1. Studies have shown that both pharmacological inhibition and genetic suppression of IRAK1 lead to moderate cell-killing effects in susceptible cancer cell lines.[1][2] This concordance validates that the primary mechanism of action of this compound is through the specific inhibition of IRAK1.

Quantitative Data Summary

The following tables summarize the available quantitative data for the efficacy of this compound and IRAK1 genetic knockdown. It is important to note that the data for the two interventions are derived from separate studies. A direct head-to-head comparison in the same experimental setting has not been published.

Table 1: Efficacy of this compound in MYD88-Mutated B-Cell Lymphoma Cell Lines

Cell LineCancer TypeThis compound EC50 (µM)
BCWM.1Waldenström's Macroglobulinemia0.59
MWCL-1Waldenström's Macroglobulinemia1.84
TMD8ABC-subtype Diffuse Large B-Cell Lymphoma9.72
HBL-1ABC-subtype Diffuse Large B-Cell Lymphoma12.1[3]

EC50 (Half-maximal effective concentration) values represent the concentration of a drug that gives half of the maximal response.[2][4]

Table 2: Effects of IRAK1 Genetic Knockdown on Cancer Cell Viability and Apoptosis

Cell LineCancer TypeMethodObserved EffectReference
U251 and A172GliomashRNASignificant repression of cell viability and colony formation.[5]
Jurkat and HPB-ALLT-cell Acute Lymphoblastic LeukemiashRNADramatic decrease in T-cell proliferation and increase in apoptosis.[6]
Huh7 and Hep3BHepatocellular CarcinomasiRNAAbolished aggressive proliferation, invasion, migration, and enhanced apoptosis.[7]

Signaling Pathway and Experimental Workflow

IRAK1 Signaling Pathway

The following diagram illustrates the canonical IRAK1 signaling pathway, which is initiated by the activation of TLRs or IL-1Rs. This compound acts by selectively inhibiting the kinase activity of IRAK1, thereby blocking downstream signaling cascades that lead to the activation of transcription factors such as NF-κB.

IRAK1_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 JHX11901 This compound JHX11901->IRAK1 Inhibits TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) NFkB->Gene_Expression

Caption: IRAK1 Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow for Validation

The following diagram outlines the experimental workflow to validate the efficacy of this compound by comparing its effects with those of IRAK1 genetic knockdown.

Experimental_Workflow cluster_prep Cell Culture & Treatment cluster_interventions Interventions cluster_validation Validation of Intervention cluster_assays Efficacy Assays cluster_analysis Data Analysis & Comparison Cell_Culture Culture Cancer Cell Line (e.g., TMD8, BCWM.1) JHX_Treatment Treat with this compound (Dose-Response) Cell_Culture->JHX_Treatment shRNA_Transduction Transduce with IRAK1 shRNA (or control shRNA) Cell_Culture->shRNA_Transduction Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) JHX_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) JHX_Treatment->Apoptosis_Assay Western_Blot Western Blot for IRAK1 Protein Levels shRNA_Transduction->Western_Blot shRNA_Transduction->Viability_Assay shRNA_Transduction->Apoptosis_Assay Data_Analysis Compare EC50 of this compound with % Viability/Apoptosis from IRAK1 Knockdown Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Experimental workflow for validating this compound efficacy.

Detailed Experimental Protocols

IRAK1 Knockdown using Lentiviral shRNA

This protocol describes the generation of stable IRAK1 knockdown cell lines using lentiviral particles.

  • Cell Plating: 24 hours prior to transduction, plate the target cells in a 12-well plate at a density that will result in approximately 50% confluency on the day of infection.[8]

  • Lentiviral Transduction:

    • Thaw the lentiviral particles containing IRAK1 shRNA and a non-targeting control shRNA on ice.

    • On the day of transduction, replace the cell culture medium with fresh medium containing Polybrene (5 µg/ml) to enhance transduction efficiency.[8]

    • Add the lentiviral particles to the cells at a predetermined multiplicity of infection (MOI).

    • Incubate the cells for 18-24 hours.

  • Selection of Stable Cells:

    • 48 hours post-transduction, replace the medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin). The concentration of the antibiotic should be determined by a titration curve for each cell line.[8][9]

    • Replace the selection medium every 3-4 days until resistant colonies are formed.

  • Expansion and Validation:

    • Pick individual resistant colonies and expand them.

    • Validate the knockdown of IRAK1 protein expression by Western blotting.

Western Blotting for IRAK1

This protocol is for validating the knockdown of IRAK1 protein expression.

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for IRAK1 overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[10]

  • Cell Plating: Plate cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • For this compound treatment, add serial dilutions of the compound to the wells. Include a vehicle control (e.g., DMSO).

    • For IRAK1 knockdown experiments, use the stably transduced cell lines (IRAK1 shRNA and control shRNA).

  • Assay Procedure:

    • After the desired incubation period (e.g., 72 hours), equilibrate the plate to room temperature for 30 minutes.[11]

    • Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.[11]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the number of viable cells.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell surface.[12]

  • Cell Preparation:

    • Harvest the cells after treatment with this compound or from the IRAK1 knockdown and control cell lines.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.[13]

    • Add FITC-conjugated Annexin V to the cell suspension.[13]

    • Incubate for 15 minutes at room temperature in the dark.[14]

    • Add propidium (B1200493) iodide (PI) to the cell suspension to differentiate between early apoptotic, late apoptotic, and necrotic cells.[12]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Conclusion

The available data strongly indicate that the pharmacological inhibition of IRAK1 with this compound phenocopies the effects of genetic knockdown of IRAK1, leading to reduced cell viability and induction of apoptosis in susceptible cancer cell lines. This concordance validates IRAK1 as the primary target of this compound and supports its further development as a therapeutic agent. The experimental protocols provided in this guide offer a framework for researchers to independently verify these findings and further explore the role of IRAK1 in their specific research contexts.

References

Dual Targeting of IRAK1 and BTK: A Synergistic Approach for MYD88-Mutated B-Cell Lymphomas

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synergy of JH-X-119-01 and Ibrutinib (B1684441) Versus Monotherapy

For researchers and professionals in drug development, the exploration of combination therapies that can overcome resistance and enhance efficacy is a paramount objective. In the context of B-cell malignancies characterized by MYD88 mutations, such as Waldenström's Macroglobulinemia (WM) and Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), the co-activation of parallel signaling pathways presents a therapeutic challenge. This guide provides a detailed comparison of the synergistic effects of the novel IRAK1 inhibitor, this compound, in combination with the established BTK inhibitor, ibrutinib, versus their respective monotherapies.

Introduction to the Therapeutic Targets

This compound is a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). It functions by irreversibly binding to a cysteine residue (C302) in the IRAK1 active site, thereby blocking its kinase activity.[1] IRAK1 is a critical downstream effector of the MYD88 signaling pathway, which is frequently mutated in various B-cell lymphomas.

Ibrutinib is a well-established Bruton's Tyrosine Kinase (BTK) inhibitor that also forms a covalent bond with a cysteine residue (C481) in the BTK active site.[2] This irreversible inhibition disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.

In MYD88-mutated lymphomas, the oncogenic signaling diverges, activating both the IRAK1 and BTK pathways. This provides a strong rationale for the dual inhibition of these two key kinases.

Quantitative Data Summary

The synergistic potential of combining this compound and ibrutinib has been demonstrated in preclinical studies. The following tables summarize the key quantitative data from experiments conducted on MYD88-mutated lymphoma cell lines.

Table 1: Monotherapy Efficacy of this compound

Cell LineCancer TypeMYD88 MutationThis compound EC50 (µM)
BCWM.1Waldenström's MacroglobulinemiaL265P9.72
TMD8ABC Diffuse Large B-cell LymphomaL265P2.06

EC50 (Half-maximal effective concentration) values indicate the concentration of the drug that inhibits 50% of the cell viability after 72 hours of treatment.

Table 2: Synergistic Efficacy of this compound and Ibrutinib Combination

Cell LineThis compound Concentration (µM)Ibrutinib Concentration (nM)Combination Index (CI)Interpretation
BCWM.12.55< 1.0Synergy
BCWM.155< 1.0Synergy
TMD8110< 1.0Synergy
TMD8210< 1.0Synergy

The Combination Index (CI) is a quantitative measure of drug synergy, where CI < 1.0 indicates a synergistic effect, CI = 1.0 indicates an additive effect, and CI > 1.0 indicates an antagonistic effect.

Experimental Protocols

The data presented in this guide are based on the following key experimental methodologies.

Cell Viability and Synergy Assay

1. Cell Culture:

  • MYD88-mutated human B-cell lymphoma cell lines, BCWM.1 (WM) and TMD8 (ABC-DLBCL), were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2. Drug Preparation:

  • This compound and ibrutinib were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.

  • Serial dilutions of each drug and their combinations were prepared in the culture medium.

3. Cell Seeding and Treatment:

  • Cells were seeded in 96-well plates at a density of 5,000 cells per well.

  • The cells were then treated with varying concentrations of this compound alone, ibrutinib alone, or the combination of both drugs.

4. Viability Assessment:

  • After a 72-hour incubation period, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • This assay measures the amount of ATP present, which is directly proportional to the number of viable cells.

  • Luminescence was read using a plate reader.

5. Data Analysis:

  • EC50 values for the monotherapies were calculated using non-linear regression analysis of the dose-response curves.

  • The synergistic effects of the drug combination were quantified by calculating the Combination Index (CI) using the Chou-Talalay method. This method analyzes the dose-effect relationship for each drug alone and in combination.

Visualizations

Signaling Pathway Diagram

MYD88_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_btk_pathway BTK Pathway cluster_irak_pathway IRAK Pathway cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MYD88 Mutated MYD88 (L265P) TLR_IL1R->MYD88 BTK BTK MYD88->BTK IRAK4 IRAK4 MYD88->IRAK4 PLCg2 PLCγ2 BTK->PLCg2 NFkB_BTK NF-κB Activation PLCg2->NFkB_BTK Proliferation Cell Proliferation & Survival NFkB_BTK->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB_IRAK NF-κB Activation TRAF6->NFkB_IRAK NFkB_IRAK->Proliferation JH_X_119_01 This compound JH_X_119_01->IRAK1

Caption: MYD88 mutation-driven signaling pathways and drug targets.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture BCWM.1 & TMD8 cells Seeding Seed cells in 96-well plates Cell_Culture->Seeding Drug_Prep Prepare serial dilutions of This compound and Ibrutinib Treatment Treat with monotherapy or combination therapy Drug_Prep->Treatment Seeding->Treatment Incubation Incubate for 72 hours Treatment->Incubation Viability_Assay Perform CellTiter-Glo Assay Incubation->Viability_Assay Data_Acquisition Measure luminescence Viability_Assay->Data_Acquisition Data_Analysis Calculate EC50 and Combination Index (CI) Data_Acquisition->Data_Analysis

Caption: Workflow for cell viability and synergy analysis.

Conclusion

The experimental data strongly support the synergistic activity of this compound and ibrutinib in MYD88-mutated B-cell lymphoma cell lines. The combination of these two targeted agents leads to a more potent anti-proliferative effect than either drug alone. This synergistic interaction is rooted in the dual blockade of parallel oncogenic signaling pathways downstream of the mutated MYD88 protein. These findings provide a compelling rationale for the clinical investigation of this combination therapy in patients with WM and ABC-DLBCL harboring MYD88 mutations, offering a promising strategy to improve therapeutic outcomes and potentially overcome resistance to single-agent treatments.

References

JH-X-119-01: A Potent and Selective IRAK1 Inhibitor with Minimal Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, JH-X-119-01 emerges as a highly selective and potent covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical component of the innate immune response. This guide provides a comprehensive comparison of its kinase selectivity profile, supported by experimental data, detailed protocols, and pathway visualizations.

This compound demonstrates exceptional selectivity for IRAK1, a key kinase involved in Toll-like receptor (TLR) and IL-1 receptor signaling pathways.[1] Dysregulation of IRAK1 signaling has been implicated in various neoplastic disorders, including B-cell lymphomas.[1] This inhibitor has been shown to exhibit cytotoxic activity in lymphoma cell lines expressing the MYD88 L265P mutation and acts synergistically with the BTK inhibitor ibrutinib.[1][2]

Kinase Selectivity Profile

The cross-reactivity of this compound has been rigorously evaluated, showcasing its high specificity for IRAK1. The compound's performance against its primary target and other kinases is summarized in the table below.

Kinase TargetIC50 (nM)Notes
IRAK1 9 Primary Target [1][3]
YSK457Off-target kinase[1][3]
MEK3-Off-target kinase; biochemical assays were not commercially available at the time of publication.[1][4]
IRAK4No inhibition up to 10 µMDemonstrates high selectivity over the closely related IRAK4.[1][3]

A KINOMEScan selectivity screen further confirmed the exceptional selectivity of this compound. At a concentration of 1 µM, it exhibited a selectivity score of S(10) = 0.01, with only YSK4 and MEK3 identified as off-target kinases.[1][4] This high degree of selectivity minimizes the potential for off-target effects, making this compound a valuable tool for studying IRAK1-specific functions. The covalent inhibition mechanism of this compound, which targets cysteine 302 on IRAK1, contributes to its high potency.[1]

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values for this compound against various kinases is a critical step in defining its selectivity. A common method employed for this is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines the general steps to determine the IC50 of an inhibitor against a specific kinase.

Materials:

  • Recombinant Kinase (e.g., IRAK1)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • This compound (or other test inhibitors)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of the recombinant kinase solution to each well.

    • Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction:

    • Add 5 µL of a solution containing the kinase-specific substrate and ATP to each well to start the reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate a luciferase-based reaction that produces light.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The IC50 values are determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IRAK1 signaling pathway and a typical experimental workflow for assessing kinase inhibitor selectivity.

IRAK1_Signaling_Pathway IRAK1 Signaling Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MYD88 MYD88 TLR_IL1R->MYD88 Ligand Binding IRAK4 IRAK4 MYD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation NFkB_pathway NF-κB Pathway TRAF6->NFkB_pathway Transcription Gene Transcription (Inflammatory Cytokines) NFkB_pathway->Transcription JH_X_119_01 This compound JH_X_119_01->IRAK1 Inhibition Kinase_Inhibitor_Workflow Kinase Inhibitor Selectivity Profiling Workflow cluster_preparation Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Inhibitor Test Inhibitor (e.g., this compound) Assay Kinase Activity Assay (e.g., ADP-Glo) Inhibitor->Assay Kinase_Panel Panel of Kinases Kinase_Panel->Assay Data Measure Activity Assay->Data IC50 Calculate IC50 Values Data->IC50 Selectivity Determine Selectivity Profile IC50->Selectivity

References

JH-X-119-01: A Comparative Analysis of In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo experimental data for JH-X-119-01, a potent and selective IRAK1 inhibitor. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying biological pathways and experimental processes.

Executive Summary

This compound is a covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical component of inflammatory signaling pathways.[1][2] In vitro studies demonstrate its high potency and selectivity for IRAK1, leading to the suppression of pro-inflammatory signaling cascades in various cell types.[2][3] These findings are corroborated by in vivo experiments where this compound shows significant efficacy in a mouse model of sepsis by improving survival and reducing systemic inflammation.[3][4][5] This guide synthesizes the available data to offer a comprehensive overview of this compound's performance in both laboratory and preclinical settings.

Data Presentation

In Vitro Activity of this compound
ParameterValueCell Line / SystemNotes
IRAK1 Inhibition (IC50) 9 nMBiochemical AssayHighly potent inhibition of the primary target.[2][3]
IRAK4 Inhibition No inhibition up to 10 µMBiochemical AssayDemonstrates high selectivity for IRAK1 over IRAK4.[2][3]
Off-Target Kinase Inhibition (IC50) YSK4: 57 nMBiochemical AssayShows some off-target activity.[2][3]
MEK3: Not determined
Cellular Potency (EC50) 0.59 - 9.72 µMPanel of Waldenström's macroglobulinemia (WM), Diffused Large B-cell Lymphoma (DLBCL), and other lymphoma cells with mutant MYD88Moderate cell-killing effects in various cancer cell lines.[2][3]
12.10 µMHBL-1 (ABC-DLBCL cell line)[4]
NF-κB Pathway Inhibition Decreased phosphorylation of NF-κB and IκBαLPS-treated RAW 264.7 and THP-1 macrophages (at 10 µM)Inhibits a key downstream inflammatory signaling pathway.[3][5]
Cytokine mRNA Reduction Decreased IL-6 and TNFα mRNA levelsLPS-treated macrophages (at 10 µM)Reduces the expression of key pro-inflammatory cytokines.[3][4]
T-cell Modulation Decreased proportions of Th1 and Tc1 cellsIn vitro mixed lymphocyte reactionSuggests immunomodulatory effects on T-cell differentiation.[6]
Dendritic Cell Modulation Decreased inflammatory cytokines, CD80/CD86 expression, Bcl2, and p-NF-κB p65In vitro cultured bone marrow dendritic cells (BMDCs)Indicates an impact on antigen-presenting cell activation.[6]
In Vivo Efficacy and Pharmacokinetics of this compound
ParameterModelDosageResult
Survival Improvement LPS-induced sepsis in C57BL/6 mice5 mg/kg (i.p.)37.5% survival vs 13.3% in vehicle control.[3][4][5]
10 mg/kg (i.p.)56.3% survival vs 13.3% in vehicle control.[3][4][5]
Organ Protection LPS-induced sepsis in mice5 and 10 mg/kgReduced lung injury.[4][7]
Cytokine Reduction LPS-induced sepsis in miceNot specifiedReduced production of TNFα and IFNγ in peritoneal macrophages.[4]
Pharmacokinetics (IV) Not specifiedNot specifiedHalf-life: 1.61 hours, Cmax: 9.95 µM, Clearance: 18.84 mL/min/kg.[4]
aGVHD Amelioration Murine acute graft-versus-host disease (aGVHD) modelNot specifiedIncreased survival and decreased aGVHD.[6]
GvL Effect Murine aGVHD model with A20 lymphomaNot specifiedDid not impair the graft-versus-lymphoma (GVL) effect.[6]

Experimental Protocols

In Vitro IRAK1 Kinase Assay

The biochemical potency of this compound against IRAK1 was determined using a kinase assay. Recombinant IRAK1 enzyme was incubated with the compound at various concentrations. The kinase reaction was initiated by the addition of ATP. The resulting kinase activity was measured, and the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, was calculated. A similar methodology was employed for assessing activity against IRAK4 and other kinases.

Cell Viability and Proliferation Assays

To determine the EC50 values, various B-cell lymphoma cell lines were seeded in multi-well plates and treated with increasing concentrations of this compound. After a specified incubation period, cell viability was assessed using standard methods such as MTT or CellTiter-Glo assays, which measure metabolic activity as an indicator of viable cells. The EC50 was calculated as the concentration of the compound that caused a 50% reduction in cell viability.

Western Blot Analysis for NF-κB Pathway Activation

Macrophage cell lines (e.g., RAW 264.7) were pre-treated with this compound (10 µM) and then stimulated with lipopolysaccharide (LPS). Following stimulation, cell lysates were prepared, and proteins were separated by SDS-PAGE. Proteins were then transferred to a membrane and probed with antibodies specific for phosphorylated and total forms of NF-κB p65 and IκBα to assess the activation status of the NF-κB pathway.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression

Macrophages were treated as described for the Western blot analysis. Total RNA was then extracted and reverse-transcribed into cDNA. qRT-PCR was performed using primers specific for IL-6, TNFα, and a housekeeping gene for normalization. The relative mRNA expression levels of the target cytokines were calculated to determine the effect of this compound on their transcription.

In Vivo LPS-Induced Sepsis Model

Male C57BL/6 mice were administered a lethal dose of LPS (20 mg/kg) to induce sepsis. This compound was administered intraperitoneally at doses of 5 mg/kg and 10 mg/kg. The survival of the mice was monitored over a period of several days. In separate cohorts, lung tissue was collected for histological analysis to assess injury, and peritoneal macrophages were harvested to measure cytokine production.

Mandatory Visualization

JH_X_119_01_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR/IL-1R IRAK1 IRAK1 TLR->IRAK1 Activation TRAF6 TRAF6 IRAK1->TRAF6 JHX This compound JHX->IRAK1 Inhibition IKK_complex IKK Complex TRAF6->IKK_complex IkB IκBα (Phosphorylated) IKK_complex->IkB Phosphorylation NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Genes (IL-6, TNFα) NFkB_nuc->Genes Transcription Experimental_Workflow_Sepsis_Model cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_endpoints Endpoints Animals C57BL/6 Mice LPS LPS Injection (20 mg/kg) Animals->LPS Vehicle Vehicle Control (i.p.) LPS->Vehicle JHX_5 This compound (5 mg/kg, i.p.) LPS->JHX_5 JHX_10 This compound (10 mg/kg, i.p.) LPS->JHX_10 Survival Survival Monitoring Vehicle->Survival Histology Lung Histology Vehicle->Histology Cytokines Peritoneal Macrophage Cytokine Analysis Vehicle->Cytokines JHX_5->Survival JHX_5->Histology JHX_5->Cytokines JHX_10->Survival JHX_10->Histology JHX_10->Cytokines

References

Navigating Ibrutinib Resistance: An Evaluation of JH-X-119-01 and Alternative Strategies in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the emergence of resistance to targeted therapies like ibrutinib (B1684441) presents a significant clinical challenge. This guide provides a comparative overview of the novel IRAK1 inhibitor, JH-X-119-01, and other therapeutic alternatives in the context of ibrutinib-resistant B-cell lymphomas. While direct experimental data on the efficacy of this compound in confirmed ibrutinib-resistant cell lines is not yet publicly available, this guide summarizes its activity in ibrutinib-sensitive models and contextualizes its potential by comparing it with other strategies that have been investigated for overcoming ibrutinib resistance.

Introduction to Ibrutinib Resistance

Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), has revolutionized the treatment of various B-cell malignancies. However, a subset of patients develops resistance, often mediated by mutations in BTK at the ibrutinib binding site (most commonly C481S) or in downstream signaling molecules like PLCG2. These mutations allow for the reactivation of the B-cell receptor (BCR) signaling pathway, leading to tumor cell survival and proliferation despite ongoing ibrutinib treatment. This has spurred the development of novel therapeutic agents and strategies to overcome such resistance.

This compound: A Selective IRAK1 Inhibitor

This compound is a novel, potent, and selective covalent inhibitor of the Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). In many B-cell lymphomas, particularly those with activating mutations in MYD88, signaling pathways independent of BTK, such as the IRAK1 pathway, contribute to tumor cell survival. This provides a strong rationale for investigating IRAK1 inhibition as a therapeutic strategy, both alone and in combination with BTK inhibitors.

Efficacy of this compound in MYD88-Mutated B-Cell Lymphoma Cell Lines

While data in ibrutinib-resistant models are lacking, studies have demonstrated the cytotoxic activity of this compound in various MYD88-mutated Waldenström's macroglobulinemia (WM) and Diffuse Large B-cell Lymphoma (DLBCL) cell lines.

Cell LineCancer TypeMYD88 Mutation StatusThis compound EC50 (µM)
BCWM.1Waldenström's MacroglobulinemiaMutated0.59
MWCL-1Waldenström's MacroglobulinemiaMutated9.72
TMD8ABC-DLBCLMutated2.05
HBL-1ABC-DLBCLMutated12.10[1]
OCI-Ly3ABC-DLBCLMutated1.15

Synergistic Activity of this compound with Ibrutinib

Preclinical studies have shown that the combination of this compound with ibrutinib results in synergistic tumor cell killing in MYD88-mutated B-cell lymphoma cells.[2][3][4] This suggests that dual targeting of the BTK and IRAK1 pathways may be a promising therapeutic approach.

Cell LineCancer TypeObservation
BCWM.1Waldenström's MacroglobulinemiaIncreased cell killing with combination treatment compared to single agents.[4]
TMD8ABC-DLBCLIncreased cell killing with combination treatment compared to single agents.[4]

Alternative Therapeutic Strategies for Ibrutinib Resistance

Several alternative strategies are being explored to address ibrutinib resistance. These include next-generation BTK inhibitors (both covalent and non-covalent), inhibitors of other kinases in the BCR pathway, and agents targeting parallel survival pathways.

Therapeutic Agent/StrategyMechanism of ActionEfficacy in Ibrutinib-Resistant Models
Non-covalent BTK inhibitors (e.g., LOXO-305, ARQ-531) Reversibly bind to BTK, effective against both wild-type and C481S-mutant BTK.Show anti-proliferative activity in cell lines and preclinical models with BTK C481S mutations.[5]
SYK inhibitors (e.g., R406, GS-9973) Inhibit Spleen Tyrosine Kinase (SYK), another critical kinase in the BCR signaling pathway.Have shown efficacy in preclinical models of ibrutinib resistance.
PI3K inhibitors (e.g., idelalisib, duvelisib) Inhibit Phosphoinositide 3-kinase, a key downstream effector of BCR signaling.Have demonstrated clinical activity in patients who have relapsed after ibrutinib therapy.
BCL-2 inhibitors (e.g., venetoclax) Promote apoptosis by inhibiting the anti-apoptotic protein BCL-2.Clinically effective in patients with ibrutinib-resistant disease.

Experimental Protocols

Cell Viability Assay

The cytotoxic effects of this compound and its combination with ibrutinib were determined using a standard cell viability assay.

  • Cell Culture: B-cell lymphoma cell lines (BCWM.1, MWCL-1, TMD8, HBL-1, OCI-Ly3) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Drug Treatment: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound, ibrutinib, or the combination of both for 72 hours.

  • Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.

  • Data Analysis: The half-maximal effective concentration (EC50) values were calculated using non-linear regression analysis of the dose-response curves. Synergy was determined using the Bliss additivity model.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and a potential experimental approach, the following diagrams are provided.

BCR_IRAK1_Pathway MYD88-Driven Signaling in B-Cell Lymphoma cluster_BCR BCR Signaling cluster_TLR_MYD88 TLR/MYD88 Signaling BCR B-Cell Receptor BTK BTK BCR->BTK PLCG2 PLCG2 BTK->PLCG2 NFkB NF-κB PLCG2->NFkB TLR Toll-Like Receptor MYD88 MYD88 TLR->MYD88 IRAK4 IRAK4 MYD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 IRAK1->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits JH_X_119_01 This compound JH_X_119_01->IRAK1 Inhibits

Caption: MYD88-driven signaling pathways in B-cell lymphoma.

Experimental_Workflow Workflow for Efficacy Testing in Ibrutinib-Resistant Cells cluster_cell_lines Cell Line Panel cluster_assays In Vitro Assays Ibrutinib_Sensitive Ibrutinib-Sensitive (e.g., TMD8) Treatment Treat with: - this compound (dose-response) - Other BTK inhibitors - Combination therapies Ibrutinib_Sensitive->Treatment Ibrutinib_Resistant_BTK Ibrutinib-Resistant (BTK C481S) Ibrutinib_Resistant_BTK->Treatment Ibrutinib_Resistant_PLCG2 Ibrutinib-Resistant (PLCG2 mutant) Ibrutinib_Resistant_PLCG2->Treatment Viability Cell Viability Assay (EC50 determination) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI staining) Treatment->Apoptosis WesternBlot Western Blot (pBTK, pIRAK1, pNF-κB) Treatment->WesternBlot Data_Analysis Data Analysis and Comparison Viability->Data_Analysis Apoptosis->Data_Analysis WesternBlot->Data_Analysis

Caption: Proposed workflow for testing novel compounds in ibrutinib-resistant cells.

Conclusion

This compound represents a promising therapeutic agent for MYD88-mutated B-cell lymphomas through its selective inhibition of IRAK1. Its synergistic activity with ibrutinib in sensitive cell lines suggests that a dual-pathway inhibition strategy could be highly effective. While its efficacy in the context of acquired ibrutinib resistance has yet to be determined, the exploration of agents with alternative mechanisms of action, such as this compound and the next-generation BTK inhibitors, is crucial for improving outcomes for patients with relapsed or refractory disease. Further preclinical studies are warranted to evaluate the potential of this compound in well-characterized ibrutinib-resistant models.

References

A Comparative Guide to the Anti-inflammatory Effects of JH-X-119-01 and Dexamethasone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel selective IRAK1 inhibitor, JH-X-119-01, and the well-established corticosteroid, Dexamethasone (B1670325), in the context of their anti-inflammatory properties. The information is compiled from preclinical studies to assist researchers in evaluating their potential applications.

Overview and Mechanism of Action

This compound is a potent and highly selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical signaling node in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) pathways.[1][2][3][4][5] By irreversibly binding to IRAK1, this compound effectively blocks downstream signaling cascades, including the activation of NF-κB and MAPK pathways, which are central to the production of pro-inflammatory mediators.[1][2][6]

Dexamethasone , a synthetic glucocorticoid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[7] This complex translocates to the nucleus and modulates gene expression. Dexamethasone inhibits the activity of phospholipase A2, thereby reducing the production of prostaglandins (B1171923) and leukotrienes.[7] It also suppresses the expression of numerous inflammatory genes by inhibiting transcription factors such as NF-κB and AP-1.[8]

Signaling Pathways

The following diagrams illustrate the points of intervention for this compound and Dexamethasone in inflammatory signaling pathways.

JH_X_119_01_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR/IL-1R MyD88 MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK IKK Complex TRAF6->IKK JNK_p38 JNK/p38 TRAF6->JNK_p38 IκBα IκBα IKK->IκBα P NFκB NF-κB (p65/p50) IKK->NFκB releases IκBα->NFκB NFκB_nuc NF-κB NFκB->NFκB_nuc AP1 AP-1 JNK_p38->AP1 AP1_nuc AP-1 AP1->AP1_nuc Genes Pro-inflammatory Gene Expression NFκB_nuc->Genes AP1_nuc->Genes JHX This compound JHX->IRAK1

This compound Mechanism of Action

Dexamethasone_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dex Dexamethasone GR GR Dex->GR GR_Dex GR-Dex Complex PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid NFκB NF-κB Pro_Inflammatory_Genes Pro-inflammatory Gene Expression NFκB->Pro_Inflammatory_Genes GR_Dex->PLA2 via Annexin-1 GR_Dex->NFκB GRE GRE GR_Dex->GRE GR_Dex->Pro_Inflammatory_Genes Anti_Inflammatory_Genes Anti-inflammatory Gene Expression (e.g., Annexin-1) GRE->Anti_Inflammatory_Genes Prostaglandins Prostaglandins, Leukotrienes Arachidonic_Acid->Prostaglandins

Dexamethasone Mechanism of Action

Comparative Efficacy: In Vitro Data

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and Dexamethasone from in vitro studies. Direct comparison is limited due to variations in experimental conditions across different studies.

Table 1: Inhibitory Activity of this compound

Target/MediatorAssay TypeCell TypeStimulusIC50 / Effective ConcentrationReference
IRAK1 Kinase Activity Biochemical Assay--9 nM[1][2][3][4][5][9]
IRAK4 Kinase Activity Biochemical Assay-->10 µM[1][2][3][4][5][9]
TNF-α, IL-6 mRNA qPCRMacrophagesLPSSignificant decrease at 10 µM[1][2][6]
NF-κB Phosphorylation Western BlotMacrophagesLPSDecrease at 10 µM[1][2][6]
IL-1β, IL-6, TNF, CCL2, CXCL10, IL-8, IFNα Protein Release AssayMicrogliaRNA40Dose-dependent inhibition[10]

Table 2: Inhibitory Activity of Dexamethasone

Target/MediatorAssay TypeCell TypeStimulusIC50 / Effective ConcentrationReference
Nitric Oxide (NO) Production Griess AssayJ774 MacrophagesLPSDose-dependent inhibition (0.1-10 µM)[11][12][13]
iNOS Protein Expression Western BlotJ774 MacrophagesLPSDose-dependent inhibition (0.1-10 µM)[11][12][13]
COX-2 Protein Expression Western BlotHeLa CellsMKK6 ExpressionIC50 ≈ 10 nM[14]
TNF-α Secretion ELISAPeritoneal MacrophagesLPS~80% inhibition at 100 nM[15][16]
IL-6 Secretion ELISAPeritoneal MacrophagesLPS~90% inhibition at 1000 nM[15][16]
IL-1β mRNA Expression Northern BlotAlveolar Macrophages-IC50 ≈ 10-100 nM[17]
IL-6 mRNA Expression Northern BlotRAW264.9 MacrophagesLPS10-90% inhibition (1 nM - 1 µM)[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

LPS-Induced Macrophage Inflammation Model

This model is a standard in vitro method to screen for anti-inflammatory compounds.

LPS_Model_Workflow start Seed Macrophages (e.g., RAW 264.7) culture Culture for 24h start->culture pretreat Pre-treat with This compound or Dexamethasone culture->pretreat stimulate Stimulate with LPS (e.g., 100 ng/mL) pretreat->stimulate incubate Incubate for a defined period (e.g., 24h) stimulate->incubate collect Collect Supernatant and Cell Lysates incubate->collect analyze Analyze Inflammatory Mediators collect->analyze

LPS-induced Macrophage Inflammation Workflow

Protocol:

  • Cell Seeding: Seed macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in 96-well or 24-well plates at a density of 1-5 x 10^5 cells/mL and allow them to adhere overnight.

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound, Dexamethasone, or vehicle control. Incubate for 1-2 hours.

  • Stimulation: Add Lipopolysaccharide (LPS) to the wells to a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours for cytokine and NO measurement, or shorter times for signaling pathway analysis).

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for measuring secreted inflammatory mediators (NO, TNF-α, IL-6, IL-1β).

    • Cell Lysate: Wash the cells with PBS and lyse them to extract total protein or RNA for Western blot or qPCR analysis.

Nitric Oxide (NO) Production - Griess Assay

Principle: This colorimetric assay measures nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Protocol:

  • Sample Preparation: Use 50-100 µL of cell culture supernatant collected from the LPS-stimulated macrophage experiment.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

  • Griess Reagent: Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each sample and standard in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Pro-inflammatory Cytokine Quantification - ELISA

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Protocol (for TNF-α, IL-6, or IL-1β):

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). A colored product will develop in proportion to the amount of cytokine present.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Measurement: Measure the absorbance at 450 nm.

  • Calculation: Quantify the cytokine concentration in the samples using the standard curve.

COX-2 and NF-κB Pathway Protein Expression - Western Blot

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Protocol:

  • Protein Extraction: Prepare total protein lysates from the cell pellets collected from the LPS-stimulated macrophage experiment.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for COX-2, phospho-p65, total p65, IκBα, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Summary and Conclusion

This compound and Dexamethasone are both potent anti-inflammatory agents that act through distinct mechanisms.

  • This compound offers a targeted approach by selectively inhibiting IRAK1, a key kinase in innate immune signaling. Its high potency and selectivity suggest the potential for a favorable therapeutic window with fewer off-target effects compared to broader-acting agents. The available data demonstrates its ability to suppress a range of pro-inflammatory cytokines and its efficacy in a preclinical model of sepsis.

  • Dexamethasone is a broadly acting anti-inflammatory and immunosuppressive drug with a long history of clinical use. Its mechanism involves the modulation of a wide array of genes, leading to the inhibition of multiple inflammatory pathways. While highly effective, its broad mechanism can lead to significant side effects with long-term use.

The choice between a targeted inhibitor like this compound and a broad-spectrum agent like Dexamethasone will depend on the specific inflammatory condition being treated. Further head-to-head comparative studies are needed to fully elucidate the relative efficacy and safety profiles of these two compounds. This guide provides a foundational comparison based on current preclinical evidence to aid in the design of future research and development efforts.

References

Comparative Analysis of JH-X-119-01 in MYD88-Mutated Lymphoma Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of JH-X-119-01, a novel, highly selective, and covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), in the context of different lymphoma subtypes. Its performance is evaluated against other therapeutic alternatives, supported by available experimental data.

Introduction to this compound

This compound is a potent small molecule inhibitor that selectively targets IRAK1, a key signaling node in the MyD88 pathway.[1] Activating mutations in MYD88 are prevalent in several B-cell malignancies, including Waldenström's Macroglobulinemia (WM) and the Activated B-Cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[1] In these cancers, mutated MYD88 triggers constitutive activation of IRAK1, leading to downstream signaling that promotes cell survival and proliferation, primarily through the NF-κB pathway.[2] this compound covalently binds to cysteine 302 of IRAK1, leading to its irreversible inhibition.[1]

Performance in MYD88-Mutated Lymphoma Subtypes

This compound has demonstrated significant anti-proliferative effects in preclinical models of MYD88-mutated lymphomas. Its activity is most pronounced in cell lines harboring the L265P mutation in MYD88, the most common activating mutation.

Quantitative Analysis of In Vitro Efficacy

The following tables summarize the in vitro potency of this compound and comparative agents in relevant lymphoma cell lines.

Table 1: Biochemical and Cellular Potency of this compound

Target/Cell LineAssay TypeMetricValueReference(s)
IRAK1Biochemical AssayIC509.3 nM[1]
IRAK4Biochemical AssayIC50> 10 µM[1]
HBL-1 (ABC-DLBCL, MYD88 L265P)Cell Viability (CellTiter-Glo)EC5012.10 µM[3][4]
Panel of WM, DLBCL, and other lymphoma cell lines (MYD88 mutated)Cell Viability (CellTiter-Glo)EC50 Range0.59 - 9.72 µM[5][6]

Table 2: Comparative In Vitro Potency of Other Agents in MYD88-Mutated DLBCL

CompoundTargetCell LineMetricValueReference(s)
Ibrutinib (B1684441) BTKTMD-8 (ABC-DLBCL, MYD88 L265P)IC50~10 nMThis is an approximate value from graphical data; direct numerical value not available in provided snippets.
JNJ-1013 IRAK1 (Degrader)HBL-1 (ABC-DLBCL, MYD88 L265P)DC503 nM[7]
JNJ-1013 IRAK1 (Degrader)HBL-1 (ABC-DLBCL, MYD88 L265P)IC5060 nM[8]

Synergy with BTK Inhibitors

A significant finding is the synergistic tumor cell-killing effect observed when this compound is combined with the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, in MYD88-mutated B-cell lymphoma cells.[3][5] This is attributed to the dual blockade of parallel signaling pathways downstream of the MYD88 mutation. While ibrutinib targets the BTK-dependent pathway, this compound inhibits the IRAK1-dependent pathway, both of which contribute to NF-κB activation.[1]

Comparison with Other IRAK1-Targeted Therapies

This compound has been shown to be highly selective for IRAK1 over IRAK4.[1] In a comparative study, a non-selective IRAK1/4 inhibitor induced more apoptosis in macrophages than the selective this compound, suggesting a potentially better safety profile for the latter by sparing IRAK4.[4]

Furthermore, when compared to an IRAK1 degrader, JNJ-1013, this compound showed a higher concentration requirement to achieve a 50% effect in the HBL-1 cell line (EC50 of 12.1 µM for this compound vs. IC50 of 60 nM for JNJ-1013).[8] This suggests that the degradation of IRAK1 may be a more effective anti-cancer strategy than the inhibition of its kinase activity alone, potentially due to the scaffolding function of the IRAK1 protein.[7]

Activity in Non-MYD88 Mutated Lymphomas

Currently, there is a lack of published data on the efficacy of this compound in lymphoma subtypes that do not harbor MYD88 mutations. The mechanism of action of this compound is intrinsically linked to the MYD88 signaling pathway, suggesting that its therapeutic potential may be limited in lymphomas that are not dependent on this pathway.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is used to determine the half-maximal effective concentration (EC50) of this compound.

  • Cell Plating: Seed lymphoma cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.

  • Lysis and Luminescence: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: The EC50 values are calculated by plotting the luminescence signal against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.

Mass Spectrometry for Covalent Target Engagement

This method confirms the covalent binding of this compound to IRAK1.

  • Protein Incubation: Recombinant human IRAK1 protein is incubated with this compound at a specific molar ratio (e.g., 1:5) in an appropriate buffer for a defined period at room temperature. A control sample with vehicle (DMSO) is also prepared.

  • Sample Preparation: The reaction is quenched, and the protein sample is denatured and reduced. The sample is then subjected to alkylation of free cysteines.

  • Intact Protein Analysis (LC-MS): The intact protein-inhibitor complex is analyzed by liquid chromatography-mass spectrometry (LC-MS). An increase in the molecular weight of IRAK1 corresponding to the mass of this compound confirms covalent binding.

  • Peptide Mapping (LC-MS/MS): To identify the specific binding site, the protein is digested with a protease (e.g., trypsin). The resulting peptide mixture is analyzed by LC-MS/MS.

  • Data Analysis: The MS/MS spectra are searched against the protein sequence database to identify peptides. The peptide containing the covalent modification will show a mass shift corresponding to the inhibitor. The modified cysteine residue (C302) is identified by the fragmentation pattern in the MS/MS spectrum.

NF-κB Activation Assay (Western Blot)

This assay measures the downstream effects of IRAK1 inhibition on the NF-κB pathway.

  • Cell Treatment: Lymphoma cells are treated with this compound for various times and concentrations.

  • Cell Lysis: Cells are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated forms of key NF-κB pathway proteins (e.g., p-IκBα, p-p65) and their total protein counterparts.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the effect of this compound on NF-κB pathway activation.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MYD88 MYD88 (L265P Mutation) TLR_IL1R->MYD88 Ligand Binding IRAK4 IRAK4 MYD88->IRAK4 BTK BTK MYD88->BTK IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IκB IκB IKK_complex->IκB Phosphorylation NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation BTK->NFκB JXH This compound JXH->IRAK1 Inhibition Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition Gene_expression Gene Expression (Survival, Proliferation) NFκB_nuc->Gene_expression G start Start seed_cells Seed Lymphoma Cells in 96-well Plate start->seed_cells add_compound Add Serial Dilutions of this compound seed_cells->add_compound incubate Incubate for 72 hours add_compound->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent mix_incubate Mix and Incubate for Lysis and Signal Stabilization add_reagent->mix_incubate read_luminescence Read Luminescence mix_incubate->read_luminescence analyze_data Analyze Data and Calculate EC50 read_luminescence->analyze_data end End analyze_data->end G start Start incubate_protein Incubate IRAK1 Protein with this compound start->incubate_protein intact_ms Intact Protein LC-MS Analysis (Confirms Covalent Adduct) incubate_protein->intact_ms digest_protein Digest Protein with Trypsin incubate_protein->digest_protein peptide_msms Peptide Mapping by LC-MS/MS digest_protein->peptide_msms identify_site Identify Covalent Binding Site (C302) peptide_msms->identify_site end End identify_site->end

References

Safety Operating Guide

Proper Disposal Procedures for JH-X-119-01: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling JH-X-119-01 must adhere to specific disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the proper management of this compound waste.

Immediate Safety and Logistical Information

According to the Safety Data Sheet (SDS) for the hydrochloride form of this compound, the compound is not classified as a hazardous substance or mixture. However, standard laboratory best practices for chemical waste disposal should be strictly followed. The primary principle is to manage the disposal through a licensed waste disposal company and to treat all containers and packaging as potentially contaminated.

Key Disposal and Handling Data

For quick reference, the following table summarizes the essential information regarding the disposal and handling of this compound.

ParameterGuidelineSource
Product Disposal Offer surplus and non-recyclable solutions to a licensed disposal company.MedChemExpress SDS[1]
Contaminated Packaging Dispose of as unused product in accordance with local regulations.MedChemExpress SDS[1]
GHS Hazard Classification Not a hazardous substance or mixture.MedChemExpress SDS[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.MedChemExpress SDS[1]
Personal Protective Equipment (PPE) Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation.MedChemExpress SDS[1]

Experimental Protocols

No specific experimental protocols for the neutralization or deactivation of this compound are provided in the available safety data sheets. The recommended procedure is direct disposal through a certified waste management service.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

cluster_0 Start: this compound Waste Generated cluster_1 Waste Assessment cluster_2 Container Management cluster_3 Final Disposal start Waste Generated is_surplus Surplus or Non-Recyclable? start->is_surplus package Contaminated Packaging is_surplus->package No (Packaging) disposal_company Licensed Disposal Company is_surplus->disposal_company Yes treat_as_unused Treat as Unused Product package->treat_as_unused local_regulations Dispose per Local Regulations treat_as_unused->local_regulations disposal_company->local_regulations

References

Essential Safety and Logistical Guide for Handling JH-X-119-01

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational plans, and disposal instructions for the potent and selective IRAK1 inhibitor, JH-X-119-01. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.

I. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound, a potent, biologically active small molecule that should be treated as potentially hazardous.

Laboratory Activity Recommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. Gloves: Two pairs of nitrile gloves (double-gloving), to be changed immediately upon contamination. Eye Protection: Chemical splash goggles to provide a complete seal around the eyes. Lab Coat: A dedicated, disposable, or non-absorbent lab coat. Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.
Solution Preparation and Handling Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. Lab Coat: Standard laboratory coat. Ventilation: Work should be conducted in a chemical fume hood.
Cell Culture and In Vitro Assays Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat.

II. Operational Plan: Step-by-Step Guidance

Follow these procedural steps to ensure the safe handling of this compound throughout the experimental workflow.

A. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a clearly labeled, sealed container in a designated, secure, and ventilated area.

  • Storage Conditions:

    • Powder: Store at -20°C for up to 3 years or -80°C for long-term storage.

    • In Solvent (e.g., DMSO): Prepare stock solutions fresh. For short-term storage, aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[1][2]

B. Preparation of Stock Solutions:

  • All manipulations of the solid compound must be performed in a certified chemical fume hood.

  • Use a dedicated, calibrated balance for weighing the powder.

  • Slowly add the recommended solvent (e.g., DMSO) to the powder to the desired concentration. Sonication may be used to aid dissolution.[2]

  • Clearly label the stock solution container with the compound name, concentration, date, and your initials.

C. Experimental Use:

  • Conduct all experiments involving this compound in a designated and clearly marked area of the laboratory.

  • Use dedicated equipment (pipettes, tubes, etc.) when possible. If not feasible, thoroughly decontaminate all equipment after use.

  • After handling the compound, even when wearing gloves, wash hands thoroughly with soap and water.

III. Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

A. Solid Waste:

  • Collect all disposable items that have come into contact with this compound (e.g., pipette tips, tubes, gloves, weighing paper) in a dedicated, sealed, and clearly labeled hazardous waste container.

B. Liquid Waste:

  • Collect unused solutions and contaminated media in a labeled, leak-proof hazardous waste container.

  • Do not pour any solutions containing this compound down the drain.

  • Solutions of this compound in DMSO should be disposed of as hazardous organic solvent waste, following your institution's specific guidelines.

IV. Emergency Procedures

In the event of a spill or personal exposure, follow these procedures immediately.

A. Spill Response:

  • Evacuate: Alert others in the immediate area and evacuate.

  • Isolate: Restrict access to the spill area.

  • Report: Inform your supervisor and the institutional safety office immediately.

  • Cleanup (if trained and safe to do so):

    • Wear appropriate PPE (respirator, double gloves, lab coat, and chemical splash goggles).

    • For small powder spills, gently cover with damp paper towels to avoid raising dust.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or commercial spill pads).

    • Collect all cleanup materials in a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough wash with soap and water.

B. Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention. Provide the medical personnel with the Safety Data Sheet (SDS) for this compound if available.

V. Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on published research.

Parameter Value Assay Conditions Reference
IC₅₀ (IRAK1) 9 nMBiochemical kinase assay[3]
EC₅₀ (Cell Viability) 0.59 - 9.72 µMPanel of Waldenström's macroglobulinemia (WM), Diffused Large B-cell Lymphoma (DLBCL), and lymphoma cells expressing mutant MYD88[3]
Selectivity No inhibition of IRAK4 at concentrations up to 10 µMBiochemical kinase assay[3]

VI. Experimental Protocols

A. In Vitro IRAK1 Kinase Assay (Representative Protocol)

This protocol is a general representation and may require optimization for specific experimental conditions.

  • Prepare Reagents:

    • 1x Kinase Assay Buffer: Prepare by diluting a 5x stock.

    • ATP Solution: Prepare a working solution of ATP (e.g., 500 µM).

    • Substrate Solution: Prepare a solution of a suitable substrate, such as Myelin Basic Protein (MBP).

    • This compound Dilutions: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then in 1x Kinase Assay Buffer.

    • IRAK1 Enzyme: Dilute recombinant IRAK1 enzyme to the desired concentration in 1x Kinase Assay Buffer.

  • Assay Procedure:

    • Add the following to the wells of a microplate:

      • Kinase Assay Buffer

      • Diluted this compound or vehicle control (DMSO)

      • Substrate solution

      • ATP solution

    • Initiate the kinase reaction by adding the diluted IRAK1 enzyme to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Detection:

    • Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

VII. Mandatory Visualizations

IRAK1_Signaling_Pathway cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK (JNK, p38) TAK1->MAPK IkappaB IκB IKK_complex->IkappaB Phosphorylation NFkappaB NF-κB IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus NFkappaB_nuc NF-κB MAPK->Nucleus MAPK_nuc AP-1, etc. Inflammatory_Genes Inflammatory Gene Expression JHX11901 This compound JHX11901->IRAK1 NFkappaB_nuc->Inflammatory_Genes MAPK_nuc->Inflammatory_Genes

Caption: IRAK1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Start Start: Obtain this compound Weighing Weigh Solid Compound (in fume hood) Start->Weighing Stock_Prep Prepare Stock Solution (e.g., in DMSO) Weighing->Stock_Prep Assay_Prep Prepare Assay Reagents and Serial Dilutions of this compound Stock_Prep->Assay_Prep Kinase_Assay Perform In Vitro Kinase Assay Assay_Prep->Kinase_Assay Cell_Assay Perform Cell-Based Assay (e.g., Viability) Assay_Prep->Cell_Assay Data_Acquisition Data Acquisition (e.g., Luminescence, Absorbance) Kinase_Assay->Data_Acquisition Cell_Assay->Data_Acquisition Data_Analysis Data Analysis (IC₅₀ / EC₅₀ Determination) Data_Acquisition->Data_Analysis Waste_Disposal Dispose of all contaminated solid and liquid waste Data_Analysis->Waste_Disposal End End Waste_Disposal->End

Caption: General Experimental Workflow for this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.